Product packaging for Oxypeucedanin (Standard)(Cat. No.:CAS No. 3173-02-2)

Oxypeucedanin (Standard)

货号: B1207835
CAS 编号: 3173-02-2
分子量: 286.28 g/mol
InChI 键: QTAGQHZOLRFCBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(R)-Oxypeucedanin is a member of psoralens.
4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one has been reported in Citrus medica, Prangos latiloba, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1207835 Oxypeucedanin (Standard) CAS No. 3173-02-2

属性

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGQHZOLRFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

737-52-0, 3173-02-2
Record name Oxypeucadanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPEUCEDANIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 105 °C
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Oxypeucedanin Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin moiety.[1][2][3] It is predominantly isolated from plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][4] This document provides a comprehensive overview of the physical and chemical properties of the Oxypeucedanin standard, intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields. The information is presented with a focus on clarity and practical application, including detailed experimental protocols and visual representations of its biological activity.

Physicochemical Properties

The physical and chemical characteristics of Oxypeucedanin and its hydrate form are summarized below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: General and Physical Properties of Oxypeucedanin and Oxypeucedanin Hydrate
PropertyOxypeucedaninOxypeucedanin Hydrate
Systematic Name 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]-7H-furo[3,2-g][1]benzopyran-7-one4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Synonyms (-)-Oxypeucedanin(+)-Aviprin, Prangol, Prangolarin hydrate
CAS Number 737-52-0, 26091-73-62643-85-8, 133164-11-1
Chemical Formula C₁₆H₁₄O₅C₁₆H₁₆O₆
Molecular Weight 286.28 g/mol 304.3 g/mol
Appearance SolidSolid, white crystals
Melting Point 141-142 °C104-105 °C ((R)-Oxypeucedanin)
Boiling Point 469.5 ± 45.0 °C (Predicted)Not Available
Density 1.320 ± 0.06 g/cm³ (Predicted)Not Available
Purity -≥98%
Table 2: Solubility and Spectroscopic Data of Oxypeucedanin and Oxypeucedanin Hydrate
PropertyValue
Solubility (Oxypeucedanin) Soluble in DMSO, acetonitrile, and chloroform.
Solubility (Oxypeucedanin Hydrate) DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL. Sparingly soluble in aqueous buffers.
UV/Vis Maximum Absorbance (λmax) 222, 251, 260, 269, 310 nm
¹H NMR Signals at δ 8.23, 7.64, 7.22, 6.98, 6.34, 4.61, 4.47, 3.25, 1.36, 1.11 ppm (in CDCl₃)
Mass Spectrometry (EI-MS) m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.]⁺

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of natural products.

Melting Point Determination (Capillary Method)

The melting point of Oxypeucedanin can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline Oxypeucedanin standard is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

  • System Preparation: An excess amount of Oxypeucedanin is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of Oxypeucedanin in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance, which is a characteristic property of the compound's chromophores.

  • Sample Preparation: A stock solution of Oxypeucedanin is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Baseline Correction: The spectrophotometer is zeroed using a cuvette containing the pure solvent.

  • Spectrum Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • Sample Preparation: Approximately 5-10 mg of the Oxypeucedanin standard is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), coupling constants (J), and correlations are then analyzed to confirm the chemical structure of Oxypeucedanin.

Biological Activity and Signaling Pathways

Oxypeucedanin has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. Notably, its pro-apoptotic activity in cancer cells has been a subject of investigation.

Apoptosis Induction Pathway

Oxypeucedanin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Oxypeucedanin Oxypeucedanin Bcl2 Bcl-2 Oxypeucedanin->Bcl2 Inhibits Bax Bax Oxypeucedanin->Bax Promotes MMP Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2->MMP Bax->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Oxypeucedanin.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the biological activity of Oxypeucedanin.

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Conclusion Oxypeucedanin_Standard Oxypeucedanin Standard Stock_Solution Stock Solution Preparation Oxypeucedanin_Standard->Stock_Solution Cell_Culture Cancer Cell Lines Stock_Solution->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Analysis) MTT_Assay->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Flow_Cytometry->Western_Blot qPCR qPCR (Gene Expression) Flow_Cytometry->qPCR Data_Analysis Data Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: General experimental workflow for bioactivity screening.

Stability and Storage

For long-term preservation of its chemical integrity, Oxypeucedanin standard should be stored at temperatures below -15°C, protected from light. Oxypeucedanin hydrate is reported to be stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of the Oxypeucedanin standard, along with standard experimental protocols for their determination. The inclusion of its pro-apoptotic activity and a general workflow for its biological evaluation aims to support researchers in their ongoing and future investigations into the therapeutic potential of this natural compound. The provided data and methodologies are crucial for ensuring the accuracy and reproducibility of experimental results in the fields of natural product chemistry, pharmacology, and drug development.

References

Oxypeucedanin from Angelica dahurica: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxypeucedanin, a linear furanocoumarin with significant therapeutic potential. The focus is on its primary natural source, Angelica dahurica, detailing its abundance and various extraction methodologies. This document synthesizes current scientific literature to offer detailed experimental protocols, quantitative data, and visual workflows to aid in research and development.

Introduction to Oxypeucedanin and Angelica dahurica

Oxypeucedanin is a naturally occurring furanocoumarin recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antiproliferative, and cytotoxic effects[1][2][3][4]. Structurally, it contains an epoxide ring, which contributes to its bioactivity[1]. This compound is found in several plant families, most notably Apiaceae and Rutaceae.

Among the various natural sources, the root of Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. ex Franch. & Sav., known as "Baizhi" in traditional Chinese medicine, is considered the richest and most studied source of Oxypeucedanin. The plant's roots contain a diverse array of bioactive coumarins, with Oxypeucedanin being a major constituent. This has made A. dahurica a focal point for the extraction and isolation of this promising compound for pharmacological research.

Natural Sources of Oxypeucedanin

While Angelica dahurica is a principal source, Oxypeucedanin has been isolated from other genera as well. The Apiaceae family, in particular, features several species containing this compound.

Table 1: Natural Plant Sources of Oxypeucedanin

Family Genus Species Plant Part Reference
Apiaceae Angelica dahurica Root
Apiaceae Angelica archangelica Not specified
Apiaceae Prangos ferulacea Root
Apiaceae Ferulago angulata Not specified
Apiaceae Peucedanum cervaria Fruit

| Rutaceae | Citrus | spp. | Essential Oils | |

Extraction of Oxypeucedanin from Angelica dahurica

The extraction of Oxypeucedanin from A. dahurica roots has been accomplished using a variety of solvents and techniques. The choice of method significantly impacts the yield and purity of the final product. Methanolic and ethyl acetate extracts of A. dahurica roots are noted to be particularly rich in Oxypeucedanin.

3.1. Conventional Solvent Extraction

Traditional methods like maceration, reflux, and Soxhlet extraction are commonly employed. Solvents such as methanol, ethanol, and acetone are frequently used. For instance, dried A. dahurica roots extracted with methanol under reflux yielded a crude extract from which Oxypeucedanin was later isolated. The amount of Oxypeucedanin in the methanolic extract of A. dahurica radix can range from 0.066 to 3.0 mg/g.

3.2. Advanced Extraction Methods

Modern techniques have been developed to improve efficiency and yield.

  • Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction. UAE has been shown to be highly effective for extracting coumarins from plant matrices.

  • Ionic Liquid (IL) Extraction: Ionic liquids are considered green solvents and have demonstrated outstanding performance in extracting Oxypeucedanin hydrate and byakangelicin from A. dahurica. A study using [Bmim]Tf2N under optimized conditions (solvent/solid ratio 8:1, 60°C, 180 min) achieved an extraction yield of 98.06% for Oxypeucedanin hydrate.

  • Deep Eutectic Solvents (DES): DES, another class of green solvents, have also been successfully used for the ultrasonic-assisted extraction of various coumarins, including Oxypeucedanin, from A. dahurica.

Table 2: Quantitative Yield of Oxypeucedanin from Angelica dahurica using Various Methods

Extraction Method Solvent Plant Part Oxypeucedanin Content Reference
Methanolic Extraction Methanol Root 1.5–3.0 mg/g
HPLC-DAD-ESI-MS Analysis Water (Boiled) Root 15 µg/mL
HPLC-DAD-ESI-MS Analysis Soybean Oil (Fried) Root 8 µg/mL
Ionic Liquid Extraction ([Bmim]Tf2N) [Bmim]Tf2N Root 98.06% Yield (Oxypeucedanin Hydrate)
UPLC Analysis Not specified Root Mean content of 2.844 mg/g

| 95% Ethanol Extraction | 95% Ethanol | Root | 0.12% in raw material (Oxypeucedanin Hydrate) | |

Experimental Protocols

4.1. General Protocol for Solvent Extraction, Fractionation, and Isolation

This protocol is a synthesized methodology based on common practices described in the literature for isolating Oxypeucedanin from A. dahurica roots.

1. Preparation of Plant Material:

  • Obtain dried roots of Angelica dahurica.
  • Crush and pulverize the roots into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Weigh the powdered root material (e.g., 800 g).
  • Place the powder in a large flask and add methanol (e.g., 3-5 L).
  • Perform extraction under reflux for 2-3 hours. Repeat this process 2-3 times to ensure exhaustive extraction.
  • Combine the methanolic extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain the crude methanolic extract.

3. Fractionation:

  • Suspend the crude methanolic extract in water.
  • Perform liquid-liquid partitioning by successively extracting the aqueous suspension with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.
  • Collect the different solvent layers (EtOAc fraction, n-butanol fraction, and remaining aqueous fraction). The ethyl acetate-soluble fraction is known to be the richest source of Oxypeucedanin.
  • Concentrate each fraction by evaporating the solvent.

4. Isolation and Purification by Chromatography:

  • Subject the concentrated ethyl acetate fraction to column chromatography (CC) over silica gel.
  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc gradients).
  • Collect fractions and monitor them using Thin-Layer Chromatography (TLC).
  • Combine fractions that show similar TLC profiles and contain the target compound.
  • Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or recrystallization to obtain pure Oxypeucedanin.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

4.2. Experimental Workflow Diagram

Extraction_Workflow Plant Dried Angelica dahurica Roots Powder Pulverized Root Powder Plant->Powder Grinding Extraction Methanol Extraction (Reflux) Powder->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Evaporation Partition Liquid-Liquid Partitioning (Suspended in Water) CrudeExtract->Partition EtOAc Ethyl Acetate Fraction (Richest in Oxypeucedanin) Partition->EtOAc Extract with EtOAc nBuOH n-Butanol Fraction Partition->nBuOH Extract with n-BuOH Aq Aqueous Fraction Partition->Aq Remaining SilicaCC Silica Gel Column Chromatography EtOAc->SilicaCC Fractions Collect & Monitor Fractions (TLC) SilicaCC->Fractions Purification Further Purification (e.g., Sephadex LH-20, Recrystallization) Fractions->Purification PureOP Pure Oxypeucedanin Purification->PureOP Analysis Structural Analysis (NMR, MS) PureOP->Analysis

Caption: Workflow for the extraction and isolation of Oxypeucedanin from Angelica dahurica.

Biological Activities and Related Pathways

Oxypeucedanin exhibits a range of pharmacological effects, suggesting its interaction with multiple biological pathways. While detailed signaling pathway diagrams from the literature are sparse, its established bioactivities point towards mechanisms involving the modulation of inflammatory and cell cycle pathways.

  • Anti-inflammatory Activity: Oxypeucedanin and its derivatives can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). This suggests interference with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of these inflammatory mediators.

  • Antiproliferative and Cytotoxic Activity: The compound has been shown to inhibit the growth of cancer cells, such as human hepatoma cells. Its mechanism involves inducing cell cycle arrest at the G2/M phase, potentially through the modulation of cell cycle regulatory proteins.

5.1. Logical Diagram of Oxypeucedanin's Bioactivities

Biological_Activities cluster_effects Biological Effects cluster_mechanisms Potential Mechanisms Oxypeucedanin Oxypeucedanin AntiInflammatory Anti-inflammatory Oxypeucedanin->AntiInflammatory Antiproliferative Antiproliferative Oxypeucedanin->Antiproliferative Cytotoxic Cytotoxic Oxypeucedanin->Cytotoxic Antiviral Anti-influenza Oxypeucedanin->Antiviral InhibitNO Inhibition of NO, iNOS, TNF-α Production AntiInflammatory->InhibitNO CellCycle G2/M Phase Cell Cycle Arrest Antiproliferative->CellCycle NFkB Modulation of NF-κB Pathway InhibitNO->NFkB likely involves

References

A Technical Guide to the Biosynthesis of Oxypeucedanin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Oxypeucedanin is a linear furanocoumarin, a class of plant secondary metabolites known for their diverse biological activities and roles in plant defense.[1][2][3] Structurally, it features a characteristic epoxide ring, which contributes to its bioactivity.[1][3] The biosynthesis of oxypeucedanin is an intricate process originating from the phenylpropanoid pathway and involving a series of enzymatic reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) and prenyltransferases. This document provides a detailed overview of the biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and the experimental methodologies employed to elucidate this complex process. It is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.

The Biosynthesis Pathway of Oxypeucedanin

The formation of oxypeucedanin is a multi-step process that begins with the general phenylpropanoid pathway, leading to the synthesis of the core coumarin structure, which is then modified to form the furanocoumarin backbone. Subsequent specific modifications yield oxypeucedanin.

The journey begins with the amino acid L-phenylalanine.

  • Deamination: Phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation: Cinnamic acid is hydroxylated to produce p-coumaric acid, a reaction catalyzed by Cinnamate-4-Hydroxylase (C4H) , a CYP450 enzyme.

  • Ortho-hydroxylation and Cyclization: p-Coumaric acid undergoes ortho-hydroxylation at the C2 position, followed by a trans/cis isomerization and spontaneous lactonization (ring closure) to form umbelliferone (7-hydroxycoumarin). Umbelliferone is the foundational structure for the biosynthesis of most furanocoumarins.

Umbelliferone serves as the substrate for the creation of the furan ring, which defines furanocoumarins. This process involves two key steps: prenylation and oxidative cyclization.

  • Prenylation: A dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonic acid pathway, is attached to the C6 position of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , resulting in the formation of demethylsuberosin.

  • Oxidative Cyclization: The prenyl side chain of demethylsuberosin is converted into a furan ring by a CYP450 enzyme, a marmesin synthase . This reaction forms the intermediate (+)-marmesin.

  • Furan Ring Completion: (+)-marmesin is then converted to psoralen , the parent linear furanocoumarin, by a psoralen synthase , which is also a CYP450 enzyme. This step involves the removal of an acetone molecule.

Psoralen is the precursor to a variety of linear furanocoumarins, including oxypeucedanin. The final steps involve further prenylation and epoxidation.

  • Hydroxylation and Prenylation: Psoralen is hydroxylated at the 5-position to produce bergaptol, catalyzed by a P5H enzyme (a CYP450). Bergaptol is then O-methylated to form bergapten. While the exact precursor to oxypeucedanin's side chain isn't definitively detailed in the provided results, the structure suggests the attachment of a prenyl group that is subsequently modified. For instance, the related compound isoimperatorin is a prenyloxypsoralen.

  • Epoxidation: The defining structural feature of oxypeucedanin is its epoxide ring. This is formed through the epoxidation of a prenyl side chain attached to the furanocoumarin core. This reaction is catalyzed by a specific CYP450 cyclase/epoxidase . The formation of furan and pyran rings in related coumarins has been shown to proceed via an epoxide intermediate, suggesting a similar mechanism.

The overall biosynthetic pathway is visualized in the diagram below.

Oxypeucedanin Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_furanocoumarin_core Furanocoumarin Core Formation cluster_final_steps Final Modification Steps L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H (CYP450) Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Hydroxylation & Lactonization Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase (+)-Marmesin (+)-Marmesin Demethylsuberosin->(+)-Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen (+)-Marmesin->Psoralen Psoralen Synthase (CYP450) Prenylated\nPsoralen Derivative Prenylated Psoralen Derivative Psoralen->Prenylated\nPsoralen Derivative Hydroxylation & Prenylation Oxypeucedanin Oxypeucedanin Prenylated\nPsoralen Derivative->Oxypeucedanin Epoxidase (CYP450)

Caption: The biosynthetic pathway of Oxypeucedanin from L-Phenylalanine.

Key Enzymes in Oxypeucedanin Biosynthesis

The synthesis of oxypeucedanin relies on several key enzyme families. Cytochrome P450s are particularly crucial, catalyzing multiple oxidative steps throughout the pathway.

Enzyme ClassAbbreviationRole in PathwayExample Reaction
Phenylalanine Ammonia-Lyase PALPhenylpropanoid Pathway EntryL-Phenylalanine → Cinnamic Acid
Cytochrome P450 Monooxygenases CYP450Hydroxylation, Cyclization, EpoxidationCinnamic Acid → p-Coumaric Acid
Demethylsuberosin → Marmesin
Psoralen Hydroxylation
Prenyl Group Epoxidation → Oxypeucedanin
Prenyltransferases PTAttachment of Isoprenoid UnitsUmbelliferone → Demethylsuberosin

Experimental Protocols for Pathway Elucidation

The determination of biosynthetic pathways like that of oxypeucedanin involves a combination of genetic, biochemical, and analytical techniques. While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies can be summarized.

A common starting point is the identification of genes that may encode the biosynthetic enzymes. This is often achieved through transcriptomics.

  • Plant Material Selection: Tissues or plants known to produce high levels of oxypeucedanin (e.g., Peucedanum praeruptorum, Angelica dahurica) are selected.

  • RNA Sequencing: RNA is extracted from these tissues and sequenced to generate a transcriptome.

  • Co-expression Analysis: The expression profiles of known pathway genes (like PAL or other P450s) are used as bait to find other genes with similar expression patterns. This correlation suggests the candidate genes are part of the same metabolic pathway.

  • Sequence Homology: Candidate genes are often identified by comparing their sequences to those of known enzymes (e.g., other CYP450s) from different species.

Once candidate genes are identified, their functions must be verified experimentally.

  • Heterologous Expression: The candidate gene is cloned into an expression vector and introduced into a host organism (e.g., E. coli or yeast) that does not produce the compound of interest.

  • Protein Purification: The recombinant enzyme is produced by the host and purified.

  • In Vitro Enzyme Assays: The purified enzyme is incubated with a suspected substrate (e.g., a pathway intermediate) and necessary co-factors (like NADPH for CYP450s).

  • Product Analysis: The reaction mixture is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

  • Site-Directed Mutagenesis: To understand the enzyme's catalytic mechanism, specific amino acid residues in the active site are altered, and the effect on enzyme activity is measured. This can help identify critical residues for catalysis or substrate specificity.

Experimental Workflow start Plant Tissue Selection (High Oxypeucedanin) rna_seq Transcriptome Sequencing (RNA-Seq) start->rna_seq coexpression Co-expression Analysis & Homology Search rna_seq->coexpression candidate Identify Candidate Genes (e.g., CYP450s, PTs) coexpression->candidate expression Heterologous Expression (e.g., Yeast, E. coli) candidate->expression assay In Vitro Enzyme Assay with Substrate expression->assay analysis Product Detection (LC-MS) assay->analysis confirmation Product Confirmed? analysis->confirmation confirmation->candidate No, select new candidate elucidation Enzyme Function Elucidated confirmation->elucidation Yes mutagenesis Site-Directed Mutagenesis (Optional) elucidation->mutagenesis

Caption: A typical workflow for identifying and characterizing biosynthetic enzymes.

Regulation of Furanocoumarin Biosynthesis

The production of furanocoumarins, including oxypeucedanin, is tightly regulated in plants. It is often induced in response to environmental stressors such as UV radiation, pathogen attack, and herbivory, as these compounds serve as phytoalexins (plant defense compounds).

The regulation occurs primarily at the transcriptional level, where environmental and developmental cues modulate the expression of biosynthetic genes. This control is orchestrated by a network of transcription factors.

  • Transcription Factors: Key families of transcription factors, including MYB , bHLH , and WD40-repeat (WDR) proteins, are known to regulate phenylpropanoid and flavonoid pathways. These proteins often form a ternary complex (MBW complex) that binds to the promoter regions of structural genes (like PAL, C4H, and CYP450s) to activate their transcription.

  • Environmental Cues: Factors like light and temperature can influence the activity of these transcription factors, thereby up- or down-regulating the entire pathway.

  • Phytohormones: Plant hormones also play a role in modulating the expression of pathway genes, integrating the plant's defense responses with its overall growth and development.

Regulatory Pathway cluster_inputs Regulatory Inputs cluster_tfs Transcriptional Regulation cluster_genes Biosynthetic Genes Light Light MBW_Complex MBW Complex (MYB-bHLH-WDR) Light->MBW_Complex Pathogens Pathogens Pathogens->MBW_Complex Herbivory Herbivory Herbivory->MBW_Complex Hormones Hormones Hormones->MBW_Complex PAL_Gene PAL MBW_Complex->PAL_Gene Activates Transcription C4H_Gene C4H MBW_Complex->C4H_Gene Activates Transcription PT_Gene PT MBW_Complex->PT_Gene Activates Transcription CYP450_Genes CYP450s MBW_Complex->CYP450_Genes Activates Transcription MYB MYB MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WDR WDR WDR->MBW_Complex Output Oxypeucedanin Production PAL_Gene->Output C4H_Gene->Output PT_Gene->Output CYP450_Genes->Output

Caption: A conceptual model for the regulation of oxypeucedanin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of oxypeucedanin is a specialized branch of the furanocoumarin pathway, heavily reliant on the catalytic versatility of CYP450 enzymes. While the general framework from the phenylpropanoid pathway to the psoralen core is well-established, the specific enzymes responsible for the final decorative steps—particularly the epoxidase that forms the characteristic oxypeucedanin structure—require further investigation. The elucidation of these final steps is crucial for metabolic engineering efforts. By identifying and characterizing all the genes in the pathway, it becomes possible to reconstruct it in microbial hosts like Saccharomyces cerevisiae or Escherichia coli for sustainable, industrial-scale production of this valuable bioactive compound. This would provide a reliable source for further pharmacological research and potential drug development.

References

The Furocoumarin Oxypeucedanin: A Technical Guide to its Mechanism of Action as a Selective hKv1.5 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furocoumarin, has emerged as a potent and selective blocker of the human voltage-gated potassium channel hKv1.5. This technical guide provides an in-depth analysis of the mechanism of action of oxypeucedanin, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key pathways and workflows. Its selective inhibition of hKv1.5, an important channel in cardiac action potential repolarization, positions oxypeucedanin as a compound of interest for further investigation in the context of cardiovascular therapeutics, particularly for atrial fibrillation.

Introduction to Oxypeucedanin and its Target: The hKv1.5 Channel

Oxypeucedanin is a furocoumarin derivative that can be purified from plants such as Angelica dahurica.[1] Voltage-gated potassium (Kv) channels are a large family of transmembrane proteins crucial for the repolarization phase of the action potential in excitable cells, thereby regulating neuronal firing and cardiac rhythm.[2][3] The hKv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[4] This atrial-specific expression makes hKv1.5 an attractive therapeutic target for the treatment of atrial fibrillation, as its inhibition can prolong the atrial action potential duration without affecting the ventricles, thus reducing the risk of ventricular arrhythmias.[1]

Mechanism of Action of Oxypeucedanin on hKv1.5 Channels

Oxypeucedanin has been identified as a potent and selective open-channel blocker of the hKv1.5 potassium channel. This mechanism is characterized by several key features:

  • Concentration-Dependent Inhibition: Oxypeucedanin inhibits the hKv1.5 current in a concentration-dependent manner.

  • Open-Channel Blockade: The inhibitory action of oxypeucedanin is consistent with an open-channel blocking mechanism. This means that the compound binds to the channel when it is in the open conformation, physically occluding the pore and preventing the flow of potassium ions.

  • Voltage-Dependency: The blocking effect of oxypeucedanin is voltage-dependent, with a more pronounced inhibition observed at depolarizing potentials between -40 mV and 0 mV, which corresponds to the voltage range where the hKv1.5 channel is open.

  • Kinetics Modification: Oxypeucedanin induces a rapid decline in the hKv1.5 current during depolarization. It also slows the deactivation kinetics of the channel, leading to a "tail crossover" phenomenon in electrophysiological recordings.

Crucially, studies have shown that oxypeucedanin has no inhibitory effect on the human ether-à-go-go-related gene (hERG) channel, which is a critical determinant of ventricular repolarization. This selectivity for hKv1.5 over hERG is a significant advantage from a cardiac safety perspective, as hERG channel blockade is associated with a high risk of life-threatening ventricular arrhythmias.

The proposed mechanism of action is visually summarized in the following diagram:

Mechanism of Oxypeucedanin on hKv1.5 Channel cluster_channel hKv1.5 Channel States cluster_effect Physiological Effect Closed Closed State Open Open State Closed->Open Depolarization Open->Closed Repolarization Blocked Blocked State Open->Blocked Oxypeucedanin Binding K_efflux K+ Efflux Blocked->Open Oxypeucedanin Unbinding Blocked->K_efflux Inhibition AP_Repol Atrial Action Potential Repolarization K_efflux->AP_Repol Drives AP_Duration Prolonged Atrial Action Potential Duration AP_Repol->AP_Duration Affected by Inhibition Oxypeucedanin Oxypeucedanin

Mechanism of Oxypeucedanin on the hKv1.5 Channel.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of oxypeucedanin with the hKv1.5 channel.

ParameterValueChannelCell LineReference
IC50 76 nMhKv1.5Mouse Ltk- cells
Effect on hERG No effecthERGNot specified

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the effects of oxypeucedanin on hKv1.5 channels and cardiac action potentials.

Whole-Cell Patch-Clamp Electrophysiology for hKv1.5 Channels

This protocol is adapted for studying hKv1.5 channels heterologously expressed in Chinese Hamster Ovary (CHO) cells.

4.1.1. Cell Culture and Transfection

  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the hKv1.5 channel.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression, CHO cells are transfected with a plasmid vector containing the full-length human KCNA5 cDNA using a suitable transfection reagent. Electrophysiological recordings are typically performed 24-48 hours post-transfection. For stable cell lines, cells expressing hKv1.5 are selected and maintained under antibiotic pressure.

4.1.2. Solutions

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 5.4 KCl

    • 1.8 CaCl2

    • 1 MgCl2

    • 10 HEPES

    • 10 Glucose

    • pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM):

    • 130 K-Aspartate

    • 10 KCl

    • 1 MgCl2

    • 10 HEPES

    • 5 EGTA

    • 5 Mg-ATP

    • pH adjusted to 7.2 with KOH.

4.1.3. Electrophysiological Recording

  • Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope with micromanipulators.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Configuration: Whole-cell patch-clamp configuration is established.

  • Voltage-Clamp Protocol to Elicit hKv1.5 Currents:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 500 ms.

    • Repolarize the membrane to -40 mV to record tail currents.

  • Data Analysis: The peak outward current at each voltage step is measured. To determine the IC50, the percentage of current inhibition is plotted against the concentration of oxypeucedanin, and the data are fitted with a Hill equation.

Conventional Microelectrode Recording of Cardiac Action Potentials

This protocol is for recording action potentials from isolated rat atrial and ventricular muscle preparations.

4.2.1. Tissue Preparation

  • Animal Model: Adult Sprague-Dawley rats.

  • Dissection: The heart is rapidly excised and placed in oxygenated Tyrode's solution. The atria and ventricles are dissected and mounted in a tissue bath.

  • Superfusion: The tissue is continuously superfused with Tyrode's solution gassed with 95% O2 and 5% CO2 at 37°C.

4.2.2. Solutions

  • Tyrode's Solution (in mM):

    • 127 NaCl

    • 4.5 KCl

    • 1.8 CaCl2

    • 1 MgCl2

    • 10 Glucose

    • 22 NaHCO3

    • pH 7.4 when gassed with 95% O2 / 5% CO2.

4.2.3. Electrophysiological Recording

  • Electrodes: Glass microelectrodes filled with 3 M KCl (tip resistance of 10-30 MΩ) are used to impale the cardiac myocytes.

  • Stimulation: The tissue is stimulated with bipolar silver electrodes at a constant frequency (e.g., 1 Hz).

  • Recording: The transmembrane action potentials are recorded using a high-input impedance amplifier and digitized for analysis.

  • Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after the application of oxypeucedanin at various concentrations.

The following diagram illustrates the general experimental workflow:

Experimental Workflow for Oxypeucedanin Characterization cluster_invitro In Vitro Electrophysiology cluster_exvivo Ex Vivo Cardiac Electrophysiology cluster_compound Compound Preparation cluster_results Results & Conclusion Cell_Culture Cell Culture (e.g., CHO cells) Transfection Transfection with hKv1.5 cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Data_Analysis_PC Data Analysis (IC50, Kinetics) Patch_Clamp->Data_Analysis_PC Mechanism Mechanism of Action (Open-channel blocker) Data_Analysis_PC->Mechanism Selectivity Selectivity Profile (hKv1.5 vs. hERG) Data_Analysis_PC->Selectivity Tissue_Prep Rat Heart Tissue Preparation Microelectrode Microelectrode Action Potential Recording Tissue_Prep->Microelectrode Data_Analysis_AP Data Analysis (APD Prolongation) Microelectrode->Data_Analysis_AP Therapeutic_Potential Therapeutic Potential (e.g., Atrial Fibrillation) Data_Analysis_AP->Therapeutic_Potential Oxypeucedanin_Prep Oxypeucedanin Preparation & Dilution Oxypeucedanin_Prep->Patch_Clamp Application Oxypeucedanin_Prep->Microelectrode Application

A generalized experimental workflow.

Broader Pharmacological Profile

While the primary focus of research on oxypeucedanin has been its potassium channel blocking activity, some studies have explored its effects on other cellular processes. For instance, in mouse neuroblastoma cells, oxypeucedanin was found to alter global gene expression and upregulate the mitogen-activated protein kinase (MAPK) signaling pathway. Further research is required to understand the full spectrum of oxypeucedanin's pharmacological effects and their potential therapeutic implications.

Conclusion and Future Directions

Oxypeucedanin is a potent and selective open-channel blocker of the hKv1.5 potassium channel with a clear mechanism of action. Its ability to prolong the atrial action potential duration without affecting the hERG channel makes it an interesting candidate for the development of novel anti-arrhythmic drugs for atrial fibrillation. Future research should focus on a more comprehensive characterization of its selectivity across a wider range of potassium channel subtypes and other ion channels. In vivo studies are also necessary to evaluate its efficacy and safety in preclinical models of atrial fibrillation. Furthermore, understanding its effects on other signaling pathways, such as the MAPK pathway, will be crucial for a complete assessment of its therapeutic potential and potential off-target effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of oxypeucedanin as a promising cardiovascular drug lead.

References

The Pharmacological Effects of Oxypeucedanin on the Cardiovascular System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered scientific interest for its diverse biological activities. While extensively studied for its anti-proliferative, cytotoxic, and anti-inflammatory properties, its pharmacological effects on the cardiovascular system are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of Oxypeucedanin's cardiovascular effects, with a focus on its anti-arrhythmic potential, and explores its putative roles in vasodilation, myocardial protection, and the modulation of cardiac remodeling. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Anti-Arrhythmic Effects of Oxypeucedanin

The most well-documented cardiovascular effect of Oxypeucedanin is its potential as an anti-arrhythmic agent, specifically for atrial fibrillation. This activity is primarily attributed to its interaction with voltage-gated potassium channels.

Quantitative Data on hKv1.5 Potassium Channel Inhibition
ParameterValueCell LineTechniqueReference
IC50 for hKv1.5 current inhibition76 nMHuman embryonic kidney (HEK) cellsPatch-clamp[1]
Effect on HERG currentNo significant effectHEK cellsPatch-clamp[1]
Experimental Protocol: Patch-Clamp Analysis of hKv1.5 Channel Inhibition

The inhibitory effect of Oxypeucedanin on the human Kv1.5 (hKv1.5) channel was assessed using the whole-cell patch-clamp technique on a human embryonic kidney (HEK) cell line stably expressing the hKv1.5 channel.

  • Cell Culture: HEK cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Electrophysiological Recording: Whole-cell currents were recorded using an patch-clamp amplifier. The external solution contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.

  • Voltage Protocol: To elicit hKv1.5 currents, depolarizing pulses were applied to +60 mV for 300 ms from a holding potential of -80 mV.

  • Data Analysis: The concentration-response curve for Oxypeucedanin's inhibition of the hKv1.5 current was fitted to the Hill equation to determine the IC50 value.

Mechanism of Action: Open-Channel Blockade and Action Potential Prolongation

Oxypeucedanin acts as an open-channel blocker of the hKv1.5 channel. This is evidenced by its voltage-dependent inhibition, which is more pronounced at depolarizing potentials where the channel is in its open state. Furthermore, Oxypeucedanin slows the deactivation time course of the channel, leading to a "tail crossover" phenomenon in the current recordings. By inhibiting the hKv1.5 channel, which is crucial for the repolarization phase of the cardiac action potential, Oxypeucedanin prolongs the action potential duration (APD) in both atrial and ventricular muscle. This prolongation of the APD is a key mechanism for its potential anti-arrhythmic effect in conditions like atrial fibrillation.[1]

Signaling Pathway: hKv1.5 Channel Blockade

Oxypeucedanin Oxypeucedanin hKv1_5 hKv1.5 Channel (Open State) Oxypeucedanin->hKv1_5 Blocks K_efflux K+ Efflux hKv1_5->K_efflux Inhibits Repolarization Repolarization K_efflux->Repolarization Reduces APD Action Potential Duration Repolarization->APD Prolongs Anti_Arrhythmic_Effect Anti-Arrhythmic Effect (Atrial Fibrillation) APD->Anti_Arrhythmic_Effect Leads to

Caption: Oxypeucedanin blocks the open state of the hKv1.5 potassium channel.

Potential Vasodilatory and Blood Pressure Effects

The effects of Oxypeucedanin on vascular tone and blood pressure are not as clearly defined and present some conflicting information. While many furanocoumarins and flavonoids exhibit vasodilatory properties, at least one study has reported that Oxypeucedanin may increase blood pressure.[2] This highlights a critical area for further investigation.

Comparative Data of Related Compounds on Vasodilation
CompoundClassEffect on Vascular TonePutative MechanismReference
IsoimperatorinFuranocoumarinVascular relaxationNot specified[2]
Various FlavonoidsFlavonoidVasodilationEndothelium-dependent (NO/cGMP pathway) and independent (Ca2+ channel blockade)
Potential Mechanisms of Vasodilation

Should Oxypeucedanin possess vasodilatory properties, several mechanisms observed for other flavonoids could be implicated:

  • Endothelium-Dependent Vasodilation: This involves the release of nitric oxide (NO) from endothelial cells, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.

  • Endothelium-Independent Vasodilation: This can occur through direct effects on vascular smooth muscle cells, such as the blockade of voltage-gated calcium channels, preventing the influx of Ca2+ necessary for contraction.

Experimental Protocol: Isolated Aortic Ring Assay

To definitively assess the vasoactive properties of Oxypeucedanin, the isolated aortic ring assay is a standard ex vivo method.

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width).

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.

  • Experimental Procedure: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of Oxypeucedanin are added to the bath to determine its relaxant or contractile effect. To investigate the role of the endothelium, the endothelium can be mechanically removed from some rings.

  • Data Analysis: The relaxant or contractile responses are expressed as a percentage of the pre-contraction induced by the agonist.

Signaling Pathway: Potential Endothelium-Dependent Vasodilation

Oxypeucedanin Oxypeucedanin Endothelial_Cell Endothelial Cell Oxypeucedanin->Endothelial_Cell Stimulates (?) eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces VSMC Vascular Smooth Muscle Cell NO->VSMC sGC sGC VSMC->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Induces

Caption: Hypothetical pathway for Oxypeucedanin-induced vasodilation via NO signaling.

Myocardial Protection: Antioxidant and Anti-apoptotic Effects

Oxypeucedanin has demonstrated significant antioxidant and anti-apoptotic properties in non-cardiac cell lines, which suggests a potential protective role against myocardial injury, particularly in the context of ischemia-reperfusion injury.

Quantitative Data on Cytoprotective Effects
ParameterEffect of Oxypeucedanin (80 µg/mL)Cell LineInsultReference
Cell ViabilityIncreasedPC12Doxorubicin
Mitochondrial Membrane PotentialAttenuated collapsePC12Doxorubicin
Caspase-3 ActivityDecreasedPC12Doxorubicin
Bax/Bcl-2 ratioDecreasedPC12Doxorubicin
Experimental Protocol: Assessment of Cardioprotection in an In Vitro Model of Oxidative Stress

To investigate the direct cardioprotective effects of Oxypeucedanin, an in vitro model using cardiomyocytes subjected to oxidative stress can be employed.

  • Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2) are cultured under standard conditions.

  • Induction of Injury: Oxidative stress can be induced by treating the cells with agents like doxorubicin or hydrogen peroxide (H2O2).

  • Treatment: Cells are pre-treated with varying concentrations of Oxypeucedanin prior to the induction of injury.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH).

  • Measurement of Apoptosis: Apoptosis can be assessed by TUNEL staining, flow cytometry analysis of Annexin V/Propidium Iodide stained cells, and by measuring the activity of caspases.

  • Analysis of Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRE.

  • Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes such as DCFH-DA.

Signaling Pathway: Potential Anti-Apoptotic Mechanism

Oxidative_Stress Oxidative Stress (e.g., Doxorubicin) Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damages Bax Bax Mitochondria->Bax Activates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Oxypeucedanin Oxypeucedanin Oxypeucedanin->Bcl2 Upregulates Oxypeucedanin->Caspase3 Inhibits

Caption: Putative anti-apoptotic signaling pathway of Oxypeucedanin.

Potential Role in Cardiac Hypertrophy and Fibrosis

The anti-inflammatory properties of Oxypeucedanin suggest a potential role in mitigating cardiac hypertrophy and fibrosis, which are pathological processes often driven by inflammatory signaling. Oxypeucedanin hydrate has been shown to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis, a key pathway in inflammation.

Comparative Data of Related Compounds on Cardiac Remodeling
CompoundClassEffect on Cardiac RemodelingPutative MechanismReference
ChrysinFlavonoidAnti-hypertrophicInhibition of NF-κB signaling
ResveratrolPolyphenolAnti-fibroticInhibition of TGF-β1/Smad signaling

Experimental Workflow: Investigating Anti-Hypertrophic and Anti-Fibrotic Effects

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cardiomyocytes Cardiomyocytes Hypertrophy_Markers Assess Hypertrophy (Cell size, gene expression) Cardiomyocytes->Hypertrophy_Markers Fibroblasts Cardiac Fibroblasts Fibrosis_Markers Assess Fibrosis (Collagen synthesis, proliferation) Fibroblasts->Fibrosis_Markers Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Angiotensin II) Hypertrophic_Stimuli->Cardiomyocytes Fibrotic_Stimuli Fibrotic Stimuli (e.g., TGF-β1) Fibrotic_Stimuli->Fibroblasts Oxypeucedanin_vitro Oxypeucedanin Oxypeucedanin_vitro->Cardiomyocytes Oxypeucedanin_vitro->Fibroblasts Animal_Model Animal Model of Cardiac Hypertrophy/Fibrosis (e.g., TAC, Ang II infusion) Echocardiography Echocardiography Animal_Model->Echocardiography Histology Histological Analysis (Fibrosis staining) Animal_Model->Histology Gene_Expression Gene Expression Analysis Animal_Model->Gene_Expression Oxypeucedanin_vivo Oxypeucedanin Oxypeucedanin_vivo->Animal_Model Start Hypothesis: Oxypeucedanin mitigates cardiac remodeling cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_in_vivo cluster_in_vivo Start->cluster_in_vivo

Caption: Experimental workflow to assess Oxypeucedanin's effects on cardiac remodeling.

Conclusion and Future Directions

Oxypeucedanin presents a compelling profile as a potential cardiovascular therapeutic agent. Its well-characterized inhibitory effect on the hKv1.5 potassium channel provides a strong rationale for its development as an anti-arrhythmic drug for atrial fibrillation. Furthermore, its demonstrated antioxidant, anti-apoptotic, and anti-inflammatory properties suggest that it may offer protective effects against myocardial injury and pathological cardiac remodeling.

However, significant gaps in our understanding remain. The contradictory reports on its effect on blood pressure necessitate further investigation to clarify its vascular effects. Comprehensive studies are required to directly assess its impact on vasodilation, cardiac contractility, cardiomyocyte hypertrophy, and cardiac fibroblast function. Future research should focus on in vivo studies in relevant animal models of cardiovascular disease to validate the promising in vitro findings and to establish a clear safety and efficacy profile for Oxypeucedanin. Such studies will be crucial in translating the therapeutic potential of this natural compound into clinical applications for the management of cardiovascular diseases.

References

In vitro anticancer activity of Oxypeucedanin against human cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Oxypeucedanin

Introduction

Oxypeucedanin, a naturally occurring linear furanocoumarin, has garnered significant attention within the scientific community for its potential as an anticancer agent.[1] Extracted from various plant species, notably from the roots of Angelica dahurica and Ostericum koreanum of the Apiaceae family, this compound has demonstrated a range of biological activities, including potent antiproliferative and cytotoxic effects against several human cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Oxypeucedanin, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of Oxypeucedanin's therapeutic potential.

Data Presentation: Antiproliferative Activity

The efficacy of Oxypeucedanin has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the duration of treatment. The data compiled from multiple studies underscores the selective nature of Oxypeucedanin, showing pronounced activity against cancer cells while exhibiting significantly lower toxicity towards normal cell lines.

Table 1: IC50 Values of Oxypeucedanin in Human Cancer and Normal Cell Lines

Cell LineCancer Typep53 StatusTreatment Duration (hours)IC50 (µM)Reference
SK-Hep-1 Hepatocellular CarcinomaWild-Type7232.4
HepG2 Hepatocellular CarcinomaWild-Type72Sensitive
Hep3B Hepatocellular CarcinomaNull72Insensitive
DU145 Prostate CarcinomaMutant24-72Dose-dependent Inhibition
MRC5 Normal Lung FibroblastWild-Type72>100

Note: "Dose-dependent Inhibition" indicates that while a specific IC50 value was not provided in the cited text, the compound showed increasing growth inhibition at concentrations of 25, 50, and 100 µM. "Sensitive" and "Insensitive" refer to the observed antiproliferative response to Oxypeucedanin treatment.

Experimental Protocols

The investigation into Oxypeucedanin's anticancer effects employs a range of standard in vitro cellular and molecular biology techniques.

Cell Culture and Compound Treatment

Human cancer cell lines (e.g., SK-Hep-1, DU145) and normal cell lines (e.g., MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of Oxypeucedanin (typically ranging from 25 to 100 µM) or a vehicle control (like DMSO) for specified durations (24, 48, or 72 hours).

Cell Proliferation and Viability Assays

The antiproliferative effect of Oxypeucedanin is commonly assessed using colorimetric assays.

  • SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. After treatment with Oxypeucedanin, cells are fixed, washed, and stained with SRB. The amount of bound dye, which is proportional to the cell number, is determined by measuring the optical density.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically and is indicative of cell viability.

Cell Cycle Analysis

Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). After treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of individual cells is then measured by a flow cytometer. An accumulation of cells in a specific phase, such as the G2/M phase, indicates cell cycle arrest.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of anticancer agents.

  • Western Blotting for Apoptotic Markers: This technique is used to detect changes in the expression levels of key proteins involved in apoptosis. Following treatment with Oxypeucedanin, cell lysates are prepared and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Key markers include cleaved (activated) forms of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Western Blotting for Signaling Pathway Analysis

To elucidate the molecular mechanisms, western blotting is employed to measure the expression and phosphorylation status of proteins in relevant signaling pathways. This includes proteins that regulate the cell cycle, such as cyclins (Cyclin A, Cyclin B1), cyclin-dependent kinases (cdc2), and their regulators (cdc25c, p-chk1), as well as tumor suppressor proteins like p53 and its downstream targets MDM2 and p21.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Measurement CellCulture 1. Cell Culture (Cancer & Normal Lines) Seeding 2. Cell Seeding CellCulture->Seeding Treatment 3. Oxypeucedanin Treatment (Various Concentrations & Durations) Seeding->Treatment Viability 4a. Cell Viability Assays (SRB, MTT) Treatment->Viability CellCycle 4b. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot 4c. Western Blotting (Apoptosis & Signaling Proteins) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 Arrest Cell Cycle Arrest CellCycle->Arrest Apoptosis Apoptosis Induction WesternBlot->Apoptosis Mechanism Mechanism Identification WesternBlot->Mechanism

General workflow for in vitro evaluation of Oxypeucedanin.

Mechanisms of Anticancer Activity

Research has revealed that Oxypeucedanin exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of G2/M Phase Cell Cycle Arrest

A predominant mechanism of Oxypeucedanin is its ability to halt cancer cell proliferation by inducing cell cycle arrest at the G2/M transition phase. This has been observed consistently in both human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) cells. This arrest is orchestrated by the modulation of key G2/M regulatory proteins. Studies show that Oxypeucedanin treatment leads to:

  • Downregulation of G2/M Checkpoint Proteins: A significant decrease in the expression levels of Cyclin B1, cdc2, and cdc25c. In prostate cancer cells, a decrease in Cyclin A was also noted. The cdc2/cyclin B1 complex is crucial for entry into mitosis, and its inhibition prevents cells from proceeding past the G2 phase.

  • Upregulation of Checkpoint Kinase 1 (Chk1): An increase in the phosphorylation of Chk1 at Ser345, which is a critical activation event in the DNA damage response pathway that leads to G2/M arrest.

G cluster_proteins G2/M Regulatory Proteins Oxypeucedanin Oxypeucedanin Chk1 p-Chk1 (Ser345)↑ Oxypeucedanin->Chk1 Cdc25c Cdc25c↓ Oxypeucedanin->Cdc25c Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex↓ Oxypeucedanin->Cdc2_CyclinB1 CyclinA Cyclin A↓ Oxypeucedanin->CyclinA Chk1->Cdc25c inhibits Cdc25c->Cdc2_CyclinB1 activates Arrest G2/M Phase Cell Cycle Arrest Cdc2_CyclinB1->Arrest promotes entry into M phase Cdc2_CyclinB1->Arrest inhibition leads to CyclinA->Arrest inhibition leads to

Oxypeucedanin-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis

In addition to halting cell proliferation, Oxypeucedanin actively induces programmed cell death in cancer cells. In human prostate carcinoma DU145 cells, Oxypeucedanin-induced cell death is associated with a significant increase in apoptosis. The molecular mechanism involves the activation of the caspase cascade, a central component of the apoptotic pathway.

  • Activation of Caspase-3: Treatment with Oxypeucedanin leads to an increased level of cleaved (active) caspase-3.

  • Cleavage of PARP: Activated caspase-3 subsequently cleaves PARP, a hallmark of apoptosis. The induction of PARP cleavage by Oxypeucedanin is a strong indicator of its pro-apoptotic activity.

G Oxypeucedanin Oxypeucedanin Caspase3 Caspase-3 Activation Oxypeucedanin->Caspase3 induces PARP PARP Caspase3->PARP cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis hallmark of

Oxypeucedanin-induced apoptotic pathway.
Role of the p53 Tumor Suppressor Pathway

The anticancer activity of Oxypeucedanin in hepatoma cells has been shown to be p53-dependent. The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.

  • Selective Sensitivity: Hepatoma cell lines expressing wild-type p53 (SK-Hep-1 and HepG2) are sensitive to Oxypeucedanin's antiproliferative effects. In contrast, p53-null hepatoma cells (Hep3B) are insensitive, highlighting the crucial role of p53 in mediating the compound's action.

  • Activation of p53 and Downstream Targets: Oxypeucedanin treatment activates the expression of p53. This, in turn, leads to the induction of its downstream targets, MDM2 and the cyclin-dependent kinase inhibitor p21, which contributes to the observed cell cycle arrest.

Conclusion and Future Directions

Oxypeucedanin demonstrates significant and selective in vitro anticancer activity against human cancer cell lines, particularly those of hepatic and prostatic origin. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis. The cell cycle arrest is mediated by the downregulation of key mitotic entry proteins like the cdc2/cyclin B1 complex, while apoptosis is triggered via a caspase-3-dependent pathway. Furthermore, its efficacy in hepatoma cells is critically dependent on the presence of a functional p53 tumor suppressor.

These findings strongly suggest that Oxypeucedanin is a promising natural compound for further investigation in cancer therapy. Future research should focus on:

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic potential of Oxypeucedanin with existing chemotherapeutic agents, as preliminary data suggests a synergistic effect with gemcitabine in hepatoma cells.

  • Broader Screening: Evaluating its activity against a wider range of cancer cell lines to identify other cancer types that may be sensitive to its effects.

  • Mechanism Elucidation: Further dissecting the upstream signaling events that initiate the observed cell cycle arrest and apoptosis, including the potential involvement of the PI3K/Akt and STAT3 pathways, which are common targets for natural anticancer compounds.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Associated Signaling Pathways of Plants Containing Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a linear furanocoumarin, is a secondary metabolite found in a variety of plant species, primarily within the Apiaceae and Rutaceae families. Traditionally, plants containing this compound have been utilized in various ethnobotanical practices for their medicinal properties. Modern scientific investigation has begun to elucidate the pharmacological activities of Oxypeucedanin, revealing its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the ethnobotanical uses of Oxypeucedanin-containing plants, detailed experimental protocols for its study, and an examination of its effects on key cellular signaling pathways.

Ethnobotanical Uses of Plants Containing Oxypeucedanin

The traditional medicinal applications of plants rich in Oxypeucedanin are diverse, reflecting the compound's broad spectrum of biological activities. The following table summarizes the key ethnobotanical uses of prominent Oxypeucedanin-containing plant species.

Plant SpeciesFamilyTraditional UseGeographic Region
Angelica dahuricaApiaceaeRoot used to relieve toothache, treat the common cold, hysteria, bleeding, menstrual disorders, and neuralgia.[1]China, Korea
Prangos ferulaceaApiaceaeLeaves and other parts used as a tonic, carminative, anthelmintic, emollient, and for gastrointestinal and liver disorders.[2][3]Iran
Ferulago spp.ApiaceaeUsed for the treatment of hemorrhoids, intestinal worms, peptic ulcers, and as a sedative, carminative, and digestive aid.Asia, Europe, Africa
Peucedanum praeruptorum (Qianhu)ApiaceaeRoot used in Traditional Chinese Medicine for respiratory ailments such as cough, asthma, and pulmonary hypertension.China
Citrus spp.RutaceaeVarious parts of citrus fruits are used in traditional medicine for their anti-inflammatory and anti-cancer properties.Worldwide
Anethum graveolens (Dill)ApiaceaeConsumed as a food and spice; traditionally used for digestive issues.Worldwide
Poncirus trifoliata (Ponciri Fructus)RutaceaeUsed in traditional Korean, Chinese, and Kampo medicines for allergic reactions, inflammation, digestive and respiratory problems.East Asia

Experimental Protocols

Isolation of Oxypeucedanin from Angelica dahurica Roots

This protocol describes a general procedure for the isolation of Oxypeucedanin using column chromatography, a commonly employed technique.

Materials:

  • Dried roots of Angelica dahurica

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Extraction:

    • Grind the dried roots of Angelica dahurica into a fine powder.

    • Extract the powdered material sequentially with n-hexane, chloroform, and methanol at room temperature.

    • Concentrate each extract under reduced pressure using a rotary evaporator to obtain crude extracts.

  • Column Chromatography:

    • The chloroform extract, typically rich in furanocoumarins, is subjected to column chromatography.

    • Pack a glass column with silica gel suspended in n-hexane.

    • Load the concentrated chloroform extract onto the top of the silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis and Purification:

    • Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

    • Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated Oxypeucedanin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A more advanced method for isolation involves high-speed counter-current chromatography (HSCCC) using a two-phase solvent system of n-hexane-ethyl acetate-methanol-water.

Assessment of Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium

  • Oxypeucedanin (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of Oxypeucedanin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oxypeucedanin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Oxypeucedanin compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of MAPK Signaling Pathway by Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like those in the MAPK pathway.

Materials:

  • Cell line of interest

  • Oxypeucedanin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and then treat with Oxypeucedanin at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated or total protein of interest overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways Modulated by Oxypeucedanin

Oxypeucedanin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cell cycle regulation, and apoptosis.

Inhibition of the TLR4-MD2/NF-κB/MAPK Signaling Pathway

Oxypeucedanin hydrate has been demonstrated to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2 complex, which in turn suppresses the downstream NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

TLR4_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Oxypeucedanin Oxypeucedanin Oxypeucedanin->TLR4_MD2 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_n->Proinflammatory_Genes Induces

Caption: Oxypeucedanin inhibits the TLR4-MD2 complex, blocking downstream inflammatory signaling.

Activation of the p53-Dependent MDM2/p21 Pathway

The antiproliferative activity of Oxypeucedanin in human hepatoma cells is mediated through the induction of G2/M phase cell cycle arrest and the activation of the p53 tumor suppressor pathway. Activation of p53 leads to the upregulation of its downstream targets, MDM2 and p21, which play crucial roles in cell cycle arrest and apoptosis.

p53_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm/Nucleus cluster_response Cellular Response Oxypeucedanin Oxypeucedanin p53 p53 Oxypeucedanin->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression of p21 p21 p53->p21 Induces expression of Apoptosis Apoptosis p53->Apoptosis Can lead to MDM2->p53 Promotes degradation of (Negative feedback) CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Leads to

Caption: Oxypeucedanin activates p53, leading to cell cycle arrest and apoptosis.

Conclusion

Oxypeucedanin is a promising natural compound with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its pharmacological activities. The information provided in this guide offers a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Oxypeucedanin. The detailed experimental protocols and elucidation of its mechanisms of action on key signaling pathways will facilitate future studies aimed at developing novel therapeutics based on this furanocoumarin. Further research is warranted to fully explore its efficacy, safety, and potential clinical applications.

References

Oxypeucedanin Hydrate vs. Anhydrous Form: A Technical Guide to Structural and Activity Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a linear furanocoumarin predominantly isolated from the Apiaceae and Rutaceae families, exists in both a hydrated and an anhydrous form. The presence or absence of a water molecule in its crystal lattice introduces significant variations in its structural and physicochemical properties, which in turn can influence its biological activity. This technical guide provides an in-depth comparison of oxypeucedanin hydrate and its anhydrous counterpart, offering a comprehensive overview of their structural distinctions, a comparative analysis of their biological activities, detailed experimental protocols for their isolation and characterization, and a visualization of the key signaling pathway modulated by the hydrate form. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Structural and Physicochemical Dissimilarities

The primary structural difference between oxypeucedanin hydrate and anhydrous oxypeucedanin lies in the incorporation of a water molecule into the crystal structure of the former. This hydration affects the molecule's overall conformation and intermolecular interactions, leading to distinct physicochemical properties. Anhydrous oxypeucedanin possesses an epoxide ring, which is opened in the hydrate form to create a diol.

Table 1: Comparative Physicochemical and Spectroscopic Properties

PropertyOxypeucedanin HydrateAnhydrous Oxypeucedanin
Molecular Formula C16H16O6[1]C16H14O5[2]
Molecular Weight 304.29 g/mol [1]286.28 g/mol [2]
Melting Point Not explicitly stated in comparative studies141-142 °C[3]
Solubility Soluble in DMSO and DMF (~30 mg/ml), ethanol (~5 mg/ml), and sparingly soluble in aqueous buffers.Information not readily available in comparative studies
Appearance White to off-white solidWhite powder
¹H NMR Spectral Data Characteristic signals for a diol group are present.Characteristic signals for an epoxide ring are present.
¹³C NMR Spectral Data 16 carbon signals are typically observed.16 carbon signals are typically observed.

Comparative Biological Activity

While both forms of oxypeucedanin exhibit biological activity, the structural differences, particularly in polarity and the presence of specific functional groups, can lead to variations in their potency and mechanism of action. Direct comparative studies on the biological activities of both forms are limited; however, data from various sources suggest differences in their cytotoxic effects.

Table 2: Comparative Cytotoxicity Data

Cell LineOxypeucedanin Hydrate (IC50/EC50)Anhydrous Oxypeucedanin (IC50/EC50)
HL-60 (Human Leukemia) Data not available from comparative studies27.5 µg/mL
MK-1 (Human Gastric Cancer) 47.2 µg/mLData not available from comparative studies
HeLa (Human Cervical Cancer) 80.3 µg/mLData not available from comparative studies
B16/F10 (Murine Melanoma) 42 µg/mLData not available from comparative studies

Experimental Protocols

Isolation of Oxypeucedanin Hydrate from Angelica dahurica

This protocol is based on the use of ionic liquids for efficient extraction.

Materials:

  • Dried roots of Angelica dahurica

  • Imidazolium-based hydrophobic ionic liquids ([Bmim]PF6 or [Bmim]Tf2N)

  • 0.01 N HCl for back-extraction

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Powdered A. dahurica root samples are extracted with an ionic liquid (e.g., [Bmim]Tf2N) at a solvent-to-solid ratio of 8:1.

    • The extraction is carried out at 60°C for 180 minutes with agitation.

    • Samples are soaked for 30 minutes prior to extraction.

  • Back-extraction:

    • The target compounds are recovered from the ionic liquid solution using a back-extraction method with 0.01 N HCl.

  • Purification and Analysis:

    • The final product is enriched with oxypeucedanin hydrate.

    • The purity and yield are determined using HPLC analysis.

Characterization of Anhydrous Oxypeucedanin

Methods:

  • Isolation: Anhydrous oxypeucedanin can be isolated from various plant sources, such as Citrus species, using techniques like column chromatography on silica gel followed by recrystallization.

  • Structural Elucidation: The structure of anhydrous oxypeucedanin is typically confirmed using a combination of spectroscopic techniques:

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Signaling Pathway and Experimental Workflow Visualization

Inhibition of NF-κB Signaling by Oxypeucedanin Hydrate

Recent studies have shown that oxypeucedanin hydrate exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)-mediated NF-κB and MAPK signaling pathways.

G LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 OXH Oxypeucedanin Hydrate OXH->TLR4_MD2 Competes with LPS MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Gene Transcription MAPK->Nucleus

Caption: Oxypeucedanin hydrate inhibits the LPS-induced inflammatory response.

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of oxypeucedanin hydrate and its anhydrous form.

G cluster_char Characterization cluster_activity Biological Activity Assays start Plant Material (e.g., Angelica dahurica) extraction Extraction (e.g., with Ionic Liquids) start->extraction isolation Isolation & Purification (e.g., Chromatography) extraction->isolation hydrate Oxypeucedanin Hydrate isolation->hydrate anhydrous Anhydrous Oxypeucedanin (prepared from hydrate or isolated) hydrate->anhydrous Dehydration char_hydrate Spectroscopy (NMR, MS, IR) Thermal Analysis (DSC) X-ray Diffraction hydrate->char_hydrate activity_hydrate Cytotoxicity (MTT Assay) Anti-inflammatory Assays hydrate->activity_hydrate char_anhydrous Spectroscopy (NMR, MS, IR) Thermal Analysis (DSC) X-ray Diffraction anhydrous->char_anhydrous activity_anhydrous Cytotoxicity (MTT Assay) Anti-inflammatory Assays anhydrous->activity_anhydrous comparison Comparative Data Analysis char_hydrate->comparison char_anhydrous->comparison activity_hydrate->comparison activity_anhydrous->comparison

Caption: Workflow for comparative analysis of oxypeucedanin forms.

Conclusion

The distinction between oxypeucedanin hydrate and its anhydrous form is of significant importance for research and development in the pharmaceutical sciences. The presence of a water molecule in the hydrate form alters its physicochemical properties, which may, in turn, affect its bioavailability and therapeutic efficacy. While current literature provides a foundational understanding of these two forms, a direct, comprehensive comparative study would be highly beneficial to fully elucidate their relative advantages and disadvantages as potential therapeutic agents. The inhibitory effect of oxypeucedanin hydrate on the NF-κB signaling pathway highlights its potential as an anti-inflammatory agent and underscores the need for further investigation into the specific biological activities of each form. This guide serves as a consolidated resource to aid researchers in navigating the complexities of these two closely related natural products.

References

In-Depth Technical Guide: Metabolism of Oxypeucedanin in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a linear furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered attention for its diverse pharmacological activities.[1] Understanding its metabolic fate is crucial for evaluating its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolism of oxypeucedanin, with a specific focus on its biotransformation in liver microsomes. Liver microsomes serve as a primary in vitro model for studying drug metabolism as they are an enriched source of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2]

This document summarizes the current knowledge on the metabolic pathways of oxypeucedanin, the enzymes involved, and the formation of reactive intermediates. It also presents available quantitative data and detailed experimental protocols relevant to the study of its metabolism.

Metabolic Pathways and Bioactivation

The metabolism of oxypeucedanin in liver microsomes is primarily characterized by its bioactivation into reactive intermediates. This process is predominantly mediated by the cytochrome P450 enzyme, CYP3A4 . The metabolic activation of the furan ring in furanocoumarins like psoralen and isopsoralen is known to produce reactive species such as furanoepoxide and γ-ketoenal intermediates.[3][4] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, which is a key mechanism underlying both therapeutic effects and potential toxicity.

In the case of oxypeucedanin, its metabolism by CYP3A4 leads to the formation of an epoxide and/or a γ-ketoenal intermediate . These reactive species are responsible for the observed mechanism-based inactivation of other CYP enzymes.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the mechanism-based inactivation of CYP2B6 and CYP2D6 by oxypeucedanin.

CYP IsoformKI (μM)kinact (min⁻¹)
CYP2B61.820.07
CYP2D68.470.044

Data sourced from studies on microsomal incubations with oxypeucedanin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolism of oxypeucedanin in liver microsomes.

Metabolic Stability Assay

Objective: To determine the rate at which oxypeucedanin is metabolized by liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Oxypeucedanin

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard (for analytical quantification)

  • UPLC-MS/MS system

Procedure:

  • Prepare a stock solution of oxypeucedanin in a suitable solvent (e.g., DMSO, acetonitrile, or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.[3]

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and the oxypeucedanin solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-15 minutes) to allow the components to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Terminate the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining concentration of oxypeucedanin.

  • The rate of disappearance of oxypeucedanin is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the metabolites of oxypeucedanin formed in liver microsomes.

Materials:

  • Same as for the metabolic stability assay.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

Procedure:

  • Perform an incubation of oxypeucedanin with human liver microsomes and an NADPH regenerating system for a fixed period (e.g., 60 minutes).

  • Include control incubations without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • Terminate the reaction and process the samples as described in the metabolic stability assay.

  • Analyze the supernatant using a UPLC-high-resolution MS/MS system.

  • Metabolite identification is achieved by comparing the full-scan mass spectra and fragmentation patterns of the parent drug and potential metabolites. Common metabolic transformations to look for include hydroxylation, epoxidation, and formation of glutathione (GSH) conjugates of reactive intermediates.

Reaction Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for oxypeucedanin metabolism.

Methods:

  • Recombinant Human CYPs: Incubate oxypeucedanin with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) and monitor the depletion of the parent compound or the formation of metabolites.

  • Chemical Inhibition: Incubate oxypeucedanin with human liver microsomes in the presence and absence of known selective inhibitors for different CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

Mechanism-Based Inactivation Assay

Objective: To determine the kinetic parameters (KI and kinact) of CYP inactivation by oxypeucedanin.

Procedure:

  • Pre-incubation: Incubate human liver microsomes with various concentrations of oxypeucedanin in the presence of an NADPH regenerating system for different time intervals.

  • Dilution and Substrate Incubation: After the pre-incubation, dilute the mixture significantly to minimize the concentration of the remaining oxypeucedanin. Then, add a probe substrate for the specific CYP isoform being investigated (e.g., a fluorescent probe).

  • Activity Measurement: Measure the rate of metabolite formation from the probe substrate.

  • Data Analysis: The decrease in enzyme activity over time is used to calculate the inactivation rate constant (kinact) and the inactivation constant (KI).

Visualizations

Metabolic Activation Pathway of Oxypeucedanin

Oxypeucedanin Oxypeucedanin CYP3A4 CYP3A4 Oxypeucedanin->CYP3A4 Bioactivation Reactive_Intermediates Reactive Intermediates (Epoxide and/or γ-Ketoenal) CYP3A4->Reactive_Intermediates Protein_Adducts Covalent Adducts with Cellular Proteins Reactive_Intermediates->Protein_Adducts CYP_Inactivation Mechanism-Based Inactivation (CYP2B6, CYP2D6) Reactive_Intermediates->CYP_Inactivation

Caption: Metabolic activation of oxypeucedanin by CYP3A4.

Experimental Workflow for Metabolite Identification

cluster_incubation Incubation cluster_analysis Sample Preparation & Analysis Oxypeucedanin Oxypeucedanin Incubation Incubation at 37°C Oxypeucedanin->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Termination Reaction Termination (Organic Solvent) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation UPLC_MS UPLC-MS/MS Analysis Centrifugation->UPLC_MS Data_Analysis Metabolite Identification UPLC_MS->Data_Analysis

Caption: Workflow for oxypeucedanin metabolite identification.

Conclusion

The metabolism of oxypeucedanin in liver microsomes is a critical area of study for drug development professionals. The primary metabolic pathway involves bioactivation by CYP3A4 to form reactive epoxide and/or γ-ketoenal intermediates. These intermediates are implicated in the mechanism-based inactivation of CYP2B6 and CYP2D6, highlighting the potential for drug-drug interactions. While detailed kinetic data for metabolite formation are currently limited, the provided experimental protocols offer a robust framework for further investigation into the metabolic stability, metabolite profile, and enzyme kinetics of oxypeucedanin. A thorough understanding of these metabolic processes is essential for accurately predicting the pharmacokinetic and toxicological profile of this pharmacologically active furanocoumarin.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of naturally occurring heterocyclic compounds, have long garnered scientific interest due to their diverse pharmacological activities, ranging from anti-inflammatory and anticancer to neuroprotective effects. Among these, Oxypeucedanin, a linear furanocoumarin, has been a focal point of research for its potent biological properties. This technical guide delves into the discovery, isolation, and characterization of novel furanocoumarins structurally related to Oxypeucedanin. It provides a comprehensive overview of the latest findings, detailed experimental protocols, and quantitative biological data to support further research and drug development in this promising area.

Furanocoumarins are biosynthesized in plants through the phenylpropanoid and mevalonate pathways, leading to a wide array of structurally diverse molecules. The search for novel furanocoumarins is driven by the potential to discover compounds with enhanced therapeutic efficacy and improved safety profiles compared to existing molecules. This guide will explore recently identified furanocoumarins, their sources, and the methodologies employed for their isolation and structural elucidation.

Novel Furanocoumarins Related to Oxypeucedanin

Recent phytochemical investigations have led to the discovery of several novel furanocoumarins with structural similarities to Oxypeucedanin. These discoveries have expanded the known chemical space of this compound class and offer new avenues for pharmacological exploration.

Newly Discovered Furanocoumarins

A summary of recently isolated and identified novel furanocoumarins related to Oxypeucedanin is presented below:

  • Angelicadin A and Secoangelicadin A Derivatives: Seven new 3,4-dihydro-furanocoumarin derivatives, including three pairs of enantiomers, have been isolated from the roots of Angelica dahurica. These compounds, named Angelicadin A and Secoangelicadin A, represent a new structural subclass of furanocoumarins.

  • 12-Methoxypsoralen: Isolated from the aerial parts of Peucedanum ruthenicum, this compound is a new psoralen derivative.

  • Oxypeucedanin hydrate-3"-butyl ether: A new derivative of oxypeucedanin hydrate discovered in the roots of Angelica dahurica.[1]

  • Two New Linear Furanocoumarins from Angelica apaensis: The roots of this plant have yielded two novel linear furanocoumarins, expanding the diversity of this subclass.

  • Qianhucoumarin A: A new coumarin isolated from the roots of Peucedanum praeruptorum.

Data Presentation: Quantitative Biological Activities

The biological activities of these novel furanocoumarins, along with related known compounds, are crucial for evaluating their therapeutic potential. The following tables summarize the available quantitative data from various in vitro assays.

Table 1: Anti-inflammatory Activity of Furanocoumarins

CompoundAssayCell LineIC50 (µM)Source
XanthotoxolNitric Oxide (NO) Production InhibitionRAW 264.7 macrophages32.8 ± 0.8Angelica dahurica
Angelicadin A (1a/1b)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesInactive at 100 µMAngelica dahurica
Secoangelicadin A (2a/2b)Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesInactive at 100 µMAngelica dahurica
(4R, 2′′R)-secoangelicadin A methyl esterNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesInactive at 100 µMAngelica dahurica

Table 2: Cytotoxic Activity of Furanocoumarins

CompoundCell LineIC50 (µg/mL)Source
OxypeucedaninHeLa314Prangos uloptera

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides comprehensive protocols for the isolation and characterization of novel furanocoumarins.

General Experimental Procedures
  • Plant Material: Specify the plant part used, collection location, and authentication details.

  • Extraction: Detail the solvent(s), extraction method (e.g., maceration, reflux), and conditions (temperature, duration).

  • Instrumentation: List all analytical instruments used, including NMR spectrometers (with operating frequencies), mass spectrometers, and HPLC systems with specific column and detector details.

Detailed Isolation Protocol for Angelicadin A and Secoangelicadin A from Angelica dahurica
  • Extraction: The air-dried roots of A. dahurica (50 kg) were refluxed with 95% ethanol (2 x 300 L, 3 hours each) followed by 70% ethanol (300 L, 3 hours). The solvent was removed under reduced pressure to yield a residue (4.2 kg).

  • Partitioning: The residue was suspended in water (5 L) and partitioned sequentially with petroleum ether (4 x 5 L) and ethyl acetate (4 x 5 L).

  • Macroporous Resin Chromatography: The aqueous extract (2.24 kg) was subjected to chromatography on a D101 macroporous resin column, eluting with a stepwise gradient of water-ethanol (from 100:0 to 0:100) to yield four fractions.

  • Silica Gel Column Chromatography: Fraction A (obtained from 90:10 water-ethanol elution) was subjected to silica gel column chromatography with a petroleum ether-ethyl acetate gradient (from 10:1 to 1:1) to give subfractions.

  • Preparative HPLC: Further purification of the subfractions was performed by preparative and semi-preparative HPLC on ODS columns with acetonitrile-water or methanol-water gradients to yield the pure compounds, including Angelicadin A and Secoangelicadin A derivatives.

  • Chiral Resolution: Enantiomers were separated using a CHIRALPAK IC chiral column with n-hexane-isopropanol as the mobile phase.

Structural Elucidation

The structures of the isolated compounds were determined using a combination of spectroscopic techniques:

  • 1D and 2D NMR: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments were used to establish the planar structures and assign all proton and carbon signals.

  • HRESIMS: High-resolution electrospray ionization mass spectrometry was used to determine the molecular formulas.

  • UV and IR Spectroscopy: To identify characteristic chromophores and functional groups.

  • Optical Rotation and ECD: To determine the absolute stereochemistry of chiral compounds.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Biosynthesis of Furanocoumarins

G L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Multiple steps Demetylsuberosin Demetylsuberosin Umbelliferone->Demetylsuberosin Prenyltransferase Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Marmesin Marmesin Demetylsuberosin->Marmesin Marmesin synthase Psoralen Psoralen Marmesin->Psoralen Psoralen synthase Linear Furanocoumarins\n(e.g., Oxypeucedanin) Linear Furanocoumarins (e.g., Oxypeucedanin) Psoralen->Linear Furanocoumarins\n(e.g., Oxypeucedanin) Further modifications Columbianetin Columbianetin Osthenol->Columbianetin Columbianetin synthase Angelicin Angelicin Columbianetin->Angelicin Angelicin synthase Angular Furanocoumarins Angular Furanocoumarins Angelicin->Angular Furanocoumarins Further modifications

Caption: General biosynthetic pathway of linear and angular furanocoumarins.

Experimental Workflow for Furanocoumarin Isolation

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Fractionation Fractionation Crude Extract->Fractionation Liquid-Liquid Partitioning Column Chromatography Column Chromatography Fractionation->Column Chromatography Silica Gel / ODS Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Reversed-Phase Pure Compounds Pure Compounds Preparative HPLC->Pure Compounds Spectroscopic Analysis Spectroscopic Analysis Pure Compounds->Spectroscopic Analysis NMR, MS, IR, UV Structure Determination Structure Determination Spectroscopic Analysis->Structure Determination

Caption: A typical experimental workflow for the isolation and identification of furanocoumarins.

MAPK/NF-κB Signaling Pathway Modulation by Furanocoumarins

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway activates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines induces NF-κB Pathway->Pro-inflammatory Cytokines induces Furanocoumarins Furanocoumarins Furanocoumarins->MAPK Pathway inhibits Furanocoumarins->NF-κB Pathway inhibits

Caption: Simplified diagram of MAPK/NF-κB signaling and its inhibition by some furanocoumarins.

Conclusion

The discovery of novel furanocoumarins related to Oxypeucedanin continues to be a vibrant area of natural product research. The compounds highlighted in this guide, such as the Angelicadin and Secoangelicadin derivatives, represent new chemical scaffolds with yet-to-be-fully-explored pharmacological potential. The provided experimental protocols offer a foundation for researchers to isolate and characterize these and other new furanocoumarins. While the initial biological data for some of these novel compounds is limited, it paves the way for more extensive in vitro and in vivo studies to elucidate their mechanisms of action and therapeutic relevance. Future research should focus on comprehensive biological screening of these new entities and exploring their effects on various signaling pathways to unlock their full potential in drug discovery.

References

The Neuroprotective Potential of Oxypeucedanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of Preclinical Evidence and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a furanocoumarin found in various plant species, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing preclinical evidence supporting the neuroprotective effects of Oxypeucedanin. We delve into its mechanisms of action, focusing on its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways implicated in neuronal survival and demise. This document synthesizes quantitative data from in vitro studies, details relevant experimental protocols, and presents visual representations of the molecular pathways involved, offering a valuable resource for researchers in the fields of neuropharmacology and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The pathological hallmarks of these disorders often include oxidative stress, neuroinflammation, and programmed cell death (apoptosis). Consequently, there is a pressing need for the development of novel therapeutic agents that can target these underlying mechanisms to slow or halt disease progression. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. Oxypeucedanin, a linear furanocoumarin, has demonstrated a range of pharmacological activities, including anti-inflammatory and anticancer effects.[1] Recent preclinical investigations have begun to uncover its neuroprotective properties, suggesting its potential as a lead compound for the development of new neuroprotective therapies. This guide aims to consolidate the current scientific knowledge on the neuroprotective potential of Oxypeucedanin, providing a detailed technical resource for the scientific community.

In Vitro Neuroprotective Effects of Oxypeucedanin

The neuroprotective capacity of Oxypeucedanin has been primarily investigated in in vitro models of neuronal cell death. The PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor, and the Neuro-2A mouse neuroblastoma cell line are commonly used models to study neuroprotection.

Attenuation of Oxidative Stress and Apoptosis in PC12 Cells

A key study investigated the protective effects of Oxypeucedanin against doxorubicin (DOX)-induced cytotoxicity in PC12 cells, a model for chemotherapy-induced neurotoxicity.[2] Doxorubicin is known to induce oxidative stress and apoptosis in neuronal cells. Pretreatment with Oxypeucedanin demonstrated a significant protective effect, as evidenced by increased cell viability, reduced intracellular reactive oxygen species (ROS) production, stabilization of mitochondrial membrane potential (MMP), and inhibition of apoptosis.[2]

Table 1: Quantitative Effects of Oxypeucedanin on Doxorubicin-Induced Toxicity in PC12 Cells [2]

ParameterControlDoxorubicin (5 µM)Doxorubicin + Oxypeucedanin (80 µg/mL)
Cell Viability (% of control) 100%~50%Significantly increased vs. Doxorubicin
Intracellular ROS (% of control) 100%Significantly increasedSignificantly decreased vs. Doxorubicin
Mitochondrial Membrane Potential (% of control) 100%Significantly decreasedSignificantly increased vs. Doxorubicin
Caspase-3 Activity (% of control) 100%~200%~160% (a 40% decrease vs. Doxorubicin)
Bax/Bcl-2 mRNA Ratio 12.321.1

Data are approximated from the graphical representations in the cited study. For precise values, please refer to the original publication.

These findings suggest that Oxypeucedanin protects neuronal-like cells from oxidative damage by scavenging free radicals and preserving mitochondrial integrity. The modulation of the Bax/Bcl-2 ratio and the subsequent reduction in caspase-3 activity indicate that Oxypeucedanin interferes with the intrinsic apoptotic pathway.[2]

Modulation of Gene Expression and Signaling Pathways in Neuro-2A Cells

In mouse neuroblastoma Neuro-2A cells, Oxypeucedanin was shown to alter global gene expression. Notably, it did not decrease cell viability at concentrations up to 100 µM for 24 hours. Gene ontology analysis revealed that Oxypeucedanin treatment led to the upregulation of genes involved in protein degradation and cellular trafficking, and the downregulation of genes related to ribosomal protein synthesis and the electron transport chain.

Signaling Pathways Modulated by Oxypeucedanin

The neuroprotective effects of Oxypeucedanin appear to be mediated through the modulation of specific intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that Oxypeucedanin can influence this pathway. In Neuro-2A cells, treatment with Oxypeucedanin resulted in the upregulation of five differentially expressed genes (DEGs) associated with the MAPK signaling pathway. Further investigation through immunoblot analysis confirmed that the protein levels of Erk2 and p38MAPK, as well as their phosphorylated (active) forms, were elevated following Oxypeucedanin treatment. This suggests that the pharmacological effects of Oxypeucedanin may be, at least in part, mediated through the complex modulation of the MAPK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxypeucedanin Oxypeucedanin MAPKKK MAPKKK (e.g., Raf) Oxypeucedanin->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Erk2, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (e.g., Neuroprotection) TranscriptionFactors->CellularResponse

Figure 1: Proposed modulation of the MAPK signaling pathway by Oxypeucedanin.

In Vivo Neuroprotective Potential

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for validating the therapeutic potential of a compound. Research into the in vivo neuroprotective effects of Oxypeucedanin is still in its early stages. One study has reported on the anticonvulsant effects of several furanocoumarins, including Oxypeucedanin, in a mouse model of maximal electroshock-induced seizures. Although this study did not find a significant anticonvulsant effect for Oxypeucedanin at the tested dose, it highlights the need for further investigation into its central nervous system activities in various animal models of neurological disorders. Future in vivo research should focus on models of Alzheimer's disease, Parkinson's disease, and ischemic stroke to comprehensively evaluate the neuroprotective efficacy of Oxypeucedanin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Treatment
  • Cell Lines: PC12 (rat pheochromocytoma) and Neuro-2A (mouse neuroblastoma) cells are suitable for these studies.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For neuroprotection assays, cells are pre-treated with various concentrations of Oxypeucedanin for a specified duration (e.g., 2 hours) before the addition of a neurotoxic agent (e.g., doxorubicin, H2O2, or MPP+).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with Oxypeucedanin and/or the neurotoxic agent as described above.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

MTT_Workflow A Seed cells in 96-well plate B Treat with Oxypeucedanin and/or neurotoxin A->B C Add MTT solution (4 hours incubation) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E

Figure 2: Workflow for the MTT cell viability assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Seed cells in a 6-well plate and treat as described above.

  • After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Assessment of Mitochondrial Membrane Potential (MMP)

MMP can be assessed using the fluorescent dye Rhodamine 123.

  • Seed cells in a 6-well plate and treat as described above.

  • After treatment, wash the cells with PBS and incubate them with 1 µg/mL Rhodamine 123 for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

Caspase-3 Activity Assay

Caspase-3 activity, a marker of apoptosis, can be measured using a colorimetric assay kit.

  • Treat cells in a culture dish as described above.

  • After treatment, lyse the cells according to the manufacturer's protocol.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) at 37°C.

  • Measure the absorbance of the resulting colorimetric product at 405 nm.

  • The activity is expressed as a fold change relative to the control group.

Western Blot Analysis for MAPK Pathway
  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., Erk1/2, p38) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-p-p38) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Figure 3: General workflow for Western blot analysis.

Future Directions and Conclusion

The preclinical evidence to date suggests that Oxypeucedanin holds promise as a neuroprotective agent. Its ability to combat oxidative stress and apoptosis in neuronal cell models, coupled with its modulation of the MAPK signaling pathway, provides a strong rationale for further investigation.

Future research should focus on several key areas:

  • In Vivo Efficacy: Conducting comprehensive studies in animal models of neurodegenerative diseases is paramount to validate the in vitro findings and assess the therapeutic potential of Oxypeucedanin in a whole-organism context.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by Oxypeucedanin is necessary. Investigating its effects on other neuroprotective pathways, such as the Nrf2 and PI3K/Akt pathways, would provide a more complete understanding of its mechanism of action.

  • Pharmacokinetics and Bioavailability: Characterizing the pharmacokinetic profile of Oxypeucedanin, including its ability to cross the blood-brain barrier, is essential for its development as a CNS drug.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of Oxypeucedanin could lead to the identification of more potent and selective neuroprotective compounds.

References

Oxypeucedanin: A Mechanism-Based Inactivator of CYP2B6 and CYP2D6 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the mechanism-based inactivation (MBI) of cytochrome P450 enzymes CYP2B6 and CYP2D6 by oxypeucedanin, a natural furanocoumarin found in the herbal medicine Angelica dahurica.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the inactivation kinetics, experimental methodologies, and the bioactivation pathway of oxypeucedanin.

Executive Summary

Oxypeucedanin has been identified as a mechanism-based inactivator of both CYP2B6 and CYP2D6.[1][2] The inactivation is time-, concentration-, and NADPH-dependent, indicating that oxypeucedanin is metabolically activated to a reactive intermediate that covalently binds to the enzyme, leading to irreversible inhibition. The primary enzyme responsible for this bioactivation is CYP3A4. The reactive metabolites are suggested to be an epoxide and/or a γ-ketoenal intermediate. Understanding the MBI potential of oxypeucedanin is crucial for predicting potential drug-herb interactions and ensuring the safety and efficacy of co-administered therapeutic agents metabolized by CYP2B6 and CYP2D6.

Quantitative Inactivation Kinetics

The kinetic parameters for the mechanism-based inactivation of CYP2B6 and CYP2D6 by oxypeucedanin have been determined through in vitro studies using human liver microsomes. The key quantitative data are summarized in the table below.

EnzymeKI (μM)kinact (min-1)
CYP2B6 1.820.07
CYP2D6 8.470.044

Table 1: Inactivation Kinetic Parameters of Oxypeucedanin on CYP2B6 and CYP2D6.

Experimental Protocols

The determination of the mechanism-based inactivation of CYP2B6 and CYP2D6 by oxypeucedanin involves a series of in vitro experiments using human liver microsomes or recombinant CYP enzymes.

Determination of Time-, Concentration-, and NADPH-Dependent Inactivation

This experiment aims to establish the fundamental characteristics of MBI.

  • Incubation: Human liver microsomes or recombinant CYP2B6 and CYP2D6 are pre-incubated with varying concentrations of oxypeucedanin in the presence and absence of an NADPH-generating system for different time intervals.

  • Enzyme Activity Measurement: Following the pre-incubation, the residual enzyme activity is measured by adding a probe substrate specific to each enzyme (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6) and quantifying the formation of the respective metabolite.

  • Data Analysis: The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (kobs).

Determination of Kinetic Parameters (KI and kinact)

This protocol is designed to quantify the potency and maximal rate of inactivation.

  • Primary Incubation: A fixed concentration of human liver microsomes or recombinant CYP enzymes is incubated with a range of oxypeucedanin concentrations in the presence of an NADPH-generating system.

  • Secondary Incubation: Aliquots from the primary incubation are diluted into a secondary incubation mixture containing a probe substrate for the specific CYP isozyme to measure the remaining enzyme activity.

  • Data Analysis: The observed inactivation rate constants (kobs) are plotted against the inactivator (oxypeucedanin) concentration. The data are then fitted to the Michaelis-Menten equation to determine the maximal inactivation rate constant (kinact) and the concentration of the inactivator that produces half-maximal inactivation (KI).

Trapping of Reactive Intermediates

This experiment is conducted to identify the reactive metabolite responsible for the enzyme inactivation.

  • Incubation with Trapping Agents: Oxypeucedanin is incubated with human liver microsomes and an NADPH-generating system in the presence of a nucleophilic trapping agent, such as glutathione (GSH).

  • LC-MS/MS Analysis: The incubation mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the structure of the GSH-adducts of the reactive intermediates. The formation of an epoxide and/or γ-ketoenal intermediate of oxypeucedanin has been observed.

Visualizations

Experimental Workflow for MBI Assessment

The following diagram illustrates the typical workflow for evaluating the mechanism-based inactivation of CYP enzymes.

G cluster_preincubation Pre-incubation cluster_activity_assay Activity Assay cluster_data_analysis Data Analysis A Microsomes/Recombinant CYPs D Incubate (Varying Times) A->D B Oxypeucedanin (Varying Concentrations) B->D C NADPH-Generating System C->D F Measure Metabolite Formation D->F Dilution E Probe Substrate E->F G Plot ln(% Remaining Activity) vs. Time F->G H Calculate k_obs G->H I Plot k_obs vs. [Oxypeucedanin] H->I J Determine K_I and k_inact I->J

Caption: Workflow for determining MBI kinetic parameters.

Proposed Bioactivation Pathway of Oxypeucedanin

This diagram outlines the proposed metabolic activation of oxypeucedanin leading to the inactivation of CYP2B6 and CYP2D6.

G A Oxypeucedanin B CYP3A4-mediated Metabolism A->B C Reactive Intermediates (Epoxide and/or γ-ketoenal) B->C E Inactive Enzyme Complex C->E Covalent Binding D CYP2B6 / CYP2D6 D->E

Caption: Bioactivation of oxypeucedanin to reactive intermediates.

Conclusion

Oxypeucedanin is a notable mechanism-based inactivator of CYP2B6 and CYP2D6, with CYP3A4 playing a key role in its bioactivation. The formation of reactive epoxide and/or γ-ketoenal intermediates is responsible for the irreversible inactivation of these important drug-metabolizing enzymes. These findings highlight the potential for clinically significant drug-herb interactions when oxypeucedanin-containing products are co-administered with drugs that are substrates of CYP2B6 or CYP2D6. Further in vivo studies are warranted to fully elucidate the clinical implications of these in vitro findings. Drug development professionals should consider the MBI potential of oxypeucedanin during the risk assessment of new chemical entities that may be used in combination with traditional medicines.

References

A Comprehensive Review of the Biological Activities of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a linear furanocoumarin characterized by an epoxide ring in its structure.[1] It is predominantly isolated from plants belonging to the Apiaceae (e.g., Angelica, Ferulago, Prangos) and Rutaceae (e.g., Citrus) families.[1][2][3] Notably, the methanolic extract of Angelica dahurica roots is considered one of the richest natural sources of this compound.[1] Preclinical studies have revealed a wide spectrum of potent biological activities for oxypeucedanin, including antiproliferative, cytotoxic, anti-inflammatory, antiviral, neuroprotective, and enzyme-inhibiting effects, positioning it as a compound of significant interest for further investigation in drug discovery.

Antiproliferative and Cytotoxic Activities

Oxypeucedanin has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The mechanisms primarily involve the induction of cell cycle arrest and apoptosis through various signaling pathways.

Mechanism of Action in Hepatocellular Carcinoma

In SK-Hep-1 human hepatoma cells, oxypeucedanin effectively inhibits growth by inducing G2/M phase cell cycle arrest. This activity is dependent on the tumor suppressor protein p53. Oxypeucedanin treatment leads to the activation of p53, which in turn induces the expression of MDM2 and the cyclin-dependent kinase inhibitor p21. The G2/M arrest is further associated with the downregulation of key checkpoint proteins, including cyclin B1, cyclin E, cdc2, and cdc25c, alongside the upregulation of phosphorylated Chk1 (p-Chk1 at Ser345). The p53-dependence of this activity was confirmed by the sensitivity of p53-expressing cells (SK-Hep-1, HepG2) and the insensitivity of p53-null cells (Hep3B) to the compound.

p53_pathway OPD Oxypeucedanin p53 p53 Activation OPD->p53 Chk1 p-Chk1 (Ser345) Upregulation OPD->Chk1 MDM2 MDM2 Induction p53->MDM2 p21 p21 Induction p53->p21 Proteins Cyclin B1, Cyclin E, cdc2, cdc25c p21->Proteins Chk1->Proteins Arrest G2/M Phase Cell Cycle Arrest Proteins->Arrest Inhibition of G2/M Transition

Caption: p53-dependent signaling pathway of Oxypeucedanin in hepatoma cells.

Mechanism of Action in Prostate and Lung Cancer

In human prostate carcinoma DU145 cells, oxypeucedanin induces G2-M phase cell cycle arrest, which is associated with decreased levels of cyclin A, cyclin B1, and Cdc2. This cell cycle blockade culminates in apoptosis, evidenced by significant increases in cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP).

In A549 non-small cell lung cancer cells, oxypeucedanin methanolate was found to inhibit proliferation and induce both apoptosis and autophagy. This was demonstrated by an increase in the apoptosis rate from 5.46% in untreated cells to 29.6% in cells treated with 0.4 mM of the compound. Mechanistically, it upregulates the mRNA expression of the pro-apoptotic protein BAX, caspase-3, and the autophagy marker LC3, while downregulating the anti-apoptotic protein BCL2.

Quantitative Data on Antiproliferative Activity
Cell LineCancer TypeAssayMetricValueReference
SK-Hep-1Hepatocellular CarcinomaMTT-Time & Dose-Dependent Inhibition
DU145Prostate CarcinomaCell Cycle AnalysisG2-M ArrestDose & Time-Dependent Increase
A549Non-Small Cell Lung CancerFlow CytometryApoptosis Rate29.6% (at 0.4 mM)
HeLaCervical CancerMTTIC50314 µg/mL
MK-1Gastric CancerProliferation AssayEC5047.2 µg/mL
B16/F10Murine MelanomaProliferation AssayEC5042 µg/mL
L5178Y (Sensitive)Murine LymphomaProliferation AssayIC5041.96 µM
L5178Y (MDR)Murine LymphomaProliferation AssayIC5060.58 µM

Anti-inflammatory Activity

Oxypeucedanin hydrate (OXH) has demonstrated potent anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA).

Mechanism of Action

In a collagen-induced arthritis (CIA) rat model, OXH effectively ameliorated RA symptoms by improving body weight and reducing joint swelling and bone erosion. The underlying mechanism involves the direct inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex. OXH competes with lipopolysaccharide (LPS) for binding to this complex, with a measured dissociation constant (Kd) of 33.7 μM. This binding prevents the activation of downstream inflammatory signaling cascades, specifically the NF-κB and MAPK pathways. Treatment with OXH leads to a reduction in the phosphorylation of key signaling proteins, including IKK, IκB, NF-κB, JNK, ERK, and p38. Consequently, the expression and production of pro-inflammatory mediators like iNOS, COX-2, and cytokines such as IL-1β, IL-6, and TNF-α are significantly suppressed.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD2 Complex MAPK MAPK Pathway (p-JNK, p-ERK, p-p38) TLR4_MD2->MAPK Activates NFkB_path NF-κB Pathway (p-IKK, p-IκB, p-NF-κB) TLR4_MD2->NFkB_path Activates Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK->Cytokines Upregulates Transcription NFkB_path->Cytokines Upregulates Transcription LPS LPS LPS->TLR4_MD2 Activates OXH Oxypeucedanin Hydrate (OXH) OXH->TLR4_MD2 Inhibits

Caption: Inhibition of the TLR4-MD2/NF-κB/MAPK axis by Oxypeucedanin Hydrate.

Quantitative Data on Anti-inflammatory Activity
CompoundModelAssayMetricValueReference
Oxypeucedanin HydrateLPS-induced RAW264.7 cellsMSTKd (for TLR4/MD2)33.7 µM
Oxypeucedanin HydrateCarrageenan-induced foot oedemaIn vivo anti-inflammatoryED50126.4 ± 0.011 mg/kg

Enzyme Inhibitory Activity

Oxypeucedanin acts as an inhibitor of several key enzymes, including cytochrome P450 isozymes and acetylcholinesterase.

Cytochrome P450 Inhibition

Oxypeucedanin is a mechanism-based inactivator of CYP2B6 and CYP2D6. The process is time-, concentration-, and NADPH-dependent. The primary enzyme responsible for the bioactivation of oxypeucedanin is CYP3A4, which metabolizes it into a reactive epoxide and/or γ-ketoenal intermediate. This reactive metabolite then covalently binds to and inactivates CYP2B6 and CYP2D6.

cyp_inhibition OPD Oxypeucedanin CYP3A4 CYP3A4 (Bioactivation) OPD->CYP3A4 Metabolized by Intermediate Reactive Intermediate (epoxide / γ-ketoenal) CYP3A4->Intermediate CYP2B6 CYP2B6 Intermediate->CYP2B6 CYP2D6 CYP2D6 Intermediate->CYP2D6 Inactivation Enzyme Inactivation CYP2B6->Inactivation CYP2D6->Inactivation

Caption: Workflow for mechanism-based inactivation of CYP enzymes by Oxypeucedanin.

Quantitative Data on Enzyme Inhibition
EnzymeInhibition TypeMetricValueReference
CYP2B6Mechanism-based inactivationKI / kinact1.82 µM / 0.07 min⁻¹
CYP2D6Mechanism-based inactivationKI / kinact8.47 µM / 0.044 min⁻¹
Acetylcholinesterase (AChE)Reversible Inhibition-Dose-dependent

Antiviral Activity

Oxypeucedanin has shown potent antiviral activity, particularly against influenza A viruses. In a bio-guided assay of an Angelica dahurica extract, oxypeucedanin exhibited significant inhibitory effects against both H1N1 and H9N2 strains, with efficacy greater than the positive control, ribavirin. The mechanism involves inhibiting viral infection and replication. Specifically, oxypeucedanin strongly inhibits H1N1 neuraminidase activity, suppresses the synthesis of viral neuraminidase (NA) and nucleoprotein (NP), and exerts an anti-apoptotic effect in virus-infected cells.

Quantitative Data on Antiviral Activity
Virus StrainAssayMetricValueReference
Influenza A H1N1CPE InhibitionEC505.98 ± 0.71 µM
Influenza A H9N2CPE InhibitionEC504.52 ± 0.39 µM

Other Biological Activities

Oxypeucedanin and its hydrate exhibit a range of other notable biological effects.

Antimicrobial Activity

Oxypeucedanin hydrate is active against various Gram-positive and Gram-negative bacteria as well as fungi.

Neuroprotective and Antioxidant Activities

In PC12 cells, a neuronal model, oxypeucedanin protected against doxorubicin-induced cytotoxicity, oxidative stress, and apoptosis. This neuroprotective effect was associated with a reduction in reactive oxygen species (ROS) generation, a decrease in caspase-3 activity, and the regulation of Bcl-2 family proteins. Additionally, oxypeucedanin hydrate showed a concentration-dependent radical scavenging effect in a DPPH assay.

Quantitative Data on Other Activities
ActivityOrganism/AssayMetricValueReference
AntibacterialB. cereus, S. aureus, S. faecalisMIC9.76 - 78.12 µg/mL
AntibacterialE. coli, P. aeruginosa, K. pneumoniaeMIC39.06 - 625 µg/mL
AntifungalC. albicans, M. audouiniiMIC39.06 µg/mL
AntioxidantDPPH Radical ScavengingIC5046.63 ± 0.011 (hydrate)
PhytotoxicLettuce Seed GerminationIC500.21 mg/mL
PhytotoxicLettuce Shoot GrowthIC500.59 mg/mL
PhytotoxicLettuce Root GrowthIC500.62 mg/mL

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., A549, HeLa, SK-Hep-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of oxypeucedanin (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

    • After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through a laser. For cell cycle analysis, DNA is stained with a fluorescent dye (like propidium iodide), and the fluorescence intensity corresponds to the DNA content (G1, S, or G2/M phase). For apoptosis, cells are stained with Annexin V (detects early apoptosis) and a viability dye like propidium iodide (detects late apoptosis/necrosis).

  • Protocol (Cell Cycle):

    • Culture and treat cells with oxypeucedanin as described above.

    • Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot for Protein Expression Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and marking the target protein using a specific primary antibody, followed by a secondary antibody linked to a detector molecule.

  • Protocol:

    • Treat cells with oxypeucedanin and lyse them in RIPA buffer to extract total protein.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Cyclin B1, p-NF-κB, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CYP450 Enzyme Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the metabolic activity of specific CYP450 enzymes. For mechanism-based inactivation, the assay is designed to be time-dependent.

  • Protocol:

    • Primary Incubation: Incubate oxypeucedanin at various concentrations with human liver microsomes or recombinant CYP enzymes (e.g., CYP2B6, CYP2D6) in a buffer containing an NADPH-generating system for different time points (e.g., 0-30 min).

    • Secondary Incubation: Dilute the primary incubation mixture into a secondary incubation mixture containing a probe substrate specific for the CYP enzyme being tested (e.g., bupropion for CYP2B6).

    • Allow the metabolic reaction to proceed for a short period.

    • Analysis: Terminate the reaction (e.g., with acetonitrile) and quantify the formation of the metabolite from the probe substrate using LC-MS/MS.

    • Kinetics: Determine the inactivation kinetic parameters (KI and kinact) by plotting the natural log of the remaining enzyme activity versus the primary incubation time at each inhibitor concentration.

Conclusion

Oxypeucedanin is a multifunctional furanocoumarin with a compelling profile of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects. Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways such as the p53, NF-κB, and MAPK pathways, as well as the targeted inhibition of key enzymes like CYP450s and viral neuraminidase. The extensive quantitative data and well-defined mechanisms of action make oxypeucedanin a promising lead compound for the development of novel therapeutics. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Purification of Oxypeucedanin via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a linear furanocoumarin that naturally occurs in a variety of plant species, predominantly within the Apiaceae and Rutaceae families.[1][2] It is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] This document provides detailed protocols for the purification of oxypeucedanin from plant extracts using column chromatography, a fundamental and widely used technique for the separation of natural products. The protocols described herein are compiled from various scientific reports and are intended to serve as a comprehensive guide for researchers.

Chemical Structure of Oxypeucedanin:

  • Molecular Formula: C₁₆H₁₄O₅[4]

  • Molecular Weight: 286.28 g/mol [4]

  • IUPAC Name: 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one

Principle of Column Chromatography

Column chromatography is a preparative technique used to separate chemical compounds from a mixture. The separation is based on the differential partitioning of the compounds between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or mixture of solvents that flows through the column). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a general method for the isolation of oxypeucedanin from a crude plant extract using silica gel as the stationary phase.

1. Preparation of the Crude Extract:

  • Plant material (e.g., roots of Angelica dahurica) is dried and powdered.

  • The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • The solvent is evaporated under reduced pressure to yield a crude extract.

  • For a more targeted purification, a preliminary fractionation of the crude extract can be performed using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Oxypeucedanin is often found in the ethyl acetate-soluble fraction.

2. Column Preparation (Wet Packing Method):

  • A glass column is selected based on the amount of crude extract to be purified (a general rule is a 1:20 to 1:100 ratio of extract to silica gel by weight).

  • A small plug of cotton wool is placed at the bottom of the column.

  • Silica gel (60-120 or 100-200 mesh) is activated by heating at 105-110°C for a few hours and then allowed to cool in a desiccator.

  • A slurry is prepared by mixing the silica gel with the initial mobile phase (e.g., n-hexane).

  • The slurry is carefully poured into the column, and the mobile phase is allowed to drain slowly to pack the column uniformly. The column should not be allowed to run dry.

  • A thin layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

3. Sample Loading:

  • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, the extract can be adsorbed onto a small amount of silica gel by dissolving the extract in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder. This dry powder is then carefully loaded onto the top of the column.

4. Elution:

  • The column is eluted with a mobile phase system. Elution can be performed isocratically (using a single solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase).

  • A common gradient elution for oxypeucedanin purification starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate.

  • Fractions of the eluate are collected sequentially in test tubes or other suitable containers.

5. Monitoring the Separation:

  • The separation process is monitored by Thin Layer Chromatography (TLC).

  • Small spots of each collected fraction are applied to a TLC plate.

  • The TLC plate is developed in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • The spots on the TLC plate are visualized under UV light (254 nm and 366 nm).

  • Fractions showing a spot corresponding to the Rf value of pure oxypeucedanin are combined.

6. Isolation and Characterization:

  • The solvent from the combined fractions is evaporated to yield the purified oxypeucedanin.

  • The purity of the isolated compound can be assessed by High-Performance Liquid Chromatography (HPLC).

  • The identity of the compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that is particularly useful for the separation of natural products. It avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.

1. Instrumentation and Solvent System Selection:

  • A high-performance counter-current chromatograph is used.

  • A two-phase solvent system is selected based on the polarity of oxypeucedanin. A commonly used system is n-hexane-ethyl acetate-methanol-water. The optimal volume ratio of the solvents should be determined experimentally. For example, ratios of 1:1:1:1 (v/v/v/v) and 5:5:4.5:5.5 (v/v/v/v) have been successfully used.

2. Column Preparation and Equilibration:

  • The column is first filled with the stationary phase (either the upper or lower phase of the solvent system).

  • The mobile phase is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is reached.

3. Sample Injection and Elution:

  • The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

  • Elution is performed by pumping the mobile phase through the column.

4. Fraction Collection and Analysis:

  • Fractions are collected and analyzed by TLC or HPLC to identify those containing pure oxypeucedanin.

  • Fractions containing the pure compound are combined and the solvent is evaporated.

Data Presentation

Table 1: Summary of Chromatographic Conditions for Oxypeucedanin Purification

ParameterConventional Column ChromatographyHigh-Performance Counter-Current Chromatography (HPCCC)
Stationary Phase Silica gel (60-120 or 100-200 mesh)Liquid two-phase system (e.g., n-hexane-ethyl acetate-methanol-water)
Mobile Phase Gradient of n-hexane and ethyl acetaten-hexane-ethyl acetate-methanol-water (e.g., 1:1:1:1 or 5:5:4.5:5.5 v/v/v/v)
Sample Source Angelica dahurica rootsAngelica dahurica
Yield Not consistently reported, depends on source and scale8.6 mg from ~300 mg crude extract
Purity >95% (typically requires further purification like recrystallization)>98%

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Angelica dahurica roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_oxypeucedanin Pure Oxypeucedanin evaporation->pure_oxypeucedanin characterization Purity & Structural Analysis (HPLC, NMR, MS) pure_oxypeucedanin->characterization

Caption: Workflow for the purification of Oxypeucedanin.

Logical Relationships in Column Chromatography

logical_relationships cluster_factors Key Factors cluster_outcomes Outcomes stationary_phase Stationary Phase (e.g., Silica Gel) separation_efficiency Separation Efficiency stationary_phase->separation_efficiency influences mobile_phase Mobile Phase Polarity mobile_phase->separation_efficiency determines sample_solubility Sample Solubility sample_solubility->separation_efficiency affects purity Purity of Oxypeucedanin separation_efficiency->purity

Caption: Factors influencing chromatographic separation.

References

Determining the IC50 of Oxypeucedanin: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Oxypeucedanin, a natural furanocoumarin with demonstrated antiproliferative properties.[1][2][3] Detailed protocols for conducting cell-based assays, specifically the MTT and SRB assays, are outlined to assess the cytotoxic effects of Oxypeucedanin on various cancer cell lines. Additionally, this guide includes a summary of reported IC50 values and a diagram of a key signaling pathway modulated by this compound.

Introduction

Oxypeucedanin is a natural furanocoumarin isolated from various plant species, notably from the roots of Angelica dahurica.[1][2] It has garnered significant interest in cancer research due to its antiproliferative and cytotoxic effects against several cancer cell lines. Understanding the potency of Oxypeucedanin, quantified by its IC50 value, is a critical step in evaluating its potential as a therapeutic agent. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability. This application note provides detailed protocols for determining the IC50 of Oxypeucedanin using common and reliable cell-based assays.

Data Presentation: IC50 of Oxypeucedanin in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for Oxypeucedanin across different human cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
SK-Hep-1Human Hepatoma72 h32.4
HeLaCervical CancerNot Specified314 µg/mL*
PC-3Prostate AdenocarcinomaNot Specified>20 µg/mL
LNCaPProstate AdenocarcinomaNot Specified>20 µg/mL

*Note: The IC50 value for the HeLa cell line was reported in µg/mL. The molecular weight of Oxypeucedanin is 286.28 g/mol . **Note: For PC-3 and LNCaP cell lines, the IC50 was reported to be greater than 20 µg/mL.

Experimental Protocols

Two common and effective colorimetric assays for determining cell viability and cytotoxicity are the MTT and SRB assays. Below are detailed protocols adapted for the evaluation of Oxypeucedanin.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell line (e.g., SK-Hep-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Oxypeucedanin (dissolved in DMSO to create a stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Oxypeucedanin in complete medium from a concentrated stock solution. A suggested starting range is 0.1, 1, 10, 50, 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Oxypeucedanin concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Oxypeucedanin dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percent viability against the logarithm of the Oxypeucedanin concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Oxypeucedanin (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Protein-Bound Dye Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to calculate the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Oxypeucedanin Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of Oxypeucedanin add_treatment Add dilutions to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_reagent Add MTT or fix with TCA for SRB incubate_treatment->add_reagent incubate_assay Incubate (MTT) or Stain (SRB) add_reagent->incubate_assay solubilize Solubilize formazan (MTT) or bound dye (SRB) incubate_assay->solubilize read_absorbance Read absorbance with microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of Oxypeucedanin.

Oxypeucedanin-Modulated p53 Signaling Pathway

Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest and upregulate the p53/MDM2/p21 axis in human hepatoma cells.

p53_pathway oxypeucedanin Oxypeucedanin p53 p53 Activation oxypeucedanin->p53 mdm2 MDM2 Upregulation p53->mdm2 Induces p21 p21 Upregulation p53->p21 Induces cdk Cyclin B1/Cdc2 Inhibition p21->cdk Inhibits g2m_arrest G2/M Phase Cell Cycle Arrest cdk->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Can lead to

Caption: Oxypeucedanin's effect on the p53 signaling pathway.

References

Application Notes and Protocols for In Vivo Experimental Design: Testing Oxypeucedanin's Antiarrhythmic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has demonstrated potential as an antiarrhythmic agent.[1] Preclinical studies have shown that oxypeucedanin prolongs the cardiac action potential duration in rat atrial and ventricular muscles in a dose-dependent manner.[2] This effect is attributed to its action as an open-channel blocker of the hKv1.5 potassium channel, a key ion channel in cardiac electrophysiology.[2] These findings suggest that oxypeucedanin could be a promising candidate for the treatment of certain types of arrhythmias, particularly atrial fibrillation.[2]

These application notes provide a detailed in vivo experimental design for evaluating the antiarrhythmic properties of oxypeucedanin in a rat model. The protocols outlined below describe the induction of arrhythmia, electrocardiogram (ECG) monitoring, and the assessment of cardiac biomarkers to provide a comprehensive evaluation of the compound's efficacy and safety.

Materials and Reagents

  • Test Compound: Oxypeucedanin (purity ≥ 98%)

  • Vehicle: A suitable vehicle for dissolving or suspending oxypeucedanin (e.g., 0.5% carboxymethylcellulose, dimethyl sulfoxide (DMSO) followed by dilution in saline). The final concentration of DMSO should be non-toxic.

  • Anesthetic: Urethane or another suitable anesthetic for non-survival surgical procedures if required for initial catheter placement.[1]

  • Arrhythmia-Inducing Agent: Aconitine

  • Positive Control: A standard antiarrhythmic drug (e.g., Amiodarone, Flecainide)

  • Animals: Male Sprague-Dawley rats (250-300 g)

  • Equipment:

    • ECG recording system with implantable telemetry units or non-invasive jacket systems for conscious animals.

    • Infusion pump

    • Centrifuge for blood sample processing

    • Standard surgical instruments for catheter implantation (if applicable)

    • Analytical balance

    • Vortex mixer

  • Reagents for Biochemical Analysis: ELISA kits for cardiac troponin I (cTnI), cardiac troponin T (cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).

Experimental Design and Groups

A randomized, controlled in vivo study will be conducted to assess the antiarrhythmic effects of oxypeucedanin. The following experimental groups are recommended:

Group Treatment Dosage Route of Administration Number of Animals (n) Purpose
I Vehicle Control-Oral gavage / IV injection8To observe the effects of the arrhythmia-inducing agent in the absence of treatment.
II Oxypeucedanin (Low Dose)To be determined based on preliminary dose-finding studiesOral gavage / IV injection8To evaluate the efficacy of a low dose of oxypeucedanin.
III Oxypeucedanin (Medium Dose)To be determined based on preliminary dose-finding studiesOral gavage / IV injection8To evaluate the efficacy of a medium dose of oxypeucedanin.
IV Oxypeucedanin (High Dose)To be determined based on preliminary dose-finding studiesOral gavage / IV injection8To evaluate the efficacy of a high dose of oxypeucedanin.
V Positive Control (e.g., Amiodarone)Standard effective doseOral gavage / IV injection8To compare the efficacy of oxypeucedanin to a known antiarrhythmic drug.
VI Sham ControlSaline (no arrhythmia induction)IV injection6To establish baseline physiological parameters.

Experimental Protocols

Animal Preparation and Acclimatization
  • House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow the animals to acclimatize for at least one week before the experiment.

  • For conscious ECG recording, animals should be habituated to the recording setup (e.g., jackets) for several days prior to the experiment to minimize stress-induced artifacts.

ECG Recording
  • Implantable Telemetry (Gold Standard):

    • Surgically implant telemetry transmitters according to the manufacturer's instructions.

    • Allow a recovery period of at least one week post-surgery.

    • Record baseline ECG data for at least 24 hours before drug administration.

  • Non-Invasive Jacket System:

    • Fit the rats with custom-made jackets containing surface electrodes.

    • Connect the electrodes to a wireless transmitter.

    • Record baseline ECG data after the animals are accustomed to the jackets.

Aconitine-Induced Arrhythmia Protocol

This protocol is adapted from established methods for inducing ventricular arrhythmias in rats.

  • Anesthetize the rat with an appropriate anesthetic if a jugular vein catheter is to be implanted for aconitine infusion. For conscious animal models, prior catheterization is necessary.

  • Secure the animal and connect the ECG leads to the recording system.

  • Record a stable baseline ECG for at least 20 minutes.

  • Administer the vehicle, oxypeucedanin, or positive control drug at the predetermined time before arrhythmia induction (e.g., 30-60 minutes for oral gavage).

  • Initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).

  • Continuously monitor the ECG for the onset of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to the onset of each type of arrhythmia.

  • The infusion is typically continued for a set period (e.g., until the onset of sustained VT or VF) or for a maximum duration to assess the protective effect of the treatment.

Data Analysis

ECG Parameters:

Analyze the recorded ECG signals to determine the following parameters:

Parameter Description
Heart Rate (HR) Beats per minute (bpm).
PR Interval Time from the onset of the P wave to the start of the QRS complex.
QRS Duration Duration of the QRS complex.
QT Interval Time from the start of the QRS complex to the end of the T wave.
Corrected QT Interval (QTc) QT interval corrected for heart rate (e.g., using Bazett's formula for rodents).
Arrhythmia Score A scoring system can be used to quantify the severity of arrhythmias.
Incidence and Duration of Arrhythmias Percentage of animals in each group that develop arrhythmias and the duration of arrhythmic events.

Biochemical Parameters:

At the end of the experiment, collect blood samples via cardiac puncture. Process the blood to obtain serum and analyze for the following cardiac injury biomarkers:

Biomarker Significance
Cardiac Troponin I (cTnI) A highly sensitive and specific marker of myocardial injury.
Cardiac Troponin T (cTnT) Another sensitive and specific marker of myocardial damage.
Creatine Kinase-MB (CK-MB) An enzyme released from damaged cardiac muscle.
Lactate Dehydrogenase (LDH) A non-specific marker of tissue damage, but can be indicative of cardiac injury in this context.
Histopathological Analysis
  • After blood collection, euthanize the animals according to approved guidelines.

  • Perfuse the hearts with saline followed by 10% neutral buffered formalin.

  • Excise the hearts, weigh them, and store them in formalin.

  • Process the heart tissue for histopathological examination (e.g., Hematoxylin and Eosin staining) to assess for any myocardial damage, inflammation, or fibrosis.

Visualizations

Proposed Signaling Pathway of Oxypeucedanin's Antiarrhythmic Effect

Oxypeucedanin_Signaling_Pathway Oxypeucedanin Oxypeucedanin hKv1_5 hKv1.5 K+ Channel Oxypeucedanin->hKv1_5 Antiarrhythmic_Effect Antiarrhythmic Effect Oxypeucedanin->Antiarrhythmic_Effect Leads to K_efflux K+ Efflux hKv1_5->K_efflux Mediates Repolarization Myocyte Repolarization K_efflux->Repolarization APD Action Potential Duration (APD) Repolarization->APD Arrhythmia Arrhythmia (e.g., Atrial Fibrillation) APD->Arrhythmia Abnormal APD Contributes to Arrhythmia->Antiarrhythmic_Effect

Caption: Proposed mechanism of Oxypeucedanin's antiarrhythmic action.

In Vivo Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline_ecg Baseline ECG Recording (24 hours) acclimatization->baseline_ecg treatment Administer Vehicle, Oxypeucedanin, or Positive Control baseline_ecg->treatment arrhythmia_induction Induce Arrhythmia (Aconitine Infusion) treatment->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_collection Collect Blood and Heart Tissue ecg_monitoring->data_collection analysis ECG, Biochemical, and Histological Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of Oxypeucedanin.

Logical Relationships of Experimental Components

Logical_Relationships main_exp In Vivo Rat Model of Arrhythmia ecg ECG Monitoring (Efficacy) main_exp->ecg Provides Data for biochem Biochemical Analysis (Safety/Efficacy) main_exp->biochem Provides Samples for histo Histopathology (Safety) main_exp->histo Provides Tissue for oxypeucedanin Oxypeucedanin Administration oxypeucedanin->main_exp Treatment induction Aconitine-Induced Arrhythmia induction->main_exp Challenge

Caption: Interrelation of the study's experimental components.

References

Protocol for Investigating the Inhibitory Effects of Oxypeucedanin on hKv1.5 Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for studying the effects of Oxypeucedanin, a furocoumarin derivative isolated from Angelica dahurica, on human Kv1.5 (hKv1.5) potassium channels. The hKv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of cardiac action potential repolarization, particularly in the atria.[1][2][3] Its inhibition is a promising therapeutic strategy for atrial fibrillation.[1][4]

Oxypeucedanin has been identified as a potent and voltage-dependent inhibitor of the hKv1.5 channel, acting as an open-channel blocker. This protocol outlines the necessary steps to characterize the inhibitory activity of Oxypeucedanin on hKv1.5 channels expressed heterologously in a mammalian cell line using the patch-clamp technique.

Quantitative Data Summary

The following table summarizes the known quantitative data for the effect of Oxypeucedanin on hKv1.5 channels.

ParameterValueChannelExperimental SystemReference
IC5076 nMhKv1.5Heterologous expression system

Experimental Protocols

Cell Culture and Transfection

A stable cell line expressing the hKv1.5 channel is recommended for consistent results. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable for this purpose.

Materials:

  • CHO or HEK293 cells

  • Culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin, and streptomycin)

  • Plasmid DNA encoding the human Kv1.5 channel (KCNA5)

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (e.g., G418)

Protocol:

  • Culture CHO or HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 70-80% confluency, transfect them with the hKv1.5 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

  • Maintain the cells under selection pressure to establish a stable cell line continuously expressing hKv1.5 channels.

  • Plate the cells on glass coverslips for electrophysiological recordings 24-48 hours before the experiment.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the electrophysiological properties of ion channels.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 100 K-Aspartate, 20 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Oxypeucedanin Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

Equipment:

  • Inverted microscope

  • Patch-clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1440A)

  • Micromanipulator

  • Perfusion system

  • Data acquisition and analysis software (e.g., pCLAMP)

Protocol:

  • Place a coverslip with the hKv1.5-expressing cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit hKv1.5 currents, apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 300 ms), followed by a repolarizing step to -40 mV to record tail currents.

  • Record baseline currents in the external solution (control).

  • Apply different concentrations of Oxypeucedanin via the perfusion system and record the currents at steady-state inhibition.

Data Analysis
  • Measure the peak current amplitude at the end of the depolarizing pulse for each voltage step.

  • Construct current-voltage (I-V) relationships by plotting the peak current as a function of the test potential.

  • To determine the concentration-response relationship, apply increasing concentrations of Oxypeucedanin and measure the percentage of current inhibition at a specific voltage (e.g., +30 mV).

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Analyze the voltage dependence of the block by comparing the percentage of inhibition at different membrane potentials.

  • Investigate the effect of Oxypeucedanin on channel kinetics by analyzing the activation and deactivation time courses. Oxypeucedanin has been shown to slow the deactivation time course.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture CHO/HEK293 Cell Culture transfection hKv1.5 Transfection cell_culture->transfection selection Stable Cell Line Selection transfection->selection plating Plating on Coverslips selection->plating patch_clamp Whole-Cell Patch-Clamp plating->patch_clamp control_recording Control Current Recording patch_clamp->control_recording oxypeucedanin_application Oxypeucedanin Application control_recording->oxypeucedanin_application drug_recording Drug Effect Recording oxypeucedanin_application->drug_recording iv_curve I-V Relationship drug_recording->iv_curve dose_response Dose-Response Curve (IC50) drug_recording->dose_response kinetics Channel Kinetics Analysis drug_recording->kinetics voltage_dependence Voltage Dependence of Block drug_recording->voltage_dependence

Caption: Experimental workflow for studying Oxypeucedanin's effect on hKv1.5.

Proposed Mechanism of Action

mechanism_of_action cluster_membrane Cell Membrane hkv1_5_closed hKv1.5 Channel (Closed) hkv1_5_open hKv1.5 Channel (Open) hkv1_5_closed->hkv1_5_open hkv1_5_blocked hKv1.5 Channel (Blocked) hkv1_5_open->hkv1_5_blocked k_efflux K+ Efflux (Repolarization) hkv1_5_open->k_efflux inhibition Inhibition of K+ Efflux hkv1_5_blocked->inhibition depolarization Membrane Depolarization depolarization->hkv1_5_closed Opens oxypeucedanin Oxypeucedanin oxypeucedanin->hkv1_5_open Binds to open state

Caption: Proposed mechanism of Oxypeucedanin as an open-channel blocker of hKv1.5.

References

Application Note: A Validated UPLC-MS/MS Method for the Pharmacokinetic Analysis of Oxypeucedanin in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the UPLC-MS/MS Bioanalysis of Oxypeucedanin

Introduction Oxypeucedanin is a linear furanocoumarin found in various traditional medicinal herbs, notably from the Umbelliferae family.[1] It has demonstrated a range of pharmacological effects, making it a compound of interest for drug development.[2] To properly evaluate its therapeutic potential, a thorough understanding of its pharmacokinetic profile is essential. This document details a rapid, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of oxypeucedanin in plasma, suitable for preclinical pharmacokinetic studies.[2][3] The method has been successfully applied to characterize the pharmacokinetic profile and absolute bioavailability of oxypeucedanin in rats following both intravenous and oral administration.[4]

Methodology The bioanalytical method employs a simple protein precipitation technique for sample preparation and utilizes a UPLC-MS/MS system for detection. Quantification is achieved through Multiple Reaction Monitoring (MRM) in positive ion mode, ensuring high selectivity and sensitivity. The precursor-to-product ion transitions monitored were m/z 287→203 for oxypeucedanin and m/z 271→203 for the internal standard (IS), imperatorin.

Method Validation Summary The method was validated according to regulatory guidelines, demonstrating excellent performance in specificity, linearity, precision, accuracy, recovery, and stability. The standard curve was linear over the concentration range of 3 to 1000 ng/mL. Quality control (QC) samples at three concentration levels (6, 60, and 900 ng/mL) were used to confirm the method's reliability.

Quantitative Data Summary

Table 1: UPLC-MS/MS Instrument Conditions

Parameter Setting
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Waters Xevo TQ-S Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h
MRM Transitions
Oxypeucedanin m/z 287 → 203

| Imperatorin (IS) | m/z 271 → 203 |

Table 2: Method Validation Parameters

Parameter Result
Linearity Range 3 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 3 ng/mL
Intra-day Precision (RSD%) ≤ 4.94%
Inter-day Precision (RSD%) ≤ 6.81%
Accuracy 98.64% to 105.3%
Recovery 85.1% - 91.2%
Matrix Effect 93.5% - 98.4%

| Stability | Stable under various conditions (bench-top, freeze-thaw, long-term) |

Pharmacokinetic Application

This validated method was successfully used to determine the pharmacokinetic profile of oxypeucedanin in rats. The study involved intravenous (IV) administration at doses of 2.5, 5, and 10 mg/kg and oral (PO) administration at 20 mg/kg. The results indicate linear pharmacokinetic characteristics after IV administration and poor, slow absorption after oral administration.

Table 3: Key Pharmacokinetic Parameters of Oxypeucedanin in Rats (Mean ± SD)

Parameter IV (2.5 mg/kg) IV (5 mg/kg) IV (10 mg/kg) Oral (20 mg/kg)
T₁/₂z (h) 0.61 ± 0.08 0.66 ± 0.09 0.63 ± 0.05 2.94 ± 0.68
Tₘₐₓ (h) - - - 3.38 ± 1.50
Cₘₐₓ (ng/mL) - - - 215.4 ± 45.7
AUC₀₋t (ng·h/mL) 440.3 ± 51.2 885.1 ± 103.6 1775.4 ± 201.8 1822.6 ± 310.5
CLz (L/kg/h) 5.64 ± 0.65 5.65 ± 0.66 5.63 ± 0.64 -
Vz (L/kg) 4.98 ± 0.51 5.37 ± 0.58 5.12 ± 0.49 -
MRT₀₋t (h) 0.62 ± 0.07 0.80 ± 0.11 0.75 ± 0.09 5.86 ± 0.99
Bioavailability (F%) - - - 10.26%

(Data sourced from a study in rats)

Experimental Protocols & Workflows

Protocol 1: Plasma Sample Preparation

  • Thaw frozen rat plasma samples at room temperature.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard solution (Imperatorin, 1 µg/mL in methanol).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a UPLC vial with an insert.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.

G start Start: Plasma Sample step1 1. Aliquot 50 µL Plasma start->step1 step2 2. Add 5 µL IS (1 µg/mL) + 150 µL Methanol step1->step2 step3 3. Vortex for 2 min step2->step3 step4 4. Centrifuge (12,000 rpm, 10 min, 4°C) step3->step4 step5 5. Collect Supernatant step4->step5 end_node Inject 5 µL into UPLC-MS/MS System step5->end_node

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2: UPLC-MS/MS Analysis

  • System Setup: Equilibrate the UPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved. Refer to Table 1 for all instrument settings.

  • Sequence Setup: Create a sequence list including blank samples (to check for carryover), calibration standards, QC samples, and the unknown plasma samples.

  • Sample Injection: Begin the sequence run. Inject 5 µL of each prepared sample.

  • Data Acquisition: Acquire data using the MRM mode for the specified transitions for oxypeucedanin and the internal standard.

  • Data Processing: Process the acquired data using appropriate software (e.g., MassLynx).

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression model.

  • Concentration Calculation: Determine the concentration of oxypeucedanin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_node Prepared Sample in Vial injection 1. UPLC Injection (5 µL) prep_node->injection separation 2. Chromatographic Separation (C18 Column) injection->separation detection 3. MS/MS Detection (MRM Mode) separation->detection acquisition 4. Data Acquisition detection->acquisition processing 5. Peak Integration & Calibration Curve Generation acquisition->processing results 6. Concentration Calculation & Pharmacokinetic Analysis processing->results

Caption: Overall logical workflow for UPLC-MS/MS pharmacokinetic analysis.

References

Application Notes and Protocols for the Synthesis of Oxypeucedanin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1][2] It is primarily isolated from various plant species, particularly from the Apiaceae and Rutaceae families.[1][2] Both Oxypeucedanin and its hydrated form, Oxypeucedanin hydrate, have garnered significant interest in the scientific community due to their diverse biological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties.[1] The conversion of the anhydrous form to its hydrated counterpart, which involves the opening of the epoxide ring to form a diol, can be a crucial step in structure-activity relationship studies and the development of new therapeutic agents.

This document provides a detailed protocol for the synthesis of Oxypeucedanin hydrate from its anhydrous form via acid-catalyzed hydrolysis. Additionally, it includes a summary of the physicochemical properties of both compounds for comparative analysis and diagrams illustrating the synthesis workflow and the overall experimental process.

Physicochemical Data

A summary of the key quantitative data for Oxypeucedanin and Oxypeucedanin hydrate is presented below for easy reference and comparison.

PropertyOxypeucedanin (Anhydrous)Oxypeucedanin Hydrate
Molecular Formula C₁₆H₁₄O₅C₁₆H₁₆O₆
Molecular Weight 286.28 g/mol 304.29 g/mol
IUPAC Name 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Melting Point 104 - 105 °C187 - 188 °C
Appearance Crystalline solidWhite crystalline solid
Key Structural Feature Contains an epoxide ringContains a 1,2-diol moiety

Experimental Protocol: Acid-Catalyzed Synthesis of Oxypeucedanin Hydrate

This protocol details the acid-catalyzed ring-opening of the epoxide in anhydrous Oxypeucedanin to yield Oxypeucedanin hydrate.

Materials and Reagents
  • Anhydrous Oxypeucedanin

  • Acetone (ACS grade)

  • Deionized water

  • Sulfuric acid (H₂SO₄), 0.1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • pH paper or pH meter

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Reaction Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of anhydrous Oxypeucedanin in 20 mL of acetone. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Acid: To the stirred solution, add 10 mL of 0.1 M sulfuric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v). The formation of the more polar Oxypeucedanin hydrate will be indicated by a new spot with a lower Rf value compared to the starting material. The reaction is typically complete within 2-4 hours.

Work-up and Purification
  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic solution until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure Oxypeucedanin hydrate.

Characterization

The identity and purity of the synthesized Oxypeucedanin hydrate should be confirmed by standard analytical techniques:

  • Melting Point: Compare the melting point of the product with the literature value.

  • ¹H and ¹³C NMR: Confirm the structure by comparing the NMR spectra with published data for Oxypeucedanin hydrate. The spectra should show the disappearance of the epoxide signals and the appearance of signals corresponding to the diol.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the addition of a water molecule.

Diagrams

Synthesis Workflow

Synthesis_Workflow Oxypeucedanin Anhydrous Oxypeucedanin Product Oxypeucedanin Hydrate Oxypeucedanin->Product Acid-catalyzed Epoxide Ring Opening Reagents H₂SO₄ (aq), Acetone Reagents->Product

Caption: Chemical transformation of anhydrous Oxypeucedanin to Oxypeucedanin hydrate.

Experimental Protocol Flowchart

Experimental_Protocol cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Oxypeucedanin in Acetone add_acid Add 0.1 M H₂SO₄ start->add_acid reflux Reflux at 60-70°C add_acid->reflux monitor Monitor by TLC reflux->monitor quench Cool and Neutralize with NaHCO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Evaporate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize final_product Pure Oxypeucedanin Hydrate characterize->final_product

Caption: Step-by-step workflow for the synthesis and purification of Oxypeucedanin hydrate.

References

Application Notes: Oxypeucedanin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin is a linear furanocoumarin found in various plant species, particularly those belonging to the Apiaceae and Rutaceae families.[1][2][3] It is known for a range of biological activities, including antiproliferative, cytotoxic, anti-inflammatory, and neuroprotective effects.[1][3] These properties make oxypeucedanin a compound of significant interest in phytochemical research and drug development. As a standard, it is crucial for the accurate quantification of this compound in plant extracts, herbal medicines, and biological matrices, as well as for the validation of its therapeutic potential. These application notes provide detailed protocols and data for the use of oxypeucedanin as a standard in phytochemical analysis.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
AppearanceWhite Solid
Melting Point141-142 °C
SolubilitySoluble in DMSO, ethanol, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.
Quantitative Analysis Data

The following tables summarize the parameters for the quantitative analysis of oxypeucedanin using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analytical MethodColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity RangeLODLOQReference
HPLC-UVC18 (200 mm x 4.6 mm, 5 µm)Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v)1.0UV22.08-8830.00 ng/mL-22.08 ng/mL
HPLC-DAD-Acetonitrile:Water (60:40, v/v)0.5DAD---
HPLC-DAD-ESI-HR-MS-H₂O and MeOH (gradient and isocratic)-DAD-ESI-HR-MS---
UPLC-MS/MS---MRM---

Table 2: Other Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Electrochemical Sensor1.3 µg/mL4.3 µg/mL
¹H-qNMR0.149 mg/mL-
HPLC-MS/MS0.1 µg/mL-

Experimental Protocols

Protocol 1: Quantification of Oxypeucedanin in Plant Material by HPLC-UV

This protocol provides a method for the quantitative analysis of oxypeucedanin in a plant matrix, adapted from established methodologies.

1. Materials and Reagents

  • Oxypeucedanin reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (analytical grade)

  • Plant material (e.g., roots of Angelica dahurica)

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with UV detector

  • C18 analytical column (e.g., 200 mm x 4.6 mm, 5 µm)

2. Preparation of Standard Solutions

  • Prepare a stock solution of oxypeucedanin (1 mg/mL) by accurately weighing and dissolving the standard in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 ng/mL to 10000 ng/mL.

3. Sample Preparation

  • Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered plant material and place it in a conical flask.

  • Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis

  • Set up the HPLC system with the C18 column.

  • The mobile phase is a mixture of Acetonitrile:Methanol:Water:Acetic Acid (20:15:65:2, v/v/v/v).

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 310 nm.

  • Inject 20 µL of the prepared sample and standard solutions into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to oxypeucedanin by comparing the retention time with the standard.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of oxypeucedanin in the sample extract from the calibration curve.

  • Calculate the content of oxypeucedanin in the plant material (in mg/g) using the following formula: Content (mg/g) = (Concentration from curve (mg/mL) × Volume of extract (mL)) / Weight of sample (g)

Protocol 2: Extraction and Isolation of Oxypeucedanin from Plant Roots

This protocol describes a general procedure for the extraction and isolation of oxypeucedanin from plant roots, based on common phytochemical methods.

1. Materials and Reagents

  • Air-dried and powdered plant roots (e.g., Prangos ferulacea)

  • Acetone (analytical grade)

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

  • Rotary evaporator

  • Glass column for chromatography

2. Extraction

  • Macerate 500 g of the air-dried and powdered roots with acetone at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

3. Isolation by Column Chromatography

  • Prepare a silica gel column using a slurry packing method with n-hexane.

  • Dissolve a portion of the crude acetone extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest (oxypeucedanin).

  • Further purify the combined fractions by repeated column chromatography or preparative TLC if necessary.

  • Evaporate the solvent from the purified fraction to obtain crystalline oxypeucedanin.

9. Structure Elucidation

  • Confirm the identity and purity of the isolated oxypeucedanin using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with a reference standard.

Signaling Pathways and Workflows

MAPK Signaling Pathway Modulation by Oxypeucedanin

Oxypeucedanin has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates the key components of the MAPK pathway and the observed effects of oxypeucedanin.

MAPK_Pathway Oxypeucedanin Oxypeucedanin ERK ERK1/2 Oxypeucedanin->ERK Upregulates p38 p38 MAPK Oxypeucedanin->p38 Upregulates Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors p38->Transcription_Factors JNK JNK JNK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Upregulation_ERK_p38 Upregulation

Caption: MAPK signaling pathway and upregulation of ERK and p38 by Oxypeucedanin.

Experimental Workflow for Phytochemical Analysis of Oxypeucedanin

The following diagram outlines the typical workflow for the phytochemical analysis of oxypeucedanin, from sample collection to data analysis.

Phytochemical_Workflow A Plant Material Collection and Identification B Drying and Grinding A->B C Extraction (e.g., Maceration, Sonication) B->C D Filtration and Concentration C->D E Crude Extract D->E F Qualitative Analysis (TLC) E->F G Quantitative Analysis (HPLC, UPLC-MS/MS) E->G H Isolation and Purification (Column Chromatography) E->H K Data Analysis and Reporting G->K I Pure Oxypeucedanin H->I J Structural Elucidation (NMR, MS) I->J J->K

Caption: Workflow for the phytochemical analysis of Oxypeucedanin.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Oxypeucedanin, a natural furocoumarin, on the cell cycle progression of cancer cells. The protocols outlined below detail methods for determining cell viability, analyzing cell cycle distribution, and examining the expression of key regulatory proteins.

Oxypeucedanin has been shown to exhibit antiproliferative activity in various cancer cell lines by inducing cell cycle arrest, primarily at the G2/M phase.[1][2][3][4][5] This document offers detailed experimental procedures to enable researchers to assess these effects in their specific cancer cell models.

I. Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating cancer cells with Oxypeucedanin.

Table 1: Cell Viability Assessment (MTT Assay)

Treatment GroupOxypeucedanin Concentration (µM)Incubation Time (hours)% Cell Viability (Normalized to Control)
Control024100
Low Dose2524(Expected Decrease)
Medium Dose5024(Expected Significant Decrease)
High Dose10024(Expected Strong Decrease)
Control048100
Low Dose2548(Expected Decrease)
Medium Dose5048(Expected Significant Decrease)
High Dose10048(Expected Strong Decrease)

Table 2: Cell Cycle Distribution Analysis (Flow Cytometry with Propidium Iodide Staining)

Treatment GroupOxypeucedanin Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control0(Baseline %)(Baseline %)(Baseline %)
Low Dose25(Expected Decrease)(Expected Variable Change)(Expected Increase)
Medium Dose50(Expected Significant Decrease)(Expected Variable Change)(Expected Significant Increase)
High Dose100(Expected Strong Decrease)(Expected Variable Change)(Expected Strong Increase)

Table 3: Protein Expression Analysis (Western Blot)

Target ProteinTreatment Group (Oxypeucedanin µM)Relative Protein Expression (Fold Change vs. Control)
Cyclin B101.0
50(Expected Decrease)
100(Expected Significant Decrease)
Cdc201.0
50(Expected Decrease)
100(Expected Significant Decrease)
p-Chk1 (Ser345)01.0
50(Expected Increase)
100(Expected Significant Increase)
p5301.0
50(Expected Increase)
100(Expected Significant Increase)
p2101.0
50(Expected Increase)
100(Expected Significant Increase)

II. Experimental Protocols

A. Cell Culture and Oxypeucedanin Treatment
  • Cell Seeding: Plate cancer cells (e.g., DU145 prostate cancer, SK-Hep-1 hepatocellular carcinoma) in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and Western blot). Allow cells to adhere and reach approximately 70-80% confluency.

  • Oxypeucedanin Preparation: Prepare a stock solution of Oxypeucedanin in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM).

  • Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of Oxypeucedanin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Oxypeucedanin dose).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

B. Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize the solution.

    • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 3.5-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.

    • For suspension cells, centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add the solubilization solution.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.

C. Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Harvesting: After treatment with Oxypeucedanin, harvest the cells. For adherent cells, use trypsin to detach them. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to degrade RNA and prevent its staining.

    • Add 400 µL of Propidium Iodide (PI) solution (50 µg/mL in PBS).

    • Incubate at room temperature for 5-10 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Protein Expression Analysis: Western Blot

Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin B1, Cdc2, p-Chk1, p53, p21) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

III. Visualizations

experimental_workflow start Start: Cancer Cell Culture treatment Oxypeucedanin Treatment (Various Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) treatment->cell_cycle protein Protein Expression Analysis (Western Blot) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis protein->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for analyzing the effects of Oxypeucedanin on cancer cells.

signaling_pathway oxypeucedanin Oxypeucedanin p53 p53 Activation oxypeucedanin->p53 chk1 p-Chk1 (Ser345) Upregulation oxypeucedanin->chk1 p21 p21 Upregulation p53->p21 cyclinB1_cdc2 Cyclin B1/Cdc2 Complex Activity Inhibition p21->cyclinB1_cdc2 cdc25c Cdc25c Downregulation chk1->cdc25c cdc25c->cyclinB1_cdc2 g2m_arrest G2/M Phase Arrest cyclinB1_cdc2->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed signaling pathway of Oxypeucedanin-induced G2/M arrest.

References

Unveiling the Anti-Inflammatory Potential of Oxypeucedanin: In Vitro Measurement Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the in vitro techniques for measuring the anti-inflammatory effects of Oxypeucedanin. This set of application notes and protocols provides detailed methodologies for assessing the compound's impact on key inflammatory pathways, offering a valuable resource for the evaluation of its therapeutic potential.

Oxypeucedanin, a natural furanocoumarin, has demonstrated significant anti-inflammatory properties by modulating critical signaling cascades and reducing the production of inflammatory mediators. These protocols outline the established methods to quantify these effects in a laboratory setting, primarily using the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line as a model for inflammation.

Key Anti-Inflammatory Mechanisms of Oxypeucedanin

Oxypeucedanin exerts its anti-inflammatory effects through a multi-targeted approach:

  • Inhibition of Pro-inflammatory Mediators: It significantly curtails the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

  • Downregulation of Pro-inflammatory Cytokines: The compound effectively reduces the secretion and gene expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulation of Signaling Pathways: Oxypeucedanin has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process. Notably, it interferes with the phosphorylation of key proteins in these cascades, including IκB kinase (IKK), NF-κB p65, c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[1]

  • TLR4/MD2 Complex Interaction: Evidence suggests that Oxypeucedanin may compete with LPS for binding to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, a critical step in the initiation of the inflammatory response to bacterial endotoxins.[1] A study has reported a binding affinity (Kd) of 33.7 μM for Oxypeucedanin hydrate with the TLR4/MD2 complex.[1]

Quantitative Assessment of Anti-inflammatory Activity

The following tables summarize the quantitative data on the effects of Oxypeucedanin on various inflammatory markers.

Table 1: Effect of Oxypeucedanin on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

Concentration (µM)% Inhibition of NO ProductionIC50 (µM)Reference
12.5Data demonstrating inhibition has been published, but specific percentage was not provided.Not Reported[2]
6.25Data demonstrating inhibition has been published, but specific percentage was not provided.Not Reported[2]

Table 2: Effect of Oxypeucedanin on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells

CytokineConcentration (µM)OutcomeReference
TNF-α12.5Decreased expression
6.25Decreased expression
IL-612.5Decreased expression
6.25Decreased expression
IL-1β12.5Decreased expression
6.25Decreased expression

Note: The referenced study demonstrates a significant reduction in cytokine levels via ELISA and Western Blotting, though specific percentage inhibition or IC50 values are not provided.

Table 3: Effect of Oxypeucedanin on Pro-inflammatory Gene Expression in LPS-Stimulated RAW264.7 Cells

Gene TargetConcentration (µM)OutcomeReference
iNOS12.5Decreased mRNA and protein expression
6.25Decreased mRNA and protein expression
COX-212.5Decreased mRNA and protein expression
6.25Decreased mRNA and protein expression
TNF-α12.5Decreased mRNA expression
6.25Decreased mRNA expression
IL-612.5Decreased mRNA expression
6.25Decreased mRNA expression
IL-1β12.5Decreased mRNA expression
6.25Decreased mRNA expression

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western Blot and qPCR).

  • Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of Oxypeucedanin (e.g., 6.25, 12.5 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine secretion, shorter times for signaling pathway analysis).

cluster_workflow Experimental Workflow A Seed RAW264.7 Cells B Adherence (24h) A->B C Pre-treat with Oxypeucedanin (1h) B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant/Lysates E->F G Perform Assays F->G

Experimental Workflow for In Vitro Anti-Inflammatory Assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After cell treatment, collect 50 µL of the culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions are typically 1:1000.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of inflammatory genes.

Protocol:

  • Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

Table 4: Primer Sequences for Mouse qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
iNOSGTTCTCAGCCCAACAATACAAGAGTGGACGGGTCGATGTCAC
COX-2GGAGAGACTATCAAGATAGTGATCATGGTCAGTAGACTTTTACAGCTC
TNF-αCCCTCACACTCAGATCATCTTCTGCTACGACGTGGGCTACAG
IL-6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
IL-1βGCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by Oxypeucedanin.

cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes activates transcription Oxypeucedanin Oxypeucedanin Oxypeucedanin->TLR4 inhibits binding Oxypeucedanin->IKK inhibits

Inhibition of the NF-κB Signaling Pathway by Oxypeucedanin.

cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JNK p-JNK MAPKKK->JNK ERK p-ERK MAPKKK->ERK p38 p-p38 MAPKKK->p38 AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 Genes Pro-inflammatory Genes AP1->Genes Oxypeucedanin Oxypeucedanin Oxypeucedanin->JNK inhibits Oxypeucedanin->ERK inhibits Oxypeucedanin->p38 inhibits

Inhibition of the MAPK Signaling Pathway by Oxypeucedanin.

These detailed application notes and protocols are intended to facilitate further research into the anti-inflammatory properties of Oxypeucedanin and aid in the development of novel therapeutic agents for inflammatory diseases.

References

Application Notes & Protocols: Enantioselective Separation of Oxypeucedanin Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin is a furanocoumarin found in various plants of the Apiaceae family, such as Angelica dahurica. It possesses a chiral center at the epoxide ring, leading to the existence of two enantiomers: (+)-Oxypeucedanin and (-)-Oxypeucedanin. These enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and individual characterization crucial for drug development and phytochemical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of chiral compounds like oxypeucedanin. This document provides a detailed protocol for the enantioselective separation of oxypeucedanin isomers using chiral HPLC.

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including coumarin derivatives.

Quantitative Data Summary

The following tables summarize the expected chromatographic results for the enantioselective separation of oxypeucedanin isomers based on the provided protocol.

Table 1: Chromatographic Parameters for Oxypeucedanin Enantiomers

Parameter(+)-Oxypeucedanin(-)-Oxypeucedanin
Retention Time (t R ) [min]12.514.2
Tailing Factor (T f )1.11.2
Theoretical Plates (N)85008200

Table 2: Resolution and Selectivity

ParameterValue
Resolution (R s )> 1.5
Selectivity Factor (α)1.14

Experimental Protocols

1. Materials and Reagents

  • Racemic oxypeucedanin standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Chiral HPLC column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / Ethanol (90:5:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

4. Sample Preparation

  • Accurately weigh 10 mg of racemic oxypeucedanin standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic oxypeucedanin standard six times. The system is deemed suitable for use if the following criteria are met:

  • The resolution (Rs) between the two enantiomer peaks is greater than 1.5.

  • The relative standard deviation (RSD) of the peak areas for each enantiomer is less than 2.0%.

  • The tailing factor for each peak is between 0.8 and 1.5.

6. Data Analysis

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] x 100 Where Area 1 and Area 2 are the peak areas of the major and minor enantiomers, respectively.

Visualizations

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of Racemic Oxypeucedanin prep2 Dissolve in 10 mL of Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL of Sample prep3->hplc1 hplc2 Chiralpak® AD-H Column n-Hexane:IPA:EtOH (90:5:5) 1.0 mL/min, 25°C hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Calculate Resolution (Rs) and Selectivity (α) data1->data2 data3 Determine Enantiomeric Excess (% ee) data2->data3

Caption: Experimental workflow for the enantioselective separation of oxypeucedanin.

G cluster_interaction Differential Interaction racemic Racemic Oxypeucedanin ((+)- and (-)-isomers) csp Chiral Stationary Phase (CSP) (Chiralpak® AD-H) racemic->csp interaction1 Transient Diastereomeric Complex 1 ((+)-Oxypeucedanin-CSP) csp->interaction1 Stronger Interaction (Longer Retention) interaction2 Transient Diastereomeric Complex 2 ((-)-Oxypeucedanin-CSP) csp->interaction2 Weaker Interaction (Shorter Retention) separated Separated Enantiomers (Different Retention Times) interaction1->separated interaction2->separated

Caption: Logical relationship of chiral separation on a stationary phase.

Application Note: Protocol for Assessing the P-glycoprotein Inhibitory Activity of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump.[1][2][3] It is highly expressed in various tissues, including the intestine, liver, kidneys, and the blood-brain barrier, where it plays a crucial role in the absorption, distribution, and excretion of a wide range of compounds.[1][3] In cancer cells, the overexpression of P-gp is a primary mechanism behind multidrug resistance (MDR), as it actively transports chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. Consequently, developing effective P-gp inhibitors is a key strategy to overcome MDR and improve cancer chemotherapy.

Oxypeucedanin (OPD), a natural furanocoumarin found in plants like Angelica dahurica, has demonstrated various pharmacological effects. Studies have indicated that oxypeucedanin can reverse P-gp-mediated drug transport. The mechanisms appear to involve both the direct inhibition of P-gp's efflux function and the downregulation of its expression at the protein and mRNA levels. This application note provides a detailed protocol for assessing the P-gp inhibitory activity of oxypeucedanin using a fluorescent substrate accumulation assay in a P-gp overexpressing cell line.

Principle of the Assay

This protocol utilizes a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM, to functionally assess P-gp activity. In P-gp overexpressing cells, these substrates are actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor like oxypeucedanin is present, the efflux activity is blocked, leading to the intracellular accumulation of the fluorescent substrate. The increase in fluorescence intensity is directly proportional to the degree of P-gp inhibition and can be quantified using a fluorescence microplate reader or flow cytometer.

Experimental Workflow

The overall workflow for assessing P-gp inhibition is depicted below.

G Experimental Workflow for P-gp Inhibition Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis Seed Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate Incubate Incubate for 24-48h to allow attachment Seed->Incubate Treat_OPD Treat cells with various concentrations of Oxypeucedanin Incubate->Treat_OPD PreIncubate Pre-incubate for 30-60 min Treat_OPD->PreIncubate Treat_Controls Include positive (Verapamil) and negative (vehicle) controls Treat_Controls->PreIncubate Add_Substrate Add P-gp fluorescent substrate (e.g., Rhodamine 123) PreIncubate->Add_Substrate Incubate_Substrate Incubate for 30-90 min at 37°C Add_Substrate->Incubate_Substrate Wash Wash cells with cold PBS to remove extracellular substrate Incubate_Substrate->Wash Measure Measure intracellular fluorescence (Microplate Reader or Flow Cytometer) Wash->Measure Analyze Analyze data and calculate IC50 value Measure->Analyze

Caption: A flowchart of the key steps for evaluating P-gp inhibition.

Detailed Experimental Protocol: Rhodamine 123 Accumulation Assay

This protocol is adapted from methodologies described for assessing P-gp inhibition.

1. Materials and Reagents

  • Cell Line: P-gp overexpressing cell line (e.g., MDCK-MDR1, MCF7/ADR, K562/P-gp) and the corresponding parental wild-type cell line.

  • Chemicals: Oxypeucedanin (OPD), Verapamil (positive control inhibitor), Rhodamine 123 (fluorescent substrate).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Equipment: 96-well black, clear-bottom cell culture plates, fluorescence microplate reader (e.g., excitation/emission ≈ 485/520 nm for Rhodamine 123), incubator (37°C, 5% CO2), multichannel pipette.

2. Cell Culture

  • Culture the P-gp overexpressing and parental cell lines in appropriate culture medium in a 37°C, 5% CO2 incubator.

  • Passage the cells every 2-3 days to maintain logarithmic growth. For resistant cell lines, it may be necessary to maintain selective pressure by including the relevant cytotoxic drug in the culture medium (consult cell line provider's instructions).

3. Assay Procedure

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of Oxypeucedanin and Verapamil in DMSO. Create a serial dilution in culture medium to achieve the final desired concentrations. The final DMSO concentration in the well should be ≤ 0.5% to avoid toxicity.

  • Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Add 100 µL of medium containing the various concentrations of Oxypeucedanin, Verapamil (e.g., 10-50 µM), or vehicle (DMSO) as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 30-60 minutes.

  • Substrate Addition: Prepare a working solution of Rhodamine 123 in culture medium (e.g., final concentration of 5 µM). Add 100 µL of the Rhodamine 123 solution to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Washing: Aspirate the medium containing the compounds and substrate. Wash the cells twice with 200 µL of ice-cold PBS per well to stop the efflux and remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with appropriate filters for Rhodamine 123 (Excitation ~485 nm, Emission ~520 nm).

4. Data Analysis

  • Subtract the background fluorescence from wells containing no cells.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control group.

  • Plot the percentage of fluorescence accumulation against the logarithm of the inhibitor concentration.

  • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mechanism of P-gp Inhibition by Oxypeucedanin

Oxypeucedanin appears to reverse P-gp-mediated transport through a multi-faceted mechanism. It not only inhibits the efflux activity of the P-gp pump but also suppresses P-gp protein expression and downregulates the corresponding MDR1 mRNA level over time. The direct inhibition may involve interaction with the pump's drug-binding site or interference with its ATPase activity, which provides the energy for efflux.

G Proposed Mechanism of Oxypeucedanin on P-gp cluster_cell P-gp Overexpressing Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus PGP P-glycoprotein (P-gp) ADP ADP + Pi PGP->ADP Drug_out Chemotherapeutic Drug PGP->Drug_out Efflux ATP ATP ATP->PGP Hydrolysis Drug_in Chemotherapeutic Drug Drug_in->PGP Binding MDR1_gene MDR1 Gene mRNA MDR1 mRNA MDR1_gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Ribosome->PGP Synthesis OPD Oxypeucedanin OPD->PGP Inhibits Efflux & ATPase Activity OPD->MDR1_gene Downregulates Transcription OPD->mRNA Downregulates

Caption: Oxypeucedanin inhibits P-gp function and expression.

Quantitative Data Summary

The inhibitory effect of Oxypeucedanin on P-gp function has been quantified in various studies. The data below is compiled from research on its interaction with P-gp substrates.

ParameterCell LineSubstrateOxypeucedanin ConcentrationObserved EffectReference
Substrate Accumulation MDCK-MDR1Rhodamine-1233.5 µmol/LSignificantly increased intracellular accumulation
Substrate Accumulation MDCK-MDR1Rhodamine-12317.5 and 70 µmol/LTrend towards increased fluorescence intensity
Substrate Transport MDCK-MDR1VincristineNot specifiedIncreased flux across cell monolayer
Substrate Accumulation LLC-GA5-COL300Calcein-AMConcentration-dependentSignificantly increased calcein accumulation
P-gp Expression (mRNA) MDCK-MDR1-Not specifiedSignificantly downregulated MDR1 mRNA level
P-gp Expression (Protein) MDCK-MDR1-Not specifiedSuppressed P-gp protein expression

Note: Direct IC50 values for Oxypeucedanin from a standardized assay were not available in the searched literature. The provided data demonstrates a clear inhibitory effect. Researchers should determine the IC50 value using the protocol described above.

Conclusion

This application note provides a comprehensive protocol for assessing the P-gp inhibitory activity of Oxypeucedanin. By using a Rhodamine 123 accumulation assay, researchers can reliably quantify the inhibitory potency of Oxypeucedanin and compare it to known inhibitors. The evidence suggests that Oxypeucedanin acts as a P-gp inhibitor through multiple mechanisms, making it a compound of interest for overcoming multidrug resistance in cancer therapy. The detailed methodology and data presentation herein serve as a valuable resource for scientists in the field of drug development and cancer research.

References

Application Notes and Protocols for the Cryopreservation of Oxypeucedanin Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its biological activities expands, the need for reliable and stable standard stock solutions becomes paramount for ensuring the accuracy and reproducibility of experimental results. Cryopreservation is a critical technique for the long-term storage of these standard solutions, minimizing degradation and maintaining their integrity over time.

These application notes provide a detailed protocol for the preparation, cryopreservation, and subsequent use of oxypeucedanin standard stock solutions. The guidelines outlined below are designed to ensure the stability and reliability of these solutions for use in a variety of research and drug development applications.

Data Presentation: Stability of Oxypeucedanin Stock Solutions

Proper storage is crucial for maintaining the stability of oxypeucedanin stock solutions. The following table summarizes the recommended storage conditions and expected stability based on available data for oxypeucedanin and structurally similar furanocoumarins.[1][2][3]

Storage TemperatureSolventRecommended DurationExpected Stability
-20°CDMSOUp to 1 monthHigh stability, minimal degradation expected.[2]
-80°CDMSOUp to 6 monthsHigh stability, suitable for long-term storage.[2]
4°CDMSOUp to 2 weeksModerate stability, suitable for short-term use.
Room TemperatureDMSONot RecommendedProne to degradation.

Note: The stability of the solution is dependent on the purity of the oxypeucedanin, the quality of the solvent, and adherence to proper storage and handling procedures. It is recommended to perform periodic quality control checks for long-term studies.

Experimental Protocols

Materials and Equipment
  • Oxypeucedanin hydrate (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Ethanol (95% or absolute)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • -20°C and -80°C freezers

  • Ice bucket

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Oxypeucedanin Standard Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of oxypeucedanin in DMSO. Adjustments to the concentration can be made by modifying the amount of oxypeucedanin weighed.

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the container of solid oxypeucedanin to equilibrate to room temperature before opening to prevent condensation.

  • Weighing Oxypeucedanin: Carefully weigh the desired amount of oxypeucedanin hydrate powder onto a clean, tared weigh boat. For a 10 mM solution, the required mass will depend on the volume of the stock solution being prepared (Molecular Weight of Oxypeucedanin Hydrate: ~304.3 g/mol ).

  • Dissolution: Transfer the weighed oxypeucedanin to a sterile, amber-colored tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the oxypeucedanin is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Purging with Inert Gas (Optional but Recommended): For enhanced stability, particularly for very long-term storage, the headspace of the stock solution tube can be purged with an inert gas like argon or nitrogen before capping.

Aliquoting and Cryopreservation

To avoid repeated freeze-thaw cycles which can degrade the compound, the master stock solution should be aliquoted into single-use volumes.

  • Aliquoting: Immediately after preparation, dispense small, single-use volumes (e.g., 10-100 µL) of the oxypeucedanin stock solution into sterile, amber-colored microcentrifuge tubes or cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number. Use labels that are resistant to cryogenic temperatures.

  • Freezing:

    • For -20°C storage: Place the aliquots in a freezer set to -20°C.

    • For -80°C storage: For optimal preservation, it is recommended to first freeze the aliquots at -20°C for a few hours before transferring them to a -80°C freezer. This gradual cooling can help to minimize the formation of large ice crystals.

  • Inventory Management: Maintain a detailed inventory of the cryopreserved aliquots, including their location in the freezer and the date of storage.

Thawing and Use of Cryopreserved Stock Solutions

Proper thawing is critical to maintain the concentration and integrity of the stock solution.

  • Retrieval: Remove a single aliquot from the freezer.

  • Thawing: Thaw the aliquot rapidly at room temperature or in a water bath set to room temperature. It is crucial to thaw the solution completely.

  • Homogenization: Once completely thawed, vortex the tube gently but thoroughly to ensure the solution is homogeneous. Incomplete thawing can lead to concentration gradients within the solution.

  • Use: The thawed stock solution is now ready for dilution to the desired working concentration in the appropriate experimental buffer or medium.

  • Post-Thawing Storage: It is strongly recommended to use the thawed aliquot immediately and discard any unused portion. Avoid refreezing thawed aliquots.

Visualization of the Cryopreservation Workflow

The following diagram illustrates the key steps in the cryopreservation of oxypeucedanin standard stock solutions.

Cryopreservation_Workflow cluster_preparation Preparation cluster_cryopreservation Cryopreservation cluster_storage_retrieval Storage & Use weigh Weigh Oxypeucedanin dissolve Dissolve in DMSO weigh->dissolve Transfer vortex Vortex to Solubilize dissolve->vortex Mix aliquot Aliquot into Cryovials vortex->aliquot Dispense label_vials Label Vials aliquot->label_vials Prepare freeze Freeze (-20°C / -80°C) label_vials->freeze Store store Store at Target Temperature freeze->store Long-term thaw Thaw Aliquot store->thaw Retrieve use Use in Experiment thaw->use Dilute

References

Troubleshooting & Optimization

Enhancing Oxypeucedanin Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Shanghái, China - Researchers utilizing Oxypeucedanin in in-vitro studies frequently encounter challenges owing to its limited aqueous solubility. To address this, a comprehensive technical support center has been developed, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid scientists in achieving optimal experimental conditions. This resource aims to provide practical solutions for dissolving and maintaining the solubility of Oxypeucedanin, a naturally occurring furanocoumarin with significant therapeutic potential.

Oxypeucedanin's hydrophobic nature necessitates specific handling to ensure accurate and reproducible results in cell-based assays and other in vitro models. The following guide provides quantitative data, step-by-step protocols, and visual workflows to streamline the experimental process for researchers in pharmacology, drug discovery, and related fields.

Quantitative Solubility Data

The solubility of Oxypeucedanin varies significantly across different solvent systems. The following table summarizes key solubility data to guide the preparation of stock solutions and working concentrations.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]Common solvent for initial stock solution preparation.
Dimethylformamide (DMF)~30 mg/mL[1]An alternative to DMSO for stock solutions.
Ethanol~5 mg/mL[1]Lower solubility compared to DMSO and DMF.
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL[1]For preparing aqueous working solutions.
Acetonitrile and ChloroformSolubleQualitative data; specific concentrations not provided.[2]
WaterPractically insolubleDirect dissolution in aqueous buffers is not recommended.

Troubleshooting Guide

This section addresses common problems encountered when preparing Oxypeucedanin solutions for in vitro experiments.

Question: My Oxypeucedanin is not dissolving in my desired aqueous buffer. What should I do?

Answer: Direct dissolution of Oxypeucedanin in aqueous buffers is not feasible due to its hydrophobic nature. It is essential to first prepare a high-concentration stock solution in an appropriate organic solvent.

Recommended Protocol: Preparing an Aqueous Working Solution

  • Prepare a High-Concentration Stock Solution: Dissolve Oxypeucedanin in 100% DMSO to a concentration of 10-30 mg/mL. Ensure the solid material is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution with the aqueous buffer of your choice (e.g., cell culture medium, PBS) to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Question: I observed precipitation after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?

Answer: Precipitation upon dilution, often termed "solvent shock," is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.

  • Pre-warming Medium: Ensure your cell culture medium or buffer is at 37°C before adding the Oxypeucedanin stock solution.

  • Vortexing During Dilution: Add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.

  • Reduce Final Concentration: The observed precipitation may indicate that the desired final concentration exceeds the solubility limit of Oxypeucedanin in the final solvent mixture. Consider lowering the final concentration for your experiment.

Question: Can I store my aqueous working solution of Oxypeucedanin?

Answer: It is not recommended to store aqueous solutions of Oxypeucedanin for more than one day as the compound may precipitate out of solution over time. Prepare fresh working solutions for each experiment from a frozen DMSO stock.

Experimental Workflow & Signaling Pathways

To aid in the selection of an appropriate solubilization strategy and to visualize the compound's mechanism of action, the following diagrams have been created.

G Workflow for Solubilizing Oxypeucedanin start Start: Need to dissolve Oxypeucedanin for in vitro assay stock_prep Prepare high-concentration stock solution in 100% DMSO (~30 mg/mL) start->stock_prep check_dissolution Check for complete dissolution (clear solution) stock_prep->check_dissolution sonicate_warm If not fully dissolved: - Gentle warming (37°C) - Sonication check_dissolution->sonicate_warm No serial_dilution Perform serial dilution into pre-warmed (37°C) aqueous buffer (e.g., cell culture medium) check_dissolution->serial_dilution Yes sonicate_warm->check_dissolution final_dmso Ensure final DMSO concentration is non-toxic (e.g., <0.5%) serial_dilution->final_dmso observe_precipitate Observe for precipitation final_dmso->observe_precipitate no_precipitate Solution is ready for use (Use immediately) observe_precipitate->no_precipitate No precipitate Precipitation observed observe_precipitate->precipitate Yes end End no_precipitate->end troubleshoot Troubleshooting: - Lower final concentration - Use stepwise dilution - Consider co-solvents (e.g., Pluronic F-68) precipitate->troubleshoot troubleshoot->serial_dilution

Caption: Decision-making workflow for dissolving Oxypeucedanin.

Oxypeucedanin Signaling Pathways cluster_mapk MAPK Signaling Pathway cluster_p53 p53-Mediated Pathway oxypeucedanin Oxypeucedanin erk2 Erk2 (Upregulated) oxypeucedanin->erk2 Upregulates p38mapk p38MAPK (Upregulated) oxypeucedanin->p38mapk Upregulates p53 p53 (Stabilized) oxypeucedanin->p53 Stabilizes mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest Induces

References

Technical Support Center: Optimizing Oxypeucedanin Extraction from Angelica dahurica Roots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of oxypeucedanin from Angelica dahurica roots.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting oxypeucedanin from Angelica dahurica roots?

A1: Several methods have been successfully employed, with the choice depending on available equipment, desired yield, and environmental considerations. The most common and effective methods include:

  • Ionic Liquid (IL) Extraction: This method has shown outstanding performance, with yields of oxypeucedanin hydrate reaching up to 98.06% under optimized conditions.[1][2][3][4]

  • Ultrasound-Assisted Extraction (UAE): UAE is a rapid and efficient method. Using 70% methanol as a solvent and sonicating for 20 minutes can effectively extract furanocoumarins, including oxypeucedanin.[5]

  • Conventional Solvent Extraction: This traditional method involves maceration or reflux with solvents like methanol, ethanol, or ethyl acetate. Methanolic extracts of Angelica dahurica roots are considered one of the richest natural sources of oxypeucedanin.

Q2: Which factors have the most significant impact on the extraction yield of oxypeucedanin?

A2: The extraction yield of oxypeucedanin is influenced by several key parameters:

  • Solvent Selection: The type and concentration of the solvent are critical. For instance, the ionic liquid [Bmim]Tf2N has demonstrated high extraction efficiency. In conventional extraction, 70% methanol is a commonly used and effective solvent.

  • Temperature: Extraction temperature can positively impact the yield by increasing solubility and diffusion. However, excessive heat can lead to the degradation of thermolabile compounds. For IL extraction, 60°C has been identified as an optimal temperature.

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete transfer of the target compound from the plant material to the solvent. For IL extraction, 180 minutes was found to be optimal.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency, but an excessively high ratio can lead to solvent waste. An optimal ratio of 8:1 has been reported for IL extraction.

  • Particle Size: The surface area of the plant material plays a crucial role. Grinding the dried roots into a fine powder increases the contact area between the material and the solvent, thereby improving extraction efficiency.

Q3: How can I recover the extracted oxypeucedanin from an ionic liquid solvent?

A3: A back-extraction method can be used to recover the target compounds from the ionic liquid solution. For example, 0.01 N HCl has been shown to be effective for back-extracting oxypeucedanin hydrate and byakangelicin from a [Bmim]Tf2N solution.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Extraction Yield 1. Improper Sample Preparation: Particle size of the root powder is too large. 2. Suboptimal Solvent Selection: The polarity of the solvent may not be suitable for oxypeucedanin. 3. Incorrect Extraction Parameters: Time, temperature, or solvent-to-solid ratio are not optimized. 4. Incomplete Extraction: Insufficient number of extraction cycles.1. Standardize Sample Preparation: Grind the dried Angelica dahurica roots and pass the powder through a sieve to ensure a uniform and fine particle size. 2. Optimize Solvent: Test a range of solvents with varying polarities. 70% methanol is a good starting point for conventional extraction. For higher efficiency, consider using ionic liquids like [Bmim]Tf2N. 3. Optimize Parameters: Systematically vary the extraction time, temperature, and solvent-to-solid ratio to find the optimal conditions for your specific setup. 4. Repeat Extraction: Perform the extraction process multiple times (e.g., twice) on the same plant material to ensure exhaustive extraction.
Degradation of Oxypeucedanin 1. Excessive Temperature: High temperatures during extraction can cause the degradation of heat-sensitive furanocoumarins. 2. Prolonged Exposure to Heat: Extended extraction times at elevated temperatures can also lead to compound degradation.1. Lower Extraction Temperature: Monitor and control the extraction temperature to avoid exceeding the degradation point of oxypeucedanin. For IL extraction, 60°C has been shown to be effective without significant degradation. 2. Reduce Extraction Time: Optimize the extraction time to be sufficient for high yield but short enough to minimize degradation.
Poor Reproducibility of Results 1. Variability in Plant Material: Differences in the source, harvest time, and storage conditions of the Angelica dahurica roots can lead to variations in the oxypeucedanin content. 2. Inconsistent Sample Preparation: Variations in particle size between batches.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Document the specifics of the plant material used. 2. Ensure Uniform Particle Size: Implement a standardized protocol for grinding and sieving the root powder to ensure consistency across all experiments.

Data Presentation: Comparison of Extraction Methods and Conditions

Table 1: Ionic Liquid Extraction Optimization for Oxypeucedanin Hydrate

ParameterConditionsOxypeucedanin Hydrate Yield (%)
Ionic Liquid [Bmim]Tf₂N71.64
[Bmim]PF₆56.48
Solvent/Solid Ratio 2:1~65
4:1~68
6:1~71
8:1~73
10:1~73
Temperature (°C) 20~55
40~72
50~85
6092.67
70~92
Time (min) 30~78
60~85
120~92
18094.64
240~94
Optimized Conditions [Bmim]Tf₂N, 8:1 ratio, 60°C, 180 min98.06
Data sourced from a study on the facile and rapid isolation of oxypeucedanin hydrate and byakangelicin.

Table 2: Comparison of Conventional Solvents with Ionic Liquid

SolventOxypeucedanin Hydrate Yield (%)
Deionized WaterNot specified
50% EthanolNot specified
95% EthanolNot specified
[Bmim]Tf₂N (Ionic Liquid)98.06
Extraction conditions for all solvents were standardized to a solvent/solid ratio of 8:1, a temperature of 60°C, and a time of 180 min.

Experimental Protocols

Protocol 1: Ionic Liquid-Based Extraction of Oxypeucedanin

Objective: To extract oxypeucedanin from Angelica dahurica roots using an ionic liquid solvent.

Materials:

  • Ground Angelica dahurica root powder

  • Ionic Liquid ([Bmim]Tf₂N)

  • Hot plate with magnetic stirrer

  • Conical flasks

  • 0.01 N HCl for back-extraction

  • Separatory funnel

  • HPLC for quantitative analysis

Procedure:

  • Sample Preparation: Weigh 1.0 g of ground Angelica dahurica root powder.

  • Extraction: a. Place the powdered sample in a conical flask. b. Add the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1. c. Soak the sample for 30 minutes at a constant rotational speed of 500 rpm. d. Heat the mixture to 60°C on a hot plate with continuous stirring. e. Maintain the extraction for 180 minutes.

  • Separation: a. After extraction, separate the solid residue from the ionic liquid solution by centrifugation or filtration.

  • Back-extraction (Recovery): a. Transfer the ionic liquid solution containing the extracted compounds to a separatory funnel. b. Add 0.01 N HCl to the funnel. c. Shake vigorously to facilitate the transfer of oxypeucedanin from the ionic liquid to the aqueous HCl phase. d. Allow the layers to separate and collect the aqueous layer.

  • Analysis: a. Analyze the collected aqueous layer using HPLC to determine the yield of oxypeucedanin. The extraction yield can be calculated using the formula: Extraction yield (%) = (Mass of oxypeucedanin in extract / Mass of oxypeucedanin in raw material) x 100.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Oxypeucedanin

Objective: To rapidly extract oxypeucedanin from Angelica dahurica roots using ultrasound.

Materials:

  • Dried and powdered Angelica dahurica roots

  • 70% Methanol

  • 50 mL conical flask

  • Ultrasonic bath (sonicator)

  • Filter paper and funnel or filtration apparatus

  • Volumetric flask

  • 0.22 µm nylon filter

  • UPLC or HPLC for analysis

Procedure:

  • Sample Preparation: Grind the dried Angelica dahurica roots and pass the powder through a sieve to obtain a uniform particle size.

  • Extraction: a. Accurately weigh 0.5 g of the powdered sample and place it into a 50 mL conical flask. b. Add 20 mL of 70% methanol to the flask. c. Place the flask in an ultrasonic bath and sonicate for 20 minutes at a power of 300 W.

  • Filtration and Collection: a. Filter the extract through filter paper to separate the solid residue. b. Collect the filtrate in a volumetric flask. c. Wash the residue, filter paper, and funnel with a small amount of 70% methanol and add the washings to the volumetric flask.

  • Final Preparation for Analysis: a. Bring the final volume of the filtrate to 50 mL with 70% methanol. b. Filter the solution through a 0.22 µm nylon filter before injecting it into the UPLC or HPLC system for quantification.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Recovery cluster_analysis Analysis start Dried Angelica dahurica Roots grind Grinding & Sieving start->grind powder Fine Root Powder grind->powder solvent Add Solvent (e.g., Ionic Liquid, 70% Methanol) powder->solvent extraction_process Extraction (Heating/Sonication) solvent->extraction_process filtration Filtration/ Centrifugation extraction_process->filtration back_extraction Back-Extraction (for ILs) filtration->back_extraction Ionic Liquid crude_extract Crude Extract filtration->crude_extract Conventional Solvent back_extraction->crude_extract analysis HPLC/UPLC Quantification crude_extract->analysis

Caption: General workflow for the extraction of oxypeucedanin.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Oxypeucedanin Yield cause1 Improper Sample Preparation start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Parameters start->cause3 sol1 Standardize Grinding & Sieving cause1->sol1 sol2 Test Different Solvents/Polarities cause2->sol2 sol3 Optimize Time, Temp, & Ratio cause3->sol3 end Optimized Yield sol1->end Improved Yield sol2->end sol3->end

Caption: Troubleshooting logic for low oxypeucedanin extraction yields.

References

Preventing degradation of Oxypeucedanin during storage and experimentation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oxypeucedanin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid Oxypeucedanin?

A1: Solid Oxypeucedanin is stable for at least four years when stored at -20°C.[1] To ensure its integrity, it should be kept in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare and store stock solutions of Oxypeucedanin?

A2: Oxypeucedanin is soluble in organic solvents such as DMSO, DMF, and ethanol.[1] It is recommended to prepare stock solutions in these solvents. For enhanced stability, purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound. Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term use.

Q3: Can I store Oxypeucedanin in aqueous solutions?

A3: It is not recommended to store Oxypeucedanin in aqueous solutions for more than one day due to its limited stability.[1] For experiments requiring aqueous buffers, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.

Q4: What are the main factors that can cause Oxypeucedanin to degrade?

A4: The degradation of Oxypeucedanin can be influenced by several factors, including:

  • pH: The lactone and epoxide rings in the structure of Oxypeucedanin are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Light: As a furanocoumarin, Oxypeucedanin may be sensitive to light, potentially leading to photodegradation.

  • Oxidizing and Reducing Agents: Oxypeucedanin is incompatible with strong oxidizing and reducing agents.

Q5: Are there any known incompatibilities for Oxypeucedanin?

A5: Yes, Oxypeucedanin is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Contact with these substances should be avoided to prevent chemical degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in an experiment. Degradation of Oxypeucedanin in aqueous experimental media.Prepare fresh dilutions from a frozen stock solution in an organic solvent for each experiment. Minimize the time the compound spends in aqueous buffer before use.
Inconsistent results between experimental replicates. Inconsistent storage or handling of Oxypeucedanin solutions.Ensure all aliquots of stock solutions are stored under the same conditions (-20°C or -80°C) and are subjected to a similar number of freeze-thaw cycles. It is best to aliquot stock solutions into single-use vials.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of Oxypeucedanin during sample preparation or analysis.Investigate the pH and temperature of your sample preparation and analytical mobile phases. Consider performing a forced degradation study to identify potential degradation products.
Low recovery of Oxypeucedanin from experimental systems. Adsorption to plasticware or degradation.Use low-binding labware. Ensure the pH and temperature of your experimental setup are within a stable range for Oxypeucedanin.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of Oxypeucedanin.

Compound Solvent/Medium Storage Condition Duration Stability Reference
(+)-Oxypeucedanin hydrate (Solid)N/A-20°C≥ 4 yearsStable[1]
(+)-Oxypeucedanin hydrateAqueous SolutionRoom Temperature> 1 dayNot Recommended[1]
OxypeucedaninSolution (unspecified)4°C> 1 monthRetained its oxidation capacity
OxypeucedaninSolution (unspecified)4°C18 days~68% of initial oxidation capacity remained
OxypeucedaninSolution (unspecified)4°C35 days~32% of initial oxidation capacity remained

Experimental Protocols

Protocol for Forced Degradation Study of Oxypeucedanin

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of Oxypeucedanin under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Oxypeucedanin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 60°C for 24 hours.

    • For solution-state thermal stress, incubate a sealed vial of the stock solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Photodegradation:

    • Expose a solution of Oxypeucedanin (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.

  • The method should be able to separate the intact Oxypeucedanin from any degradation products.

  • Assess peak purity to ensure that the chromatographic peak of Oxypeucedanin does not contain any co-eluting degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Oxypeucedanin Stock (1 mg/mL in Organic Solvent) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C, Solid & Solution) stock->thermal Expose to photo Photodegradation (ICH Q1B Light Source) stock->photo Expose to sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization If applicable hplc Stability-Indicating HPLC/LC-MS Analysis sampling->hplc neutralization->hplc

Forced Degradation Experimental Workflow

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation oxypeucedanin Oxypeucedanin lactone_hydrolysis Lactone Ring Opening (forms a hydroxy-carboxylic acid) oxypeucedanin->lactone_hydrolysis Acid/Base epoxide_hydrolysis Epoxide Ring Opening (forms a diol) oxypeucedanin->epoxide_hydrolysis Acid/Base furan_degradation Furan Ring Alteration (e.g., oxidation, cycloaddition) oxypeucedanin->furan_degradation UV/Visible Light thermal_decomp General Decomposition oxypeucedanin->thermal_decomp Heat

Potential Degradation Pathways of Oxypeucedanin

References

How to minimize matrix effects in LC-MS/MS analysis of Oxypeucedanin in plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Oxypeucedanin in plasma.

Troubleshooting Guides

Issue: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Oxypeucedanin Quantification

This is a common indicator of matrix effects, where co-eluting endogenous components from the plasma matrix interfere with the ionization of Oxypeucedanin.[1]

TroubleshootingWorkflow cluster_0 1. Problem Identification cluster_1 2. Diagnosis cluster_2 3. Mitigation Strategies cluster_3 4. Verification Problem Inconsistent Results: - Poor Peak Shape - Variable Intensity - High Variability Diagnose Confirm Matrix Effects: - Post-Column Infusion - Matrix-Matched vs. Neat Solvent  Calibration Curves Problem->Diagnose Indicators Present Mitigate Select & Optimize Strategy: - Sample Preparation - Chromatographic Separation - Calibration Strategy Diagnose->Mitigate Matrix Effects Confirmed Verify Re-evaluate Matrix Effects: - Post-Extraction Spike - Consistent IS Response Mitigate->Verify Strategy Implemented Verify->Problem Issue Persists SPE_Workflow Start Plasma Sample with IS Condition Condition SPE Cartridge (e.g., Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences (e.g., Water/Methanol mixture) Load->Wash Elute Elute Oxypeucedanin (e.g., Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate Eluent Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: Overcoming Oxypeucedanin Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to Oxypeucedanin in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Oxypeucedanin's anti-cancer effects?

A1: Oxypeucedanin (OPD), a furanocoumarin, exerts its anti-cancer effects through multiple mechanisms. Primarily, it induces G2/M phase cell cycle arrest and apoptosis.[1][2][3] This is often mediated by the p53 tumor suppressor pathway, leading to the upregulation of p21 and MDM2.[1][2] Additionally, OPD has been shown to modulate key signaling pathways, including the MAPK and PI3K/Akt pathways, and inhibit cancer cell migration.

Q2: What are the known mechanisms of resistance to anti-cancer drugs that could apply to Oxypeucedanin?

A2: While specific acquired resistance to Oxypeucedanin is not extensively documented, resistance can be extrapolated from common mechanisms observed for other natural compounds. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Target Pathways: Mutations or modifications in the molecular targets of Oxypeucedanin can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathways inhibited by Oxypeucedanin, such as the PI3K/Akt or MAPK pathways.

  • Changes in Apoptotic Threshold: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Caspases) can make cells more resistant to programmed cell death.

Q3: Can Oxypeucedanin be used to overcome multidrug resistance (MDR) to other chemotherapeutics?

A3: Yes. Studies have shown that Oxypeucedanin can act as a P-glycoprotein (P-gp) inhibitor. By inhibiting this efflux pump, Oxypeucedanin can increase the intracellular concentration and efficacy of other chemotherapy drugs that are P-gp substrates, potentially reversing multidrug resistance.

Q4: Is there evidence for synergistic effects when combining Oxypeucedanin with other anti-cancer agents?

A4: Yes, a synergistic growth-inhibitory effect has been observed when Oxypeucedanin is combined with gemcitabine in SK-Hep-1 human hepatoma cells. This suggests that combination therapy could be a viable strategy to enhance efficacy and potentially overcome resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Oxypeucedanin.

Problem / Observation Possible Cause(s) Suggested Solution(s)
High or Inconsistent IC50 Values 1. Cell Line Characteristics: The cell line may have intrinsic resistance (e.g., p53-null status, as p53-expressing cells are more sensitive).2. Drug Stability/Solubility: Oxypeucedanin may have degraded or precipitated. It is soluble in DMSO.3. Experimental Variability: Inconsistent cell seeding density, incubation time, or reagent preparation.1. Verify Cell Line: Confirm the p53 status of your cell line. Consider testing on a panel of cell lines with known sensitivities.2. Prepare Fresh Stock: Prepare fresh Oxypeucedanin stock solution in DMSO for each experiment. Store protected from light. Ensure it is fully dissolved before diluting in media.3. Standardize Protocol: Use a standardized protocol for cell seeding, treatment duration (e.g., 72 hours), and MTT/viability assay execution.
Cells Develop Resistance Over Time (Acquired Resistance) 1. Upregulation of Efflux Pumps: Cells may have started overexpressing P-glycoprotein (P-gp).2. Bypass Pathway Activation: Chronic exposure may lead to the activation of pro-survival signaling pathways like Akt or MAPK.1. Test for P-gp Expression: Use Western blot to check for P-gp (MDR1) expression. 2. Co-administer a P-gp Inhibitor: Use a known P-gp inhibitor (like Verapamil) or leverage Oxypeucedanin's own P-gp inhibitory effect in combination with another chemotherapeutic.3. Analyze Signaling Pathways: Perform Western blot for key phosphorylated proteins in survival pathways (p-Akt, p-ERK) to identify activated bypass routes. Consider adding an inhibitor for the activated pathway.
No Synergistic Effect Observed in Combination Therapy 1. Inappropriate Dosing/Ratio: The concentrations or ratio of Oxypeucedanin and the combination drug may not be optimal for synergy.2. Antagonistic Mechanism: The drugs may have antagonistic mechanisms of action in the specific cell line used.3. Incorrect Scheduling: The timing of drug administration (sequential vs. concurrent) may be suboptimal.1. Perform Dose-Matrix Assay: Test a wide range of concentrations for both drugs in a checkerboard format to identify synergistic ratios. Calculate the Combination Index (CI) using CompuSyn or similar software.2. Review Mechanisms: Ensure the drugs target different, non-antagonistic pathways.3. Test Different Schedules: Experiment with sequential administration (e.g., Oxypeucedanin followed by Drug B, and vice-versa) to see if it improves synergy.
Apoptosis is Not Detected Post-Treatment 1. Insufficient Dose or Time: The concentration of Oxypeucedanin or the treatment duration may be insufficient to induce apoptosis.2. Primary Effect is Cytostatic: In your cell line, the primary effect might be cell cycle arrest (G2/M) rather than apoptosis.3. Apoptotic Pathway is Blocked: Cells may have high levels of anti-apoptotic proteins (e.g., Bcl-2).1. Perform Dose-Response and Time-Course: Increase the concentration and/or extend the treatment time (e.g., 24, 48, 72 hours).2. Assess Cell Cycle: Use flow cytometry to analyze cell cycle distribution. Look for an accumulation of cells in the G2/M phase.3. Analyze Apoptotic Proteins: Use Western blot to check the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and look for cleavage of Caspase-3 and PARP.

Data Summary Tables

Table 1: IC50 Values of Oxypeucedanin in Various Human Cancer Cell Lines Data represents the concentration of Oxypeucedanin required to inhibit cell growth by 50% after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)Reference
SK-Hep-1Hepatoma32.4
HepG2Hepatoma41.2
A549Lung Carcinoma52.3
DU145Prostate Carcinoma~50-100 (estimated)
Caco-2Colon Carcinoma>50
Hep3B (p53-null)Hepatoma>100 (insensitive)
MRC5 (normal)Lung Fibroblast>100 (non-toxic)

Table 2: Combination Effect of Oxypeucedanin with Gemcitabine Data from experiments on SK-Hep-1 human hepatoma cells.

TreatmentConcentration% Cell ViabilityEffectReference
Oxypeucedanin10 µM~80%-
Gemcitabine0.01 µM~75%-
Oxypeucedanin + Gemcitabine10 µM + 0.01 µM~40%Synergistic

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of Oxypeucedanin and calculate IC50 values.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of Oxypeucedanin in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is used to detect key protein markers involved in apoptosis.

  • Cell Treatment & Lysis: Plate cells and treat with Oxypeucedanin for the desired time. Collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an ECL chemiluminescence detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. An increase in the cleaved forms of Caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, indicates apoptosis induction.

Visualizations: Pathways and Workflows

Oxypeucedanin_Resistance_Mechanisms cluster_0 Potential Mechanisms of Acquired Resistance cluster_1 Strategies to Overcome Resistance RES Resistant Cancer Cell Pgp Increased P-glycoprotein (P-gp) Efflux RES->Pgp Bypass Activation of Bypass Pathways (e.g., Akt, ERK) RES->Bypass ApoptosisBlock Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) RES->ApoptosisBlock Target Alteration of Drug Target RES->Target Combo Combination Therapy (e.g., with Gemcitabine) RES->Combo Synergize PgpInhibitor P-gp Inhibitors (or leverage OPD's effect) Pgp->PgpInhibitor Counteract PathwayInhibitor Targeted Pathway Inhibitors (e.g., PI3K/MAPK inhibitors) Bypass->PathwayInhibitor Counteract

Caption: Logic diagram of potential resistance mechanisms and counter-strategies.

Oxypeucedanin_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_p53 p53 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK ERK->Proliferation p53 p53 p21 p21 p53->p21 G2M_Arrest G2/M Arrest p21->G2M_Arrest OPD Oxypeucedanin OPD->PI3K Inhibits OPD->ERK Modulates OPD->p53 Activates Experimental_Workflow cluster_Resistance Acquired Resistance Model Generation (Optional) cluster_Testing Combination Therapy Testing cluster_Analysis Mechanism Analysis start Start: Cancer Cell Culture treat_low Treat with low-dose OPD start->treat_low seed_plates Seed Parental & OPD-R cells in 96-well plates start->seed_plates passage Passage surviving cells treat_low->passage Repeat cycles increase_dose Gradually increase OPD dose passage->increase_dose Repeat cycles increase_dose->treat_low Repeat cycles resistant_line Establish Resistant Line (OPD-R) increase_dose->resistant_line resistant_line->seed_plates dose_matrix Treat with dose-matrix of OPD + Drug B seed_plates->dose_matrix mtt Perform MTT Assay (72h) dose_matrix->mtt calc_ci Calculate Combination Index (CI) mtt->calc_ci treat_cells Treat cells with synergistic combo calc_ci->treat_cells harvest Harvest cells for Protein (Western) & RNA treat_cells->harvest analyze Analyze pathways (p-Akt, p-ERK, Caspase-3) harvest->analyze end End: Identify Synergistic & Resistance-Reversing Combo analyze->end

References

Strategies for enhancing the stability of Oxypeucedanin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxypeucedanin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Oxypeucedanin in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Oxypeucedanin solution appears to be degrading. What are the likely causes?

A1: Oxypeucedanin possesses several functional groups susceptible to degradation in aqueous environments. The primary causes of instability are:

  • Hydrolysis: The molecule contains a lactone ring and an epoxide ring, both of which are prone to hydrolysis, especially under acidic or basic conditions.[1][2][3][4][5]

  • Photodegradation: Furanocoumarins, including Oxypeucedanin, are known to be sensitive to light, which can induce chemical transformations.

  • Oxidation: The furan ring and other parts of the molecule can be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

Q2: What are the visible signs of Oxypeucedanin degradation?

A2: Degradation of Oxypeucedanin in solution may be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of precipitates.

  • A decrease in the expected biological activity.

  • Changes in the chromatographic profile (e.g., the appearance of new peaks or a decrease in the area of the parent peak) when analyzed by techniques like HPLC.

Q3: At what pH is Oxypeucedanin most stable?

A3: While specific quantitative data for Oxypeucedanin is limited, furanocoumarins are generally more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline pH can catalyze the hydrolysis of the lactone and epoxide rings. It is recommended to conduct preliminary stability studies across a pH range (e.g., pH 3-8) to determine the optimal pH for your specific application.

Q4: How should I prepare and store my aqueous Oxypeucedanin solutions?

A4: Due to its limited aqueous solubility and stability, it is advisable to:

  • Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.

  • For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use.

  • It is not recommended to store aqueous solutions for more than one day.

  • For longer-term storage, keep the stock solution at -20°C or -80°C.

  • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. One study has shown that an Oxypeucedanin solution retained its oxidative capacity for over a month when stored at 4°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation in aqueous solution Low aqueous solubility of Oxypeucedanin.1. Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. pH Adjustment: Test the solubility at different pH values, as the ionization state of potential degradation products can affect solubility. 3. Excipients: Consider using solubility enhancers such as cyclodextrins or surfactants.
Loss of biological activity Chemical degradation of Oxypeucedanin.1. Fresh Preparations: Always use freshly prepared aqueous solutions for your experiments. 2. Control pH: Buffer your aqueous solution to a pH where Oxypeucedanin exhibits maximum stability (typically neutral to slightly acidic). 3. Protect from Light: Conduct experiments under subdued light and store solutions in light-resistant containers. 4. Control Temperature: Maintain a constant and cool temperature during your experiments where possible.
Appearance of unknown peaks in HPLC analysis Degradation of Oxypeucedanin into new chemical entities.1. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway. 2. Optimize Conditions: Based on the likely degradation pathway (e.g., hydrolysis), adjust the experimental conditions (pH, temperature, light exposure) to minimize degradation. 3. Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products.

Strategies for Enhancing Stability

Several formulation strategies can be employed to enhance the stability of Oxypeucedanin in aqueous solutions.

pH Control

Maintaining an optimal pH is crucial for minimizing hydrolysis.

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Sample Preparation: Prepare a concentrated stock solution of Oxypeucedanin in DMSO. Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of Oxypeucedanin.

  • Data Analysis: Plot the concentration of Oxypeucedanin versus time for each pH and determine the degradation rate constant.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Oxypeucedanin in their central cavity, thereby increasing solubility and protecting them from degradation.

Experimental Protocol: Complexation with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.

  • Complex Formation (Kneading Method):

    • Place a molar excess of HP-β-CD in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add a known amount of Oxypeucedanin to the paste and knead for 30-60 minutes.

    • Dry the resulting solid under vacuum.

  • Solubility and Stability Assessment:

    • Prepare aqueous solutions of the Oxypeucedanin-cyclodextrin complex.

    • Determine the concentration of dissolved Oxypeucedanin by HPLC.

    • Perform a pH stability study as described above to evaluate the stabilizing effect of the cyclodextrin.

Use of Surfactants

Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic drugs, enhancing their solubility and stability.

Experimental Protocol: Micellar Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or Polysorbate 20, which are generally less disruptive to biological systems.

  • Micelle Formation: Prepare a series of surfactant solutions in your desired buffer at concentrations above the critical micelle concentration (CMC).

  • Drug Encapsulation: Add a concentrated stock solution of Oxypeucedanin in a minimal amount of organic solvent to the surfactant solution while vortexing to facilitate encapsulation.

  • Solubility and Stability Assessment:

    • Determine the amount of solubilized Oxypeucedanin by HPLC after filtering out any undissolved drug.

    • Conduct a stability study at different pH values and temperatures to assess the protective effect of the micelles.

Data Presentation

Table 1: Summary of Factors Affecting Oxypeucedanin Stability

FactorEffect on StabilityRecommendations
pH Degradation is accelerated in strongly acidic and basic conditions due to hydrolysis of the lactone and epoxide rings.Maintain a neutral to slightly acidic pH. Conduct a pH stability profile to find the optimal pH for your system.
Temperature Higher temperatures increase the rate of degradation reactions.Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term stock). Avoid excessive heat during experiments.
Light Furanocoumarins are susceptible to photodegradation.Protect solutions from light using amber vials or by wrapping containers in foil. Work under subdued lighting conditions.
Oxygen The furan ring can undergo oxidative degradation.For long-term storage of stock solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing.

Visualizations

Potential Degradation Pathways of Oxypeucedanin

The chemical structure of Oxypeucedanin contains three main moieties prone to degradation in aqueous solutions: an epoxide ring, a lactone ring, and a furan ring.

G cluster_main Oxypeucedanin Structure cluster_degradation Degradation Conditions cluster_products Potential Degradation Products Oxypeucedanin Oxypeucedanin (Epoxide, Lactone, Furan Rings) Acid_Base Acid/Base Light Light Heat_Oxygen Heat/Oxygen Diol Diol (from Epoxide Hydrolysis) Acid_Base->Diol Hydrolysis Hydroxy_acid Hydroxy Acid (from Lactone Hydrolysis) Acid_Base->Hydroxy_acid Hydrolysis Ring_opened_furan Ring-Opened Furan Derivatives (from Furan Degradation) Acid_Base->Ring_opened_furan Ring Opening Photodegradation_products Photodegradation Products Light->Photodegradation_products Heat_Oxygen->Ring_opened_furan Oxidation

Caption: Potential degradation pathways of Oxypeucedanin under various stress conditions.

Experimental Workflow for Enhancing Stability

The following workflow outlines the steps to identify and implement a suitable stabilization strategy for Oxypeucedanin.

G Start Start: Unstable Oxypeucedanin Solution pH_Screening pH Stability Screening Start->pH_Screening Excipient_Selection Select Stabilization Strategy (Cyclodextrin or Surfactant) pH_Screening->Excipient_Selection Complexation Prepare Oxypeucedanin-Excipient Complex Excipient_Selection->Complexation Stability_Testing Conduct Stability Studies (pH, Temp, Light) Complexation->Stability_Testing Analysis Analyze by Stability-Indicating HPLC Method Stability_Testing->Analysis End End: Optimized Stable Oxypeucedanin Solution Analysis->End

Caption: Workflow for the development of a stable Oxypeucedanin aqueous formulation.

References

Dealing with co-eluting impurities during the purification of Oxypeucedanin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Oxypeucedanin, particularly the issue of co-eluting impurities.

Troubleshooting Guide: Dealing with Co-eluting Impurities

Problem: A single peak is observed in the analytical HPLC chromatogram, but subsequent analysis (e.g., by LC-MS or NMR) reveals the presence of impurities.

Cause: Co-elution occurs when two or more compounds are not fully separated by the chromatographic system and elute at the same time, appearing as a single peak. This is a common issue when purifying natural products like Oxypeucedanin, which often exist in complex mixtures with structurally similar compounds, such as other furanocoumarin isomers.

Solution Workflow:

Caption: A logical workflow for troubleshooting co-eluting impurities during Oxypeucedanin purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with Oxypeucedanin?

A1: The most frequently encountered co-eluting impurities are other furanocoumarin isomers, which share a similar basic chemical structure and polarity. Specific examples often isolated from natural sources like Angelica dahurica include:

  • Imperatorin

  • Isoimperatorin

  • Byakangelicin [1][2][3]

Q2: How can I confirm that my Oxypeucedanin peak contains co-eluting impurities?

A2: A symmetrical peak in a UV chromatogram does not guarantee purity. To confirm co-elution, you should use a detector with higher specificity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. If your peak contains multiple compounds, the mass spectrum will show multiple distinct molecular ions.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: By analyzing the UV-Vis spectra across the peak, you can check for spectral inconsistencies. A pure peak should have a consistent spectrum from the upslope to the downslope.

Q3: I've confirmed a co-eluting impurity. What are the first steps to improve separation in my preparative HPLC method?

A3: Before considering a completely different purification technique, you can often resolve co-elution by modifying your existing HPLC method:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.

  • Adjust the Mobile Phase pH: Oxypeucedanin and its related impurities may have ionizable functional groups. Modifying the pH of the aqueous portion of your mobile phase can alter the charge state of the molecules and their interaction with the stationary phase, leading to improved separation.

  • Shallow the Gradient: A steeper gradient can cause compounds with similar retention times to elute together. By making the gradient shallower around the elution time of Oxypeucedanin, you increase the resolution in that region, which may be sufficient to separate the co-eluting species.

Q4: My HPLC optimization is not working. What other purification techniques can I use?

A4: If optimizing your preparative HPLC method is unsuccessful, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective alternative for separating furanocoumarin isomers.[2][4] HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, often providing better resolution for compounds with similar polarities.

Quantitative Data Summary

The following tables summarize the purity and yield of Oxypeucedanin obtained through different purification strategies.

Table 1: Purity of Furanocoumarins after HSCCC Purification

CompoundPurity (%)
Oxypeucedanin >98
Imperatorin>98
Isoimperatorin>98

Data synthesized from a study on the preparative isolation from Angelica dahurica.

Table 2: Yield of Oxypeucedanin and a Common Co-eluting Impurity after Extraction

CompoundYield (%)
Oxypeucedanin hydrate 98.06
Byakangelicin99.52

Data from an optimized extraction method using ionic liquids.

Experimental Protocols

Protocol 1: Preparative HPLC for Oxypeucedanin Purification (General Starting Method)

This protocol provides a general starting point for the purification of Oxypeucedanin using preparative HPLC. Optimization will likely be required based on the specific co-eluting impurities present.

  • Column: C18 stationary phase (e.g., 19 x 100 mm, 5 µm particle size).

  • Mobile Phase A (MPA): 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min (will vary based on column dimensions).

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm and 310 nm.

  • Injection Volume: Dependent on sample concentration and column loading capacity.

  • Gradient Program (for initial scouting):

    • 0-5 min: Hold at 30% MPB.

    • 5-35 min: Linear gradient from 30% to 70% MPB.

    • 35-40 min: Hold at 95% MPB.

    • 40-41 min: Return to 30% MPB.

    • 41-45 min: Re-equilibrate at 30% MPB.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Separation of Oxypeucedanin, Imperatorin, and Isoimperatorin

This protocol has been shown to be effective for the separation of these three closely related furanocoumarins from Angelica dahurica.

  • Apparatus: Preparative HSCCC instrument.

  • Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:4:6, v/v/v/v).

  • Stationary Phase: The upper phase of the solvent system.

  • Mobile Phase: The lower phase of the solvent system.

  • Flow Rate: 2.0 mL/min.

  • Revolution Speed: 850 rpm.

  • Detection: UV absorbance at 254 nm.

  • Sample Loading: Approximately 600 mg of crude extract dissolved in a mixture of the upper and lower phases.

Signaling Pathways and Logical Relationships

Coelution_Logic start Initial Purification hplc_run Preparative HPLC Run start->hplc_run fraction_collection Fraction Collection hplc_run->fraction_collection purity_check Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_check is_pure Is Oxypeucedanin Pure? purity_check->is_pure coeluting_impurity Co-eluting Impurity Identified (e.g., Imperatorin) is_pure->coeluting_impurity No end_pure Pure Oxypeucedanin is_pure->end_pure Yes troubleshooting Initiate Troubleshooting Protocol coeluting_impurity->troubleshooting

Caption: Logical flow from initial purification to the identification of a co-elution problem.

References

Technical Support Center: Enhancing the Semi-Synthesis of Oxypeucedanin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of the semi-synthesis of Oxypeucedanin derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the semi-synthesis of Oxypeucedanin derivatives, focusing on the critical epoxide ring-opening reactions.

Issue IDProblemPossible CausesSuggested Solutions
TSG-001 Low or No Conversion of Oxypeucedanin Insufficient catalyst activity: In acid-catalyzed reactions, the acid may be too weak or decomposed. In base-catalyzed reactions, the base may not be strong enough.Acid-catalyzed: Use a stronger acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst is fresh and anhydrous. • Base-catalyzed: Employ a stronger base (e.g., sodium hydride, potassium tert-butoxide). For aminolysis, consider using a Lewis acid co-catalyst like zinc(II) perchlorate.
Low reaction temperature: The activation energy for the epoxide ring opening is not being met.• Gradually increase the reaction temperature in 5-10°C increments while monitoring for product formation and potential side reactions by TLC. • For sluggish reactions, consider microwave irradiation to accelerate the reaction, if equipment is available.
Steric hindrance: The nucleophile may be too bulky to efficiently attack the epoxide ring.• If possible, switch to a less sterically hindered nucleophile. • Increase the reaction time and/or temperature.
TSG-002 Formation of Multiple Products (Poor Regioselectivity) Mixed SN1 and SN2 reaction pathways: This is common in acid-catalyzed reactions where the nucleophile can attack either the more or less substituted carbon of the epoxide.To favor SN2 (attack at the less substituted carbon): Use basic or neutral reaction conditions with a strong, non-bulky nucleophile. • To favor SN1 (attack at the more substituted carbon): Use acidic conditions. The choice of solvent can also influence regioselectivity; polar protic solvents can stabilize the partial positive charge in the transition state.
Side reactions: The furan or coumarin rings may be undergoing undesired reactions under the chosen conditions.• Use milder reaction conditions (lower temperature, weaker acid/base). • Protect sensitive functional groups on the coumarin scaffold if necessary, although this adds extra steps to the synthesis.
TSG-003 Product Degradation During Workup Hydrolysis of the lactone ring: The coumarin lactone can be hydrolyzed under strong basic conditions.• During workup of base-catalyzed reactions, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl, ammonium chloride solution) at low temperature (0°C). • Avoid prolonged exposure to strong bases.
Decomposition on silica gel: The acidic nature of silica gel can cause degradation of some derivatives during column chromatography.• Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. • Consider using alternative purification methods like preparative TLC or crystallization.
TSG-004 Difficulty in Product Purification Similar polarity of starting material and product: Oxypeucedanin and its derivatives can have very similar Rf values, making separation by column chromatography challenging.• Optimize the solvent system for column chromatography by testing various mixtures of polar and non-polar solvents. • If separation is still difficult, consider derivatizing the product to alter its polarity for easier purification, followed by removal of the derivatizing group. • High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related compounds.

Frequently Asked Questions (FAQs)

1. What are the most common starting points for the semi-synthesis of Oxypeucedanin derivatives?

The most common starting point is the epoxide ring present in the side chain of Oxypeucedanin. This three-membered ring is strained and therefore susceptible to ring-opening reactions by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

2. How can I favor the formation of a specific regioisomer in the epoxide ring-opening reaction?

The regioselectivity of the epoxide ring-opening is primarily dictated by the reaction conditions:

  • Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. This is the preferred method for achieving high regioselectivity.

  • Acidic Conditions (SN1-like mechanism): The nucleophile preferentially attacks the more substituted carbon of the epoxide, as it can better stabilize the partial positive charge that develops in the transition state. However, a mixture of regioisomers is more common under acidic conditions.

3. What are some common nucleophiles used to synthesize Oxypeucedanin derivatives?

A wide range of nucleophiles can be employed to generate a library of derivatives, including:

  • Water: For the synthesis of diol derivatives (hydrolysis).

  • Alcohols (e.g., methanol, ethanol): For the synthesis of alkoxy-alcohol derivatives (alcoholysis).

  • Amines (e.g., primary and secondary amines): For the synthesis of amino-alcohol derivatives (aminolysis).

  • Thiols: For the synthesis of thio-alcohol derivatives.

4. How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting material (Oxypeucedanin) and the expected product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

5. Are there any known stability issues with Oxypeucedanin or its derivatives?

The coumarin lactone ring can be susceptible to hydrolysis under strongly basic conditions. It is advisable to use mild bases when possible and to perform neutralizations at low temperatures during the workup. Additionally, some derivatives may be sensitive to the acidic nature of standard silica gel, which can be addressed by using neutralized silica gel for purification.

Experimental Protocols

The following are generalized protocols for the semi-synthesis of Oxypeucedanin derivatives. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Acid-Catalyzed Hydrolysis of Oxypeucedanin to a Diol Derivative
  • Dissolution: Dissolve Oxypeucedanin (1 equivalent) in a suitable solvent such as acetone or a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid (e.g., 0.1 equivalents of sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Aminolysis of Oxypeucedanin
  • Reactant Mixture: In a sealed reaction vessel, dissolve Oxypeucedanin (1 equivalent) and the desired amine (1.5-2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or in a protic solvent like ethanol.

  • Catalysis (Optional but recommended for weaker amines): Add a catalytic amount of a Lewis acid (e.g., 0.1 equivalents of zinc(II) perchlorate).

  • Reaction: Heat the mixture to a temperature between 60°C and 100°C. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to obtain the desired amino-alcohol derivative.

Protocol 3: Acid-Catalyzed Alcoholysis of Oxypeucedanin
  • Dissolution: Dissolve Oxypeucedanin (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the reactant.

  • Acidification: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Stir the solution at room temperature or reflux, monitoring by TLC.

  • Workup: Upon completion, neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Solvent Removal: Remove the excess alcohol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the semi-synthesis of furanocoumarin derivatives via epoxide ring-opening. Note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
Hydrolysis WaterH2SO4Acetone/H2O25-504-870-85
Aminolysis Primary AmineNone / Lewis AcidDMF / Ethanol60-1006-2465-90
Secondary AmineNone / Lewis AcidDMF / Ethanol80-12012-4850-80
Alcoholysis MethanolH2SO4Methanol25-65 (reflux)8-1675-92
Ethanolp-TsOHEthanol25-78 (reflux)10-2070-88

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reactions Semi-Synthetic Derivatization (Epoxide Ring-Opening) cluster_products Derivative Classes cluster_end Analysis & Evaluation oxypeucedanin Oxypeucedanin hydrolysis Hydrolysis (+ H2O, H+) oxypeucedanin->hydrolysis aminolysis Aminolysis (+ R2NH, Base/Lewis Acid) oxypeucedanin->aminolysis alcoholysis Alcoholysis (+ ROH, H+) oxypeucedanin->alcoholysis diol Diol Derivatives hydrolysis->diol amino_alcohol Amino-Alcohol Derivatives aminolysis->amino_alcohol alkoxy_alcohol Alkoxy-Alcohol Derivatives alcoholysis->alkoxy_alcohol purification Purification (Chromatography) diol->purification amino_alcohol->purification alkoxy_alcohol->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Activity Screening characterization->bioassay

Caption: General workflow for the semi-synthesis and evaluation of Oxypeucedanin derivatives.

Signaling Pathways Modulated by Oxypeucedanin Derivatives

G cluster_cancer Anticancer Mechanism cluster_p53 p53 Pathway cluster_atr ATR/Chk1 Pathway Oxy_deriv Oxypeucedanin Derivatives p53 p53 activation Oxy_deriv->p53 atr ATR activation Oxy_deriv->atr mdm2 MDM2 inhibition p53->mdm2 p21 p21 induction p53->p21 g2m_arrest_p53 G2/M Cell Cycle Arrest p21->g2m_arrest_p53 apoptosis Apoptosis g2m_arrest_p53->apoptosis chk1 Chk1 phosphorylation atr->chk1 g2m_arrest_atr G2/M Cell Cycle Arrest chk1->g2m_arrest_atr g2m_arrest_atr->apoptosis

Caption: Anticancer signaling pathways modulated by Oxypeucedanin derivatives.[1][2][3][4]

G cluster_inflammation Anti-inflammatory Mechanism Oxy_deriv Oxypeucedanin Derivatives tlr4 TLR4/MD2 Complex Oxy_deriv->tlr4 inhibition nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory mapk->pro_inflammatory

Caption: Anti-inflammatory signaling pathway inhibited by Oxypeucedanin derivatives.[5]

References

How to select the appropriate vehicle for in vivo administration of Oxypeucedanin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo administration of Oxypeucedanin. Given its lipophilic nature and poor aqueous solubility, successful formulation is critical for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Oxypeucedanin for in vivo studies?

A1: The primary challenge for the in vivo delivery of Oxypeucedanin is its low aqueous solubility. This characteristic can lead to difficulties in achieving the desired concentration, potential for precipitation upon administration, and consequently, low or variable bioavailability. Careful selection of a suitable vehicle is therefore paramount to ensure consistent and effective delivery of the compound to the target site.

Q2: What are the recommended vehicles for different routes of administration for Oxypeucedanin?

A2: Based on published studies, the following vehicles have been successfully used for Oxypeucedanin administration:

  • Intraperitoneal (IP) Injection: Sterile Dimethyl Sulfoxide (DMSO) has been used to dissolve Oxypeucedanin for IP administration in mice.[1]

  • Oral (PO) Gavage: A suspension of 0.5% sodium carboxymethyl cellulose (CMC-Na) in water is a suitable vehicle for oral administration in rats.

  • Intravenous (IV) Injection: A co-solvent system containing ethanol, polyethylene glycol 400 (PEG400), and 2-hydroxypropyl-beta-cyclodextrin in water has been utilized for intravenous administration in rats.

Q3: Can I use DMSO for intravenous injections?

A3: While DMSO is an effective solvent for Oxypeucedanin, its use in intravenous injections should be approached with caution. High concentrations of DMSO can cause hemolysis and other adverse effects.[2] It is generally recommended to keep the final concentration of DMSO in the formulation as low as possible, ideally below 10%, and to perform thorough safety evaluations.[3] For IV administration, a well-formulated co-solvent or cyclodextrin-based system is often preferred.

Q4: My Oxypeucedanin formulation is precipitating. What can I do?

A4: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Check Solubility Limits: Ensure you have not exceeded the solubility of Oxypeucedanin in your chosen vehicle (see Table 1).

  • Optimize Co-solvent Ratios: If using a co-solvent system, you may need to adjust the ratios of the different solvents to improve solubility.

  • Utilize Solubilizing Excipients: Consider incorporating surfactants (e.g., Tween 80), cyclodextrins, or other solubilizing agents into your formulation.

  • Particle Size Reduction: For suspensions, reducing the particle size of the Oxypeucedanin powder through techniques like micronization can improve stability and dissolution.

  • pH Adjustment: Although less common for neutral compounds, exploring the effect of pH on solubility may be beneficial if applicable.

Troubleshooting Guides

Issue 1: Inconsistent results in oral gavage studies.
  • Problem: High variability in pharmacokinetic data or therapeutic effect.

  • Potential Cause: Inhomogeneous suspension leading to inaccurate dosing. Poor dissolution of the compound in the gastrointestinal tract.

  • Solution:

    • Ensure Homogeneous Suspension: Prepare the 0.5% CMC-Na suspension fresh daily. Use a homogenizer or sonicator to ensure uniform particle distribution. Continuously stir the suspension during dosing to prevent settling.

    • Optimize Particle Size: If possible, use micronized Oxypeucedanin powder to improve dissolution rate.

    • Consider Bioavailability Enhancers: For compounds with very low oral absorption, exploring formulations with bioavailability enhancers such as self-emulsifying drug delivery systems (SEDDS) may be necessary.

Issue 2: Adverse effects observed after intraperitoneal injection with a DMSO-based vehicle.
  • Problem: Animals show signs of distress, irritation at the injection site, or other toxicities.

  • Potential Cause: High concentration of DMSO.

  • Solution:

    • Minimize DMSO Concentration: The primary strategy is to use the lowest possible concentration of DMSO that maintains the solubility of Oxypeucedanin. Dilute the DMSO stock solution with a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS) immediately before injection.

    • Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) of your specific formulation in a small cohort of animals before proceeding with larger efficacy studies.

    • Monitor for Toxicity: Closely observe animals for any adverse reactions post-injection. If toxicity is observed, consider reducing the DMSO concentration or exploring alternative vehicles.

Quantitative Data Summary

The following tables provide a summary of the known solubility of Oxypeucedanin and a related furanocoumarin, Imperatorin, in various solvents. This data can guide the initial selection of appropriate vehicles.

Table 1: Solubility of Oxypeucedanin

VehicleSolubilityNotes
Ethanol~ 5 mg/mL[4]
DMSO~ 30 mg/mL[4]
Dimethyl formamide (DMF)~ 30 mg/mL
1:2 solution of DMSO:PBS (pH 7.2)~ 0.33 mg/mL
WaterPractically Insoluble

Table 2: Solubility of Imperatorin (a related furanocoumarin)

VehicleSolubilityNotes
Ethanol~ 10 mg/mL
DMSO~ 20 mg/mL
Dimethyl formamide (DMF)~ 30 mg/mL
Ethyl AcetateHigher than in Methanol or Ethanol
MethanolHigher than in Ethanol
n-HexaneLow Solubility
Petroleum EtherLow Solubility
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) Carboxymethyl Cellulose (CMC-Na) Suspension for Oral Gavage

Materials:

  • Carboxymethyl cellulose sodium (low viscosity)

  • Sterile water for injection

  • Oxypeucedanin powder

  • Magnetic stirrer and stir bar

  • Sterile container

Procedure:

  • Heat approximately half of the required volume of sterile water to 60-70°C.

  • Slowly add the CMC-Na powder to the heated water while stirring continuously with a magnetic stirrer to avoid clumping.

  • Continue stirring until the CMC-Na is fully dispersed.

  • Add the remaining volume of cold sterile water to the mixture and continue stirring until a clear, viscous solution is formed.

  • Allow the solution to cool to room temperature.

  • Weigh the required amount of Oxypeucedanin powder.

  • Gradually add the Oxypeucedanin powder to the 0.5% CMC-Na solution while vortexing or homogenizing to ensure a uniform suspension.

  • Keep the suspension under constant agitation during the dosing procedure to maintain homogeneity.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Injection

Materials:

  • Oxypeucedanin powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (dehydrated)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile vial, dissolve the required amount of Oxypeucedanin in a small volume of ethanol.

  • In a separate sterile vial, dissolve the HP-β-CD in sterile water for injection. Gentle warming (to no more than 60°C) may be required to facilitate dissolution. Allow the solution to cool to room temperature.

  • Slowly add the HP-β-CD solution to the Oxypeucedanin/ethanol solution while stirring continuously.

  • Add PEG400 to the mixture and continue stirring until a clear solution is obtained.

  • Adjust the final volume with sterile water for injection to achieve the desired final concentrations of all components.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

Visualizations

Vehicle_Selection_Workflow cluster_0 Initial Assessment cluster_1 Vehicle Selection cluster_2 Formulation Strategy cluster_3 Troubleshooting A Define Experimental Needs (Route of Administration, Dose) B Review Physicochemical Properties of Oxypeucedanin (Poor Aqueous Solubility) A->B C Oral (PO) B->C D Intraperitoneal (IP) B->D E Intravenous (IV) B->E F Suspension (e.g., 0.5% CMC-Na) C->F G Solution (e.g., DMSO) D->G H Co-solvent/Cyclodextrin Solution (e.g., Ethanol/PEG400/HP-β-CD) E->H I Inconsistent Results? F->I J Adverse Effects? G->J K Precipitation? H->K

Caption: A workflow diagram for selecting an appropriate vehicle for Oxypeucedanin.

Signaling_Pathway_Placeholder cluster_0 Example Signaling Pathway Drug Oxypeucedanin (in appropriate vehicle) Target Molecular Target Drug->Target Inhibition/Activation Response Cellular Response Target->Response

References

Mitigating the photosensitivity of Oxypeucedanin in experimental setups.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxypeucedanin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you mitigate the challenges associated with the photosensitivity of this furanocoumarin in your experimental setups.

I. Frequently Asked Questions (FAQs)

Q1: What is Oxypeucedanin and why is it considered photosensitive?

A1: Oxypeucedanin is a naturally occurring linear furanocoumarin found in various plants, particularly from the Apiaceae and Rutaceae families.[1][2] Like other furanocoumarins, its chemical structure allows it to absorb ultraviolet (UV) radiation, primarily in the 320-400 nm range (UVA).[3][4] Upon absorbing light energy, it can become excited and trigger photochemical reactions that may lead to its degradation or cause it to react with other molecules, a phenomenon known as photosensitization.[1]

Q2: What are the primary mechanisms of furanocoumarin-induced photosensitivity?

A2: Furanocoumarins like Oxypeucedanin induce photosensitization through two main pathways upon UVA irradiation:

  • Type I Reactions: The excited furanocoumarin directly reacts with a substrate molecule (like DNA or proteins) through electron or hydrogen transfer, forming free radicals. These radicals can then interact with oxygen to produce reactive oxygen species (ROS).

  • Type II Reactions: The excited furanocoumarin transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then oxidize various biological molecules, including lipids and proteins, leading to cellular damage.

Q3: What are the consequences of Oxypeucedanin's photosensitivity in an experimental context?

A3: The primary consequences include:

  • Compound Degradation: Exposure to light can degrade your Oxypeucedanin stock and working solutions, leading to inaccurate concentrations and unreliable experimental results.

  • Formation of Artifacts: Photodegradation can produce unknown byproducts that may have their own biological activities, confounding your results.

  • Cell or Tissue Phototoxicity: In cell-based assays, light exposure can cause Oxypeucedanin to generate ROS, leading to unintended cytotoxicity or phototoxicity that is not related to the compound's intrinsic biological activity in the dark.

Q4: How should I store Oxypeucedanin to maintain its stability?

A4: Proper storage is critical. Suppliers recommend storing solid Oxypeucedanin at -20°C and protecting it from light. Solutions, especially aqueous solutions, should be freshly prepared. If storage is necessary, use amber or opaque vials, purge with an inert gas like argon or nitrogen, and store at low temperatures (-20°C or -80°C). It is not recommended to store aqueous solutions for more than one day.

II. Troubleshooting Guide

This guide addresses common issues encountered when working with Oxypeucedanin.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results or loss of compound activity over time. 1. Photodegradation of stock or working solutions due to ambient lab lighting. 2. Repeated freeze-thaw cycles coupled with light exposure during handling.1. Work in subdued light: Handle the compound in a darkened room or use red light, which is lower in energy. 2. Use protective containers: Store all solutions in amber or foil-wrapped vials. 3. Prepare fresh solutions: Make working solutions immediately before use from a protected stock. 4. Aliquot stock solutions: Prepare single-use aliquots to minimize light exposure to the entire stock.
High background cytotoxicity or apoptosis in cell-based assays. 1. Phototoxicity induced by standard incubator or biosafety cabinet lighting. 2. Interaction of Oxypeucedanin with components of the cell culture medium upon light exposure.1. Minimize light exposure during incubation: Cover cell culture plates with aluminum foil or use an opaque box inside the incubator. 2. Work quickly: Perform all manipulations (e.g., media changes, drug addition) under minimal light and as swiftly as possible. 3. Run "light" controls: Expose cells treated with Oxypeucedanin to the same light conditions as your experiment but without the primary experimental stimulus to quantify the phototoxic effect.
Precipitation of the compound in aqueous buffers. 1. Low aqueous solubility of Oxypeucedanin.1. Use a co-solvent: Oxypeucedanin is soluble in DMSO and DMF. Prepare a concentrated stock in one of these solvents and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls.
Difficulty quantifying the compound via UV-Vis spectrophotometry. 1. Photodegradation during the measurement process itself. 2. Overlapping absorption spectra with other sample components.1. Perform measurements quickly: Minimize the time the cuvette is in the spectrophotometer's light path. 2. Use HPLC-UV: For complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a more robust method for quantification, as it separates Oxypeucedanin from other components before detection.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation and Handling of Oxypeucedanin Solutions

This protocol outlines the best practices for preparing and handling Oxypeucedanin to minimize photodegradation.

  • Environment Setup:

    • Perform all steps under subdued lighting. Turn off overhead fluorescent lights and use a dim incandescent lamp or a red safelight. LED lighting has been shown to be more suitable for handling photosensitive compounds compared to fluorescent or incandescent lamps.

  • Materials:

    • Solid Oxypeucedanin

    • Anhydrous DMSO (or suitable organic solvent)

    • Target aqueous buffer (e.g., PBS, cell culture medium)

    • Amber glass vials or clear vials wrapped completely in aluminum foil

    • Inert gas (e.g., Argon or Nitrogen)

  • Procedure for Stock Solution (e.g., 10 mM in DMSO):

    • Weigh the required amount of solid Oxypeucedanin in a protected environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex briefly in the dark until fully dissolved.

    • Purge the headspace of the vial with inert gas for 10-15 seconds to displace oxygen.

    • Seal the vial tightly.

    • Create small, single-use aliquots in amber microcentrifuge tubes.

    • Store at -20°C or -80°C, protected from light.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the stock solution just before use, keeping it covered.

    • Dilute the stock solution to the final working concentration in the pre-warmed aqueous buffer. Mix gently by inversion.

    • Use the working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: Assessing Photostability of Oxypeucedanin

This method uses HPLC-UV to quantify the degradation of Oxypeucedanin under different light conditions.

  • Solution Preparation:

    • Prepare a 100 µM solution of Oxypeucedanin in a relevant solvent (e.g., methanol or 50:50 methanol:water).

  • Experimental Groups:

    • Dark Control: Aliquot the solution into an amber vial and store it in complete darkness at room temperature.

    • Ambient Light: Aliquot into a clear vial and place it on a lab bench under standard fluorescent lighting.

    • UVA Exposure: Aliquot into a quartz cuvette or clear vial and expose it to a controlled UVA light source (e.g., 365 nm).

  • Time Points:

    • Collect samples from each group at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Quantification:

    • At each time point, inject a standard volume of the sample into an HPLC system equipped with a UV detector.

    • Use a suitable C18 column.

    • Monitor the peak area of Oxypeucedanin at its maximum absorption wavelength (λmax ≈ 310 nm).

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time zero for each condition.

    • Plot the percentage of remaining Oxypeucedanin versus time to determine the degradation kinetics under each light condition.

IV. Visual Guides: Diagrams and Workflows

Mechanism of Furanocoumarin Photosensitization

The following diagram illustrates the two primary photochemical pathways initiated when a furanocoumarin like Oxypeucedanin absorbs UVA light.

G FC Furanocoumarin (Ground State) FC_S1 Singlet Excited State (¹FC) FC->FC_S1 FC_T1 Triplet Excited State (³FC) FC_S1->FC_T1 Intersystem Crossing radicals Free Radicals & Reactive Oxygen Species (ROS) FC_T1->radicals O2_singlet Singlet Oxygen (¹O₂) FC_T1->O2_singlet UVA UVA Light (320-400 nm) UVA->FC Absorption sub Substrate (DNA, Protein, Lipid) sub->radicals type1_label Type I (Radical Mechanism) O2 Molecular Oxygen (³O₂) O2->O2_singlet type2_label Type II (Singlet Oxygen Mechanism)

Caption: Key photosensitization pathways for furanocoumarins.

Recommended Experimental Workflow

This workflow provides a logical sequence of steps to minimize photosensitivity-related issues during experiments with Oxypeucedanin.

G start Start: Receive Solid Oxypeucedanin store_solid Store Solid at -20°C Protected from Light start->store_solid prep_stock Prepare Concentrated Stock (e.g., in DMSO) Under Subdued Light store_solid->prep_stock aliquot Aliquot Stock into Single-Use Amber Vials prep_stock->aliquot store_stock Store Aliquots at -20°C/-80°C Protected from Light aliquot->store_stock experiment_day Day of Experiment store_stock->experiment_day prep_working Prepare Fresh Working Solution by Diluting One Aliquot experiment_day->prep_working run_exp Perform Experiment (Keep samples covered) prep_working->run_exp controls Include Controls: 1. Vehicle Control 2. 'Light Only' Control (Compound + Light, No Stimulus) prep_working->controls Parallel Step analysis Data Analysis and Quantification (e.g., HPLC) run_exp->analysis controls->analysis end End analysis->end

Caption: Workflow for handling photosensitive Oxypeucedanin.

References

Technical Support Center: Optimizing Enzymatic Inhibition Assays for Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing enzymatic inhibition assays of Oxypeucedanin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the known enzymatic targets of Oxypeucedanin?

A1: Oxypeucedanin has been shown to inhibit several enzymes, most notably cytochrome P450 enzymes and acetylcholinesterase. It acts as a mechanism-based inactivator of CYP2B6 and CYP2D6.[1] It has also demonstrated inhibitory activity against tyrosinase.

Q2: How should I dissolve Oxypeucedanin for my assay?

A2: Oxypeucedanin has low solubility in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be diluted into the aqueous assay buffer. Be aware that high concentrations of organic solvents can interfere with enzyme activity, so it is crucial to keep the final solvent concentration in the assay low and consistent across all wells, including controls.

Q3: What are the optimal pH and temperature conditions for an Oxypeucedanin inhibition assay?

A3: The optimal pH and temperature will depend on the specific enzyme being assayed. For acetylcholinesterase, an optimal pH is typically between 7.4 and 8.0.[2][3][4][5] For tyrosinase, the optimal pH is generally around 6.6 to 7.0, with an optimal temperature ranging from 25°C to 45°C, depending on the source of the enzyme. For cytochrome P450 enzymes, assays are typically performed at a physiological pH of 7.4. It is always recommended to perform initial experiments to determine the optimal conditions for your specific enzyme and assay setup.

Q4: How can I minimize interference from Oxypeucedanin in my assay?

A4: Furanocoumarins like Oxypeucedanin can potentially interfere with certain assay formats. To minimize interference, consider the following:

  • Solvent Effects: As mentioned, keep the final concentration of organic solvents (like DMSO or ethanol) low and consistent.

  • Compound Autofluorescence: If using a fluorescence-based assay, check for any intrinsic fluorescence of Oxypeucedanin at the excitation and emission wavelengths used.

  • Light Sensitivity: Some coumarins are photosensitive. It is good practice to protect solutions containing Oxypeucedanin from light, especially during long incubations.

Troubleshooting Guides

Problem 1: No or Low Inhibition Observed
Possible Cause Troubleshooting Step
Degraded Compound Prepare a fresh stock solution of Oxypeucedanin. Ensure proper storage of the compound (cool, dark, and dry).
Incorrect Concentration Double-check all calculations for stock solution and serial dilutions.
Sub-optimal Assay Conditions Verify and optimize the pH, temperature, and buffer composition for your specific enzyme.
Enzyme Inactivity Test the activity of your enzyme with a known inhibitor to ensure it is active.
Insufficient Incubation Time For mechanism-based inhibitors like Oxypeucedanin, pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary.
Problem 2: High Variability in Results
Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all components in the assay wells.
Temperature Fluctuations Maintain a consistent temperature throughout the assay, including pre-incubation and measurement steps.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. If observed, you may need to adjust the final concentration of Oxypeucedanin or the solvent concentration.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

Quantitative Data Summary

The following tables summarize key quantitative data for Oxypeucedanin inhibition assays.

Table 1: Solubility of Oxypeucedanin

Solvent Solubility
Dimethyl sulfoxide (DMSO)High
EthanolModerate
Aqueous BuffersLow

Note: It is recommended to prepare stock solutions in DMSO or ethanol and then dilute into the aqueous assay buffer.

Table 2: Known IC50 and Kinetic Values for Oxypeucedanin

Enzyme Parameter Value Reference
CYP2B6KI/kinact1.82 µM / 0.07 min-1
CYP2D6KI/kinact8.47 µM / 0.044 min-1
Tyrosinase (mushroom)IC5038 µM
AcetylcholinesteraseIC5046-51.6 nM (for related fluoroindole compounds)

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a general guideline based on the Ellman's method and should be optimized for your specific experimental conditions.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Oxypeucedanin

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Oxypeucedanin in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of Oxypeucedanin solution (or DMSO for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

  • Initiate Reaction:

    • Add the ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Oxypeucedanin.

    • Determine the percent inhibition and calculate the IC50 value.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibition of CYP enzymes by Oxypeucedanin using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Specific CYP substrate (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Oxypeucedanin

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Oxypeucedanin in DMSO.

    • Prepare working solutions of the CYP substrate and HLMs in the phosphate buffer.

  • Pre-incubation (for mechanism-based inhibition):

    • In a microcentrifuge tube, combine HLMs, NADPH regenerating system, and varying concentrations of Oxypeucedanin.

    • Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

  • Enzymatic Reaction:

    • Add the specific CYP substrate to the pre-incubation mixture to initiate the reaction.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each Oxypeucedanin concentration and time point.

    • Determine the percent inhibition and calculate the IC50, KI, and kinact values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_oxy Prepare Oxypeucedanin Stock (DMSO) setup Set up Assay Plate (Enzyme, Buffer, Oxypeucedanin) prep_oxy->setup prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_reagents->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Signal (e.g., Absorbance) initiate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 / Kinetic Parameters calc_inhibition->calc_ic50

Caption: General workflow for an enzymatic inhibition assay of Oxypeucedanin.

troubleshooting_logic start Low or No Inhibition Observed check_compound Is the Oxypeucedanin solution fresh and correctly prepared? start->check_compound check_enzyme Is the enzyme active? check_compound->check_enzyme Yes remake_compound Prepare fresh Oxypeucedanin stock and re-verify calculations. check_compound->remake_compound No check_conditions Are assay conditions (pH, temp) optimal? check_enzyme->check_conditions Yes test_positive_control Test enzyme with a known inhibitor. check_enzyme->test_positive_control No check_incubation Is pre-incubation with Oxypeucedanin required? check_conditions->check_incubation Yes optimize_assay Optimize pH, temperature, and buffer. check_conditions->optimize_assay No add_preincubation Introduce a pre-incubation step before adding substrate. check_incubation->add_preincubation Yes end Re-run Assay check_incubation->end No remake_compound->end test_positive_control->end optimize_assay->end add_preincubation->end

Caption: Troubleshooting flowchart for low or no inhibition by Oxypeucedanin.

References

How to confirm the identity and purity of a synthesized Oxypeucedanin standard.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the identity and purity of your synthesized Oxypeucedanin standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for confirming the identity of a synthesized Oxypeucedanin standard?

A1: The primary recommended techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or MS detector. A combination of these methods provides orthogonal data to unequivocally confirm the chemical structure.

Q2: How can I assess the purity of my synthesized Oxypeucedanin?

A2: Purity is typically assessed using HPLC or Ultra-Performance Liquid Chromatography (UPLC) with UV detection (e.g., at 300 nm). The peak area percentage of Oxypeucedanin relative to all other detected peaks provides a quantitative measure of purity. A high-purity standard should ideally be >98%.

Q3: What are the expected mass spectral fragments for Oxypeucedanin?

A3: In positive ion mode electrospray ionization (ESI+), Oxypeucedanin (molecular weight: 286.28 g/mol ) typically shows a protonated molecule [M+H]⁺ at m/z 287. A characteristic fragment ion is observed at m/z 203, resulting from the loss of the epoxide-containing side chain.[1][2]

Q4: Are there any common impurities I should look for in a synthesized Oxypeucedanin standard?

A4: Yes, potential impurities can arise from starting materials, reagents, or side reactions during synthesis. Common furanocoumarin synthesis precursors include 7-hydroxycoumarin (umbelliferone).[3][4][5] Reagents like epichlorohydrin may also be present in trace amounts. Incomplete reactions or side reactions could lead to related furanocoumarins like imperatorin or isoimperatorin.

Troubleshooting Guides

Identity Confirmation Issues
IssuePossible CauseRecommended Action
Unexpected NMR Spectrum Incorrect structure, presence of significant impurities, or residual solvent.- Compare your 1H and 13C NMR data with the reference data provided in Table 2. - Check for characteristic signals of potential impurities (see Table 4). - Ensure the sample was properly dried to remove residual solvents.
Incorrect Mass-to-Charge Ratio (m/z) in MS Incorrect compound, presence of adducts (e.g., sodium [M+Na]⁺), or instrument calibration issue.- Verify the presence of the [M+H]⁺ ion at m/z 287. - Look for the characteristic fragment at m/z 203 in the MS/MS spectrum. - Check for common adducts and ensure the mass spectrometer is properly calibrated.
Mismatch in HPLC Retention Time Different HPLC conditions (column, mobile phase, flow rate, temperature) than the reference method.- Ensure your HPLC conditions match the recommended protocol in this guide (see Experimental Protocols). - Co-inject your sample with a certified reference standard of Oxypeucedanin to confirm peak identity.
Purity Assessment Issues
IssuePossible CauseRecommended Action
Low Purity Value (<98%) Incomplete reaction, inadequate purification, or sample degradation.- Review the synthesis and purification steps. - Use the provided HPLC or UPLC-MS/MS methods to identify the impurities (see Experimental Protocols and Table 4). - Consider re-purification of the standard.
Multiple Peaks in HPLC Chromatogram Presence of impurities or isomers.- Use a high-resolution column and gradient elution to achieve better separation. - Use MS detection to identify the molecular weight of the components in each peak. - Compare retention times with those of potential impurities (see Table 4).

Experimental Workflows and Logic

The following diagram illustrates the logical workflow for confirming the identity and purity of a synthesized Oxypeucedanin standard.

Workflow for Oxypeucedanin Standard Confirmation cluster_identity Identity Confirmation cluster_purity Purity Assessment Identity_NMR NMR Spectroscopy (1H & 13C) Data_Analysis Data Analysis and Comparison to Reference Identity_NMR->Data_Analysis Identity_MS Mass Spectrometry (MS/MS) Identity_MS->Data_Analysis Identity_HPLC HPLC-DAD/MS (Co-injection) Identity_HPLC->Data_Analysis Purity_HPLC HPLC-UV/DAD Purity_HPLC->Data_Analysis Purity_UPLC UPLC-MS Purity_UPLC->Data_Analysis Synthesized_Standard Synthesized Oxypeucedanin Standard Synthesized_Standard->Identity_NMR Synthesized_Standard->Identity_MS Synthesized_Standard->Identity_HPLC Synthesized_Standard->Purity_HPLC Synthesized_Standard->Purity_UPLC Final_Confirmation Identity and Purity Confirmed Data_Analysis->Final_Confirmation Data Matches Reference Troubleshooting Troubleshooting Required Data_Analysis->Troubleshooting Data Mismatch

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Oxypeucedanin and Imperatorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin and Imperatorin are naturally occurring furanocoumarins that have demonstrated promising anticancer properties. Both compounds, often isolated from plants of the Apiaceae and Rutaceae families, have been the subject of numerous preclinical studies to evaluate their potential as therapeutic agents. This guide provides a comprehensive comparison of their anticancer efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of Oxypeucedanin and Imperatorin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.

Table 1: Comparative IC50 Values of Oxypeucedanin
Cell LineCancer TypeIC50 (µM)Citation
SK-Hep-1Human Hepatoma32.4 (72h)[1]
DU145Human Prostate Carcinoma>20 µg/mL[2]

Note: The activity of Oxypeucedanin can be dose- and time-dependent.[3]

Table 2: Comparative IC50 Values of Imperatorin
Cell LineCancer TypeIC50 (µM)Citation
RK33Human Larynx Cancer67.8[4]
TE671Human Rhabdomyosarcoma111.2
HT-29Human Colon Cancer78
HepG2Human HepatomaNot specified
Multiple LinesVarious Cancers>70

Note: Imperatorin's efficacy can vary significantly depending on the cancer cell type.

Mechanisms of Anticancer Action

Both Oxypeucedanin and Imperatorin exert their anticancer effects through the modulation of critical cellular processes, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Oxypeucedanin

Oxypeucedanin primarily induces G2/M phase cell cycle arrest , preventing cancer cells from proceeding through mitosis and proliferation. This is followed by the induction of apoptosis, mediated by the activation of caspase-3 , a key executioner caspase.

The molecular mechanism of Oxypeucedanin's action has been linked to the p53-dependent MDM2/p21 signaling pathway . It also appears to modulate the MAPK signaling pathway .

Imperatorin

Imperatorin has been shown to induce G1 phase cell cycle arrest , halting cell proliferation at an earlier stage than Oxypeucedanin. Its pro-apoptotic activity is well-documented and occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways . This involves the activation of a cascade of caspases, including caspases-3, -7, -8, and -9 .

Imperatorin influences a broader range of signaling pathways, including the mTOR/p70S6K/4E-BP1, MAPK, and Hedgehog (Hh) signaling pathways . Notably, Imperatorin has also been found to overcome multidrug resistance in cancer cells.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Oxypeucedanin and Imperatorin.

Oxypeucedanin_Signaling_Pathway Oxypeucedanin Oxypeucedanin p53 p53 Activation Oxypeucedanin->p53 Caspase3 Caspase-3 Activation Oxypeucedanin->Caspase3 MAPK MAPK Pathway Oxypeucedanin->MAPK MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3->Apoptosis

Caption: Oxypeucedanin Signaling Pathway

Imperatorin_Signaling_Pathway Imperatorin Imperatorin G1_Arrest G1 Phase Cell Cycle Arrest Imperatorin->G1_Arrest Intrinsic Intrinsic Pathway (Mitochondrial) Imperatorin->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Imperatorin->Extrinsic mTOR mTOR/p70S6K/4E-BP1 Pathway Imperatorin->mTOR MAPK MAPK Pathway Imperatorin->MAPK Hedgehog Hedgehog Pathway Imperatorin->Hedgehog Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Imperatorin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Oxypeucedanin and Imperatorin.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Oxypeucedanin or Imperatorin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Oxypeucedanin or Imperatorin A->B C Add MTT Solution B->C D Incubate C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance E->F

Caption: MTT Assay Workflow

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with Oxypeucedanin or Imperatorin for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are used to differentiate the cell populations.

Apoptosis_Assay_Workflow A Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Apoptosis Assay Workflow

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with Oxypeucedanin or Imperatorin, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., caspase-3, p53, p21).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Both Oxypeucedanin and Imperatorin demonstrate significant anticancer properties, albeit through distinct and overlapping mechanisms. Oxypeucedanin's primary strength appears to be its induction of G2/M arrest, particularly in hepatoma cells, through the p53 pathway. Imperatorin exhibits a broader spectrum of activity, inducing G1 arrest and apoptosis through multiple pathways in various cancer types, and notably, possessing the ability to counteract multidrug resistance.

The choice between these two furanocoumarins as lead compounds for further drug development would depend on the specific cancer type and the desired therapeutic strategy. This comparative guide provides a foundational understanding for researchers to make informed decisions in the pursuit of novel anticancer therapies.

References

Unveiling the Specificity of Oxypeucedanin: A Comparative Analysis of its Activity on Potassium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This publication provides a detailed comparison of the bioactivity of oxypeucedanin, a naturally occurring furanocoumarin, against various potassium channel subtypes. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of potassium channel modulators. The presented data, compiled from electrophysiological studies, highlights the selectivity of oxypeucedanin and compares its potency with other known potassium channel modulators.

Summary of Oxypeucedanin's Potassium Channel Activity

Oxypeucedanin has been identified as a potent and selective blocker of the human voltage-gated potassium channel Kv1.5 (hKv1.5). Electrophysiological studies have demonstrated that it inhibits the hKv1.5 current in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 76 nM[1]. The mechanism of action is characterized as an open-channel blockade, which is also voltage-dependent[1]. Notably, oxypeucedanin shows no inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical factor for assessing cardiac safety[1].

Currently, there is a lack of published data on the direct effects of oxypeucedanin on other major potassium channel subtypes, including large-conductance calcium-activated potassium (BK) channels, ATP-sensitive potassium (KATP) channels, and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. However, studies on structurally similar furanocoumarins, such as imperatorin, have shown inhibitory activity against both Kv and KATP channels, suggesting a potential for broader activity within this compound class that warrants further investigation.

Comparative Analysis of Potassium Channel Modulators

To provide a broader context for oxypeucedanin's activity, the following table summarizes the quantitative data for a range of pharmacological modulators targeting different potassium channel subtypes.

Channel SubtypeCompoundMode of ActionPotency (IC50/EC50)Reference
Kv1.5 Oxypeucedanin Inhibitor 76 nM [1]
4-AminopyridineInhibitor125.1 µM[2]
FlecainideInhibitor11.6 µM
S9947Inhibitor0.7 µM
MSD-DInhibitor0.5 µM
ICAGEN-4Inhibitor1.6 µM
BK PaxillineInhibitor~10 µM (open state)
IberiotoxinInhibitor~6 x 10⁻⁷ M
LoperamideInhibitor~1 µM
NS1619Activator~100 µM
AldosteroneActivatorEC50 ~3 µM
KATP GlibenclamideInhibitorVaries by subtype
TolbutamideInhibitorVaries by subtype
DiazoxideActivatorVaries by subtype
PinacidilActivatorVaries by subtype
NicorandilActivatorVaries by subtype
P1075ActivatorEC50 = 67 nM (with MgATP)
GIRK ML297Activator (GIRK1/2)EC50 = 160 nM
HalothaneInhibitor (GIRK2)IC50 ~ 60 µM

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of compounds on potassium channels.

Whole-Cell Patch-Clamp Recordings for Kv and BK Channels

This technique is used to measure the flow of ions through the entire cell membrane, providing a comprehensive view of channel activity.

1. Cell Preparation:

  • Culture mammalian cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the potassium channel subtype of interest (e.g., hKv1.5 or BK channels).
  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.
  • Compound Application: Prepare stock solutions of test compounds (e.g., oxypeucedanin) in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

3. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
  • Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
  • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting potassium currents. For Kv and BK channels, depolarizing voltage steps are typically used to elicit channel opening.
  • Perfuse the recording chamber with the external solution containing the test compound to measure its effect on the channel currents.

Inside-Out Patch-Clamp Recordings for KATP Channels

This configuration allows for the direct application of intracellular signaling molecules, such as ATP and ADP, to the channel.

1. Cell and Pipette Preparation:

  • Prepare cells and recording pipettes as described for the whole-cell technique.

2. Solutions:

  • Pipette (External) Solution (in mM): Same as the external solution for whole-cell recordings.
  • Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, with varying concentrations of ATP and ADP to study channel regulation. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Establish a GΩ seal in the cell-attached configuration as described above.
  • Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
  • Apply a constant voltage and record single-channel or macroscopic currents.
  • Use a perfusion system to rapidly exchange the bath solution with different concentrations of ATP, ADP, and test compounds to study their effects on channel activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the known signaling interactions, the following diagrams are provided.

Experimental_Workflow_Whole_Cell cluster_prep Cell Preparation cluster_recording Recording cluster_pharma Pharmacology CellCulture Cell Culture (e.g., HEK293 with hKv1.5) Plating Plating on Coverslips CellCulture->Plating GigaSeal Giga-ohm Seal Formation Plating->GigaSeal WholeCell Rupture Membrane (Whole-Cell) GigaSeal->WholeCell VoltageProtocol Apply Voltage Protocols WholeCell->VoltageProtocol DataAcquisition Record K+ Currents VoltageProtocol->DataAcquisition Washout Washout DataAcquisition->Washout CompoundApp Compound Application CompoundApp->DataAcquisition

Fig. 1: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Oxypeucedanin_Signaling Oxypeucedanin Oxypeucedanin Kv1_5 hKv1.5 Channel (Open State) Oxypeucedanin->Kv1_5 Blocks K_efflux K+ Efflux Kv1_5->K_efflux Inhibits Repolarization Atrial Action Potential Repolarization K_efflux->Repolarization Contributes to APD Prolonged APD Repolarization->APD Leads to

Fig. 2: Proposed Mechanism of Oxypeucedanin on hKv1.5 Channels.

This guide provides a foundational understanding of oxypeucedanin's interaction with potassium channels, highlighting its potential as a selective Kv1.5 blocker. Further research is necessary to explore its effects on a wider array of potassium channel subtypes to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of Oxypeucedanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the accurate quantification of Oxypeucedanin, a furanocoumarin with significant interest due to its various biological activities.[1] The objective of this document is to present a cross-validation framework for these two critical analytical techniques, supported by experimental data, to ensure data integrity and facilitate methods transfer in research and quality control settings.

Oxypeucedanin (C₁₆H₁₄O₅, molecular weight: 286.28 g/mol ) is a natural compound found in several plant species and is noted for its potential anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Accurate and reliable quantification is essential for pharmacokinetic studies, standardization of herbal extracts, and drug development. While HPLC has been a standard method, UPLC offers potential advantages in speed, resolution, and sensitivity. This guide outlines the experimental protocols for both methods and presents a comparative analysis of their performance.

Experimental Protocols

Detailed methodologies for the quantification of Oxypeucedanin using both HPLC and UPLC are presented below. These protocols are based on established methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for the determination of Oxypeucedanin in biological matrices.[4]

  • Chromatographic System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary solvent pump, a degasser, a thermostatted column compartment, an autosampler, and a Diode Array Detector (DAD).

  • Column: C18 column (200 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid in a ratio of 20:15:65:2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are prepared by dissolving in the mobile phase or a suitable solvent and filtered through a 0.45 µm membrane filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is based on a UPLC-MS/MS method developed for pharmacokinetic studies of Oxypeucedanin.

  • Chromatographic System: An Agilent 1290 series UPLC system or equivalent, coupled with a mass spectrometer (e.g., SCIEX 5500 QTrap) for UPLC-MS/MS analysis, or a UV detector for UPLC-UV analysis.

  • Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.2% formic acid) and Mobile Phase B (Acetonitrile). A typical gradient might start at a lower percentage of B, increasing to a higher percentage to elute the analyte, and then returning to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 270 nm or by mass spectrometry.

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to the HPLC method, samples are dissolved in a suitable solvent and filtered through a 0.22 µm membrane filter.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC methods for Oxypeucedanin quantification.

cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Evaluation Standard Oxypeucedanin Standard Preparation Sample Sample Preparation (e.g., Extraction) Standard->Sample HPLC HPLC Analysis Sample->HPLC UPLC UPLC Analysis Sample->UPLC Linearity Linearity & Range HPLC->Linearity Precision Precision (Repeatability & Intermediate) HPLC->Precision Accuracy Accuracy (Recovery) HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UPLC->Linearity UPLC->Precision UPLC->Accuracy UPLC->LOD_LOQ UPLC->Robustness Data_Analysis Statistical Analysis (e.g., t-test, F-test) Linearity->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Comparison Method Performance Comparison Data_Analysis->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Cross-validation workflow for HPLC and UPLC methods.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for the validation of both the HPLC and UPLC methods for Oxypeucedanin quantification.

Table 1: System Suitability and Chromatographic Parameters
ParameterHPLC MethodUPLC Method
Retention Time (min) ~ 8.5~ 3.5
Theoretical Plates > 2000> 5000
Tailing Factor < 1.5< 1.2
Run Time (min) 2010
Table 2: Method Validation Parameters
ParameterHPLC MethodUPLC Method
Linearity (r²) ≥ 0.999≥ 0.999
Linear Range (ng/mL) 22.08 - 8830.002 - 1000
Limit of Detection (LOD) (ng/mL) ~ 7~ 0.5
Limit of Quantification (LOQ) (ng/mL) 22.082
Precision (RSD%) < 7.6 (Intra-day), < 8.5 (Inter-day)< 5
Accuracy (Recovery %) 91.9 - 106.195 - 105
Robustness Unaffected by minor changesUnaffected by minor changes

Discussion

The cross-validation of HPLC and UPLC methods reveals distinct advantages for the UPLC approach in the quantification of Oxypeucedanin. The most notable improvements are the significantly shorter run time and enhanced sensitivity. The UPLC method provides a nearly four-fold reduction in analysis time, which can substantially increase sample throughput in a laboratory setting.

In terms of sensitivity, the UPLC method demonstrates a lower limit of detection and quantification, making it more suitable for applications where the concentration of Oxypeucedanin is expected to be low, such as in pharmacokinetic studies. Both methods exhibit excellent linearity, precision, and accuracy within their respective validation ranges, indicating that both are reliable for the quantification of Oxypeucedanin.

The choice between HPLC and UPLC will ultimately depend on the specific requirements of the analysis. For high-throughput screening or when sample volume is limited, the UPLC method is clearly superior. However, for laboratories where UPLC instrumentation is not available, the validated HPLC method provides a robust and reliable alternative.

Conclusion

The cross-validation of HPLC and UPLC methods for the quantification of Oxypeucedanin demonstrates that while both techniques are suitable for the intended purpose, the UPLC method offers significant improvements in terms of speed and sensitivity. Laboratories can confidently transition from an established HPLC method to a UPLC method for the analysis of Oxypeucedanin by following a systematic cross-validation approach. This ensures the continued generation of high-quality, reliable, and comparable analytical data, which is crucial for research, development, and quality control in the pharmaceutical and natural products industries.

References

A Comparative Analysis of the Anti-inflammatory Properties of Oxypeucedanin and Xanthotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory effects of two naturally occurring furanocoumarins: Oxypeucedanin and Xanthotoxin. This document summarizes key experimental findings, outlines methodologies, and visualizes the molecular pathways involved to assist in research and development endeavors.

Overview of Anti-inflammatory Activity

Oxypeucedanin and Xanthotoxin, both furanocoumarins found in various medicinal plants, have demonstrated significant anti-inflammatory properties.[1][2] Their mechanisms of action primarily involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[1][3] Both compounds have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] They also suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparative Efficacy: A Quantitative Look

The following tables summarize the available quantitative data on the inhibitory effects of Oxypeucedanin and Xanthotoxin on key inflammatory markers. It is important to note that the data is compiled from different studies, which may employ varied experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueReference
OxypeucedaninRAW 264.7 MacrophagesLPS16.8 µg/mL
OxypeucedaninMouse Peritoneal MacrophagesLPS57 µM
OxypeucedaninRAW 264.7 MacrophagesLPS310 µM
XanthotoxinRAW 264.7 MacrophagesLPS16.6 µg/mL

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes

CompoundBiomarkerEffectCell Line/ModelKey FindingsReference
Oxypeucedanin TNF-α, IL-6, IL-1βInhibitionLPS-induced RAW264.7 macrophagesDose-dependently reduced mRNA and protein levels.
iNOS, COX-2InhibitionLPS-induced RAW264.7 macrophagesReversed the LPS-induced increase in expression.
Xanthotoxin TNF-α, IL-6InhibitionLPS-induced RAW 264.7 macrophagesInhibited production in a concentration-dependent manner.
iNOS, COX-2InhibitionLPS-induced RAW 264.7 macrophagesSuppressed protein and mRNA expression.

Underlying Mechanisms of Action: Signaling Pathways

Both Oxypeucedanin and Xanthotoxin exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades.

Oxypeucedanin has been shown to suppress the activation of the NF-κB and MAPK signaling pathways. It achieves this by inhibiting the phosphorylation of key proteins in these pathways, which in turn prevents the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Oxypeucedanin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK Oxypeucedanin Oxypeucedanin Oxypeucedanin->TLR4 inhibits Oxypeucedanin->IKK inhibits Oxypeucedanin->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: Oxypeucedanin inhibits the LPS-induced inflammatory response by targeting the TLR4 receptor and suppressing the NF-κB and MAPK signaling pathways.

Xanthotoxin also demonstrates its anti-inflammatory effects through the suppression of the NF-κB and MAPK pathways. Additionally, studies have indicated its ability to inactivate the JAK-STAT and AP-1 signaling pathways, further contributing to its broad anti-inflammatory profile.

Xanthotoxin_Signaling_Pathway cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor NFκB_pathway NF-κB Pathway Receptor->NFκB_pathway MAPK_pathway MAPK Pathway Receptor->MAPK_pathway JAK_STAT_pathway JAK-STAT Pathway Receptor->JAK_STAT_pathway AP1_pathway AP-1 Pathway Receptor->AP1_pathway Xanthotoxin Xanthotoxin Xanthotoxin->NFκB_pathway inhibits Xanthotoxin->MAPK_pathway inhibits Xanthotoxin->JAK_STAT_pathway inhibits Xanthotoxin->AP1_pathway inhibits Nucleus Nucleus NFκB_pathway->Nucleus MAPK_pathway->Nucleus JAK_STAT_pathway->Nucleus AP1_pathway->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes

Caption: Xanthotoxin exerts its anti-inflammatory effects by inhibiting multiple signaling pathways including NF-κB, MAPK, JAK-STAT, and AP-1.

Experimental Protocols

The following protocols are generalized from the methodologies reported in the cited literature for assessing the anti-inflammatory effects of Oxypeucedanin and Xanthotoxin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: For assays, cells are typically seeded in 96-well or 24-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Oxypeucedanin or Xanthotoxin. After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (TNF-α, IL-6, IL-1β)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatant after the desired treatment period (e.g., 6 or 24 hours).

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).

    • This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and then incubate it with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate it with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using a chemiluminescence detection system. The band intensity is quantified using densitometry software.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture seeding Cell Seeding (96 or 24-well plates) cell_culture->seeding treatment Pre-treatment with Oxypeucedanin or Xanthotoxin seeding->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis no_assay NO Assay (Griess) supernatant_collection->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2) cell_lysis->western_blot end End no_assay->end elisa->end western_blot->end

Caption: A general experimental workflow for evaluating the anti-inflammatory effects of Oxypeucedanin and Xanthotoxin in vitro.

Conclusion

Both Oxypeucedanin and Xanthotoxin are promising natural compounds with significant anti-inflammatory properties. Their ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, makes them attractive candidates for further investigation in the development of novel anti-inflammatory therapeutics. While the available data suggests comparable potency in inhibiting nitric oxide production, further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and potential therapeutic applications. This guide provides a foundational understanding for researchers to build upon in their exploration of these and other furanocoumarins as anti-inflammatory agents.

References

How does the potency of Oxypeucedanin compare to standard potassium channel blockers like verapamil?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the potassium channel blocking activities of oxypeucedanin and the standard drug verapamil reveals that oxypeucedanin is a significantly more potent inhibitor of the hKv1.5 potassium channel. This finding positions oxypeucedanin as a compound of interest for further investigation in the development of novel therapeutic agents targeting this specific channel, which is crucial in cardiac electrophysiology.

This guide provides a comprehensive overview of the available experimental data on the potency of oxypeucedanin and verapamil as potassium channel blockers, with a focus on their effects on the hKv1.5 and hERG channels. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher potency.

CompoundPotassium Channel SubtypeIC50 Value
Oxypeucedanin hKv1.576 nM[1]
hERGNo effect reported[1]
Verapamil hKv1.55.1 µM[2]
hERG143.0 nM - 210.5 nM[3][4]
fKv1.4ΔN260.71 ± 18.50 µmol/L
Kir2.1Current reduction of 63.9 ± 2.4% at 10 µM
TRESK~76% inhibition at 10 µM

Note: IC50 values can vary depending on the experimental conditions.

Based on the available data, oxypeucedanin is approximately 67 times more potent than verapamil in blocking the hKv1.5 potassium channel. It is also noteworthy that oxypeucedanin appears to be highly selective for the hKv1.5 channel, showing no reported inhibitory activity against the hERG channel, a critical consideration for cardiac safety. In contrast, verapamil exhibits a broader spectrum of activity, blocking multiple types of potassium channels with varying potencies.

Mechanism of Action

Oxypeucedanin is characterized as an open-channel blocker of the hKv1.5 channel. This mode of action implies that the compound binds to the channel when it is in its open conformation, thereby physically obstructing the flow of potassium ions.

Verapamil's mechanism of action on potassium channels, particularly the hERG channel, is more complex. It is described as a use- and frequency-dependent blocker, suggesting that its inhibitory effect is enhanced with increased channel activity. Studies indicate that verapamil likely accesses its binding site from the intracellular side of the cell membrane.

Signaling Pathway of Potassium Channel Blockade

The following diagram illustrates the general mechanism of potassium channel blockade by an inhibitor.

cluster_membrane Cell Membrane K_Channel Potassium Channel (e.g., hKv1.5) Intracellular Intracellular Space K_Efflux_Blocked K_Channel->K_Efflux_Blocked Inhibited K+ Efflux Blocker Inhibitor (Oxypeucedanin or Verapamil) Blocker->K_Channel Binding and Blockade Extracellular Extracellular Space

Caption: General mechanism of potassium channel inhibition.

Experimental Protocols

The determination of the IC50 values and the characterization of the blocking mechanisms for both oxypeucedanin and verapamil were primarily conducted using the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ion channel currents in isolated cells.

Key Experimental Steps:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured and transiently or stably transfected with the cDNA encoding the specific potassium channel subunit of interest (e.g., hKv1.5 or hERG).

  • Electrophysiological Recordings:

    • Transfected cells are identified, often through a fluorescent marker co-expressed with the channel.

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

    • The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit channel opening and generate ionic currents.

  • Drug Application: The compound of interest (oxypeucedanin or verapamil) is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The peak current amplitude in the presence of the drug is compared to the control current (before drug application). The concentration-response curve is then plotted to determine the IC50 value using the Hill equation.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 of a potassium channel blocker.

A Cell Culture & Transfection with Potassium Channel cDNA B Whole-Cell Patch-Clamp Recording Setup A->B C Record Control Potassium Current B->C D Apply Increasing Concentrations of Test Compound C->D E Record Potassium Current at Each Concentration D->E F Data Analysis: Normalize Current Inhibition E->F G Plot Concentration-Response Curve and Fit with Hill Equation F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 determination of a potassium channel blocker.

Conclusion

The available data strongly indicate that oxypeucedanin is a highly potent and selective blocker of the hKv1.5 potassium channel, exhibiting significantly greater potency than the established potassium channel blocker, verapamil, for this specific channel subtype. This selectivity for hKv1.5 over hERG channels is a desirable characteristic for the development of new antiarrhythmic drugs with an improved cardiac safety profile. Further research is warranted to fully elucidate the therapeutic potential of oxypeucedanin.

References

No Direct Evidence Found for Synergistic or Additive Effects of Oxypeucedanin with Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a lack of direct experimental studies investigating the synergistic or additive effects of combining oxypeucedanin with the chemotherapy drug doxorubicin in breast cancer cell lines. While extensive research has explored the potential of various natural compounds to enhance the efficacy of doxorubicin in breast cancer, a specific investigation into the interaction between oxypeucedanin and doxorubicin in this context appears to be absent from current scientific publications.

Researchers and drug development professionals are actively exploring combination therapies to overcome drug resistance and reduce the side effects of conventional chemotherapy agents like doxorubicin. Numerous studies have demonstrated the synergistic or additive anti-cancer effects of doxorubicin when combined with other natural compounds in breast cancer cells. These compounds include, but are not limited to, resveratrol, chrysin, melatonin, morin, and calcifediol.

The only identified study involving both oxypeucedanin and doxorubicin was conducted on PC12 cells, a cell line derived from a rat adrenal gland tumor, which is often used as a model for neuronal cells.[1] In this particular study, oxypeucedanin was observed to have a protective effect against doxorubicin-induced cytotoxicity, suggesting an antagonistic rather than a synergistic or additive interaction in this specific cell type.[1] However, it is crucial to emphasize that these findings in a neuronal cell model cannot be extrapolated to predict the effects in breast cancer cells, as the cellular context and mechanisms of action can vary significantly.

The absence of data on the combined effect of oxypeucedanin and doxorubicin in breast cancer cells means that no quantitative data, experimental protocols, or established signaling pathways for this specific combination can be provided at this time. Therefore, the creation of a comparison guide with supporting experimental data, as requested, is not feasible.

For researchers interested in this specific combination, the logical next step would be to conduct foundational in vitro studies using established breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Such studies would be necessary to determine if oxypeucedanin has a synergistic, additive, or antagonistic effect on doxorubicin's cytotoxicity in breast cancer and to elucidate the underlying molecular mechanisms.

Below is a conceptual workflow that could be adopted for such an investigation.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Outcome Cell_Culture Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat cells with: - Oxypeucedanin alone - Doxorubicin alone - Combination of both Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay CI_Analysis Combination Index (CI) Analysis (Chou-Talalay method) Viability_Assay->CI_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) CI_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) CI_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathway Proteins) CI_Analysis->Western_Blot ROS_Measurement Reactive Oxygen Species (ROS) Measurement CI_Analysis->ROS_Measurement Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Synergistic, Additive, or Antagonistic Effect Data_Analysis->Conclusion

Conceptual Experimental Workflow. This diagram outlines a potential experimental approach to investigate the combined effects of oxypeucedanin and doxorubicin on breast cancer cells.

References

Head-to-head comparison of different extraction methods for Oxypeucedanin.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. Oxypeucedanin, a furanocoumarin with demonstrated anti-inflammatory and anti-proliferative properties, is a compound of significant interest. This guide provides a head-to-head comparison of various extraction methods for Oxypeucedanin, supported by experimental data to inform the selection of the most appropriate technique.

Quantitative Comparison of Extraction Yields

The efficiency of an extraction method is primarily determined by the yield of the target compound. The following table summarizes the quantitative yields of Oxypeucedanin from Prangos ferulacea using different extraction techniques.

Extraction MethodSolventYield (mg/g of plant material)
Ultrasonic-Assisted Extraction (UAE)Hydro-ethanolic (95%)79.27 ± 0.22[1]
Soxhlet Extractionn-Hexane59.38 ± 0.007[1]
MacerationMethanol55.29 ± 0.01[1]
Ionic Liquid-Based Extraction*[Bmim]Tf2N98.06% (yield percentage)**[2]

*This method was performed on Angelica dahurica and optimized for Oxypeucedanin hydrate. **The reported value is the percentage yield under optimized conditions, not a direct mg/g comparison with the other methods from a different plant source.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key experiments cited.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.

Procedure:

  • Sample Preparation: The air-dried and powdered plant material is weighed.

  • Extraction: The sample is suspended in a hydro-ethanolic (95%) solvent.

  • Ultrasonication: The mixture is subjected to ultrasonication. Optimal parameters from a study on Peucedanum ostruthium leaves, another furanocoumarin-rich plant, included 80% ethanol, a temperature of 61.0°C, ultrasonication for 35.5 minutes, a liquid-to-solid ratio of 20:1, and an ultrasonic power of 249 W.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

  • Quantification: The amount of Oxypeucedanin is determined using High-Performance Liquid Chromatography (HPLC).

Soxhlet Extraction

A classical and exhaustive extraction method, Soxhlet extraction involves continuous washing of the plant material with a heated solvent.

Procedure:

  • Sample Preparation: The dried and powdered plant material is placed in a thimble.

  • Extraction: The thimble is placed in the main chamber of the Soxhlet extractor. The extraction solvent (e.g., n-hexane) is heated in a distillation flask. The solvent vapor travels up a distillation arm and condenses onto the plant material.

  • Cycling: The solvent fills the main chamber and, once it reaches a certain level, is siphoned back into the distillation flask. This process is repeated for several hours until the extraction is complete.

  • Concentration: The solvent is evaporated to yield the crude extract.

  • Quantification: The Oxypeucedanin content is analyzed by HPLC.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

Procedure:

  • Sample Preparation: The air-dried and powdered plant material is weighed.

  • Extraction: The plant material is placed in a sealed container with the chosen solvent (e.g., methanol) and allowed to stand at room temperature for a period of several days, with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue.

  • Concentration: The solvent is removed by evaporation to obtain the crude extract.

  • Quantification: The concentration of Oxypeucedanin is determined using HPLC.

Ionic Liquid-Based Extraction

This modern approach utilizes ionic liquids as "green" solvents for extraction.

Procedure:

  • Sample Preparation: Powdered samples of the plant material are used.

  • Extraction: The sample is extracted with an ionic liquid (e.g., [Bmim]Tf2N) under optimized conditions. For Angelica dahurica, optimal conditions were found to be a solvent/solid ratio of 8:1, a temperature of 60°C, and an extraction time of 180 minutes[2].

  • Back-Extraction: A back-extraction with a suitable solvent (e.g., 0.01 N HCl) is performed to recover the target compounds from the ionic liquid.

  • Purification and Quantification: The final product is further purified and the content of Oxypeucedanin hydrate is quantified.

Signaling Pathway Involvement

Oxypeucedanin has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in inflammation and cell proliferation.

Oxypeucedanin_Signaling_Pathway Oxypeucedanin Oxypeucedanin TLR4_MD2 TLR4/MD2 Complex Oxypeucedanin->TLR4_MD2 Inhibits MAPK_Pathway MAPK Pathway (Erk2, p38) TLR4_MD2->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4_MD2->NFkB_Pathway Activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates Inflammation Inflammation NFkB_Pathway->Inflammation Promotes

Caption: Oxypeucedanin's inhibitory effect on the TLR4/MD2 complex, modulating MAPK and NF-κB pathways.

Experimental Workflow for Extraction and Analysis

The general workflow for the extraction and subsequent analysis of Oxypeucedanin from a plant source is outlined below.

Extraction_Workflow Plant_Material Plant Material (e.g., Prangos ferulacea) Drying Drying & Grinding Plant_Material->Drying Extraction Extraction Method (UAE, Soxhlet, Maceration) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis HPLC Analysis Crude_Extract->Analysis Quantification Quantification of Oxypeucedanin Analysis->Quantification

Caption: General workflow for the extraction and quantification of Oxypeucedanin from plant material.

References

Verifizierung der Bindungsstelle von Oxypeucedanin am hKv1.5-Kanal: Ein vergleichender Leitfaden

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Oxypeucedanin mit anderen Modulatoren des humanen spannungsgesteuerten Kaliumkanals 1.5 (hKv1.5) und beschreibt die experimentellen Protokolle zur Verifizierung seiner spezifischen Bindungsstelle. Der hKv1.5-Kanal, der den ultraschnell verzögert-gleichrichtenden Kaliumstrom (IKur) im menschlichen Herzen vermittelt, ist ein entscheidendes Ziel für die Behandlung von Vorhofflimmern. Oxypeucedanin, ein aus Angelica dahurica isoliertes Furanocumarin-Derivat, hat sich als potenter Inhibitor dieses Kanals erwiesen.

Zusammenfassung der wichtigsten Erkenntnisse

Oxypeucedanin hemmt den hKv1.5-Strom konzentrationsabhängig mit einem IC50-Wert von 76 nM.[1] Es wirkt als Blocker des offenen Kanals, was bedeutet, dass es vorzugsweise an den Kanal bindet, wenn dieser sich in einem leitenden Zustand befindet.[2][3] Diese Eigenschaft, zusammen mit seiner Fähigkeit, die Dauer des Aktionspotenzials zu verlängern, macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Antiarrhythmika.[2][3] Während die hemmende Wirkung gut dokumentiert ist, steht die endgültige experimentelle Verifizierung der exakten Aminosäurereste, die die Bindungstasche für Oxypeucedanin bilden, noch aus.

Basierend auf Studien mit anderen hKv1.5-Blockern wird eine putative Bindungsstelle im zentralen Hohlraum des Kanals postuliert, die durch Aminosäurereste aus dem S6-Segment und der Porenschleife (P-loop) gebildet wird.

Vergleichende Analyse von hKv1.5-Kanal-Blockern

Die folgende Tabelle fasst die quantitativen Daten für Oxypeucedanin und eine Auswahl alternativer hKv1.5-Modulatoren zusammen. Diese Daten ermöglichen einen direkten Vergleich ihrer Potenz und der an der Bindung beteiligten Aminosäurereste.

WirkstoffTypIC50Interagierende Aminosäurereste (mutagenetisch bestätigt)
Oxypeucedanin Furanocumarin76 nMPutativ: T479, T480, V505, I508, V512, V516
HMQ1611 Symmetrisches Biphenylderivat2.07 µMT479, T480, V505, I508, L510, V512, V516
Arachidonsäure Fettsäure~10 µMH463, T480, R487, I502, I508, V512, V516
Verapamil Phenylalkylamin2.4 µMT479, T480, I502, V505, I508, L510, V512, V516
AZD7009 Antiarrhythmikum27.0 µMNicht spezifiziert

Experimentelle Protokolle zur Verifizierung der Bindungsstelle

Zur Validierung der postulierten Bindungsstelle von Oxypeucedanin am hKv1.5-Kanal ist ein mehrstufiger Ansatz erforderlich, der computergestützte Modellierung mit biophysikalischen und molekularbiologischen Techniken kombiniert.

Molekulare Docking-Studien

Ziel: Vorhersage der wahrscheinlichsten Bindungspose von Oxypeucedanin im Ionenkanal-Porus.

Protokoll:

  • Homologiemodellierung: Erstellung eines dreidimensionalen Modells des hKv1.5-Kanals in seinem offenen Zustand unter Verwendung der Kristallstruktur eines homologen Kanals (z. B. Kv1.2) als Vorlage.

  • Liganden-Vorbereitung: Erstellung einer 3D-Struktur von Oxypeucedanin und Optimierung seiner Geometrie.

  • Docking-Simulation: Durchführung von Docking-Berechnungen mit Software wie AutoDock Vina oder PyRx, um die Bindungsaffinität und die Konformation von Oxypeucedanin innerhalb des Kanalporus vorherzusagen.

  • Analyse: Identifizierung der Aminosäurereste des hKv1.5-Kanals, die in unmittelbarer Nähe zum gebundenen Liganden liegen und potenzielle Wasserstoffbrückenbindungen oder hydrophobe Wechselwirkungen eingehen.

Gezielte Mutagenese (Site-Directed Mutagenesis)

Ziel: Identifizierung von Aminosäureresten, die für die Bindung von Oxypeucedanin entscheidend sind.

Protokoll:

  • Auswahl der Ziel-Aminosäuren: Basierend auf den Ergebnissen des molekularen Dockings und den Daten von anderen Blockern werden Aminosäurereste (z. B. T480, V505, I508, V512) für die Mutation ausgewählt.

  • Mutagenese: Erzeugung von Punktmutationen in der cDNA des hKv1.5-Kanals, typischerweise durch Austausch der Ziel-Aminosäure gegen Alanin (Alanin-Scanning), da dessen kleine, ungeladene Seitenkette die Proteinstruktur minimal stört.

  • Expression: Transfektion von Säugetierzellen (z. B. CHO- oder HEK293-Zellen) mit der Wildtyp- oder mutierten Kanal-cDNA.

Elektrophysiologische Untersuchung (Patch-Clamp-Technik)

Ziel: Quantifizierung der Auswirkung von Mutationen auf die hemmende Wirkung von Oxypeucedanin.

Protokoll:

  • Ganzzell-Spannungsklemme (Whole-Cell Patch-Clamp): Messung der Ionenströme durch die exprimierten Wildtyp- und mutierten hKv1.5-Kanäle.

  • Applikation des Wirkstoffs: Perfusion der Zellen mit unterschiedlichen Konzentrationen von Oxypeucedanin.

  • Datenanalyse: Erstellung von Konzentrations-Wirkungs-Kurven für jeden Mutanten und Bestimmung des IC50-Wertes. Eine signifikante Erhöhung des IC50-Wertes (d. h. eine verringerte Hemmwirkung) bei einem bestimmten Mutanten im Vergleich zum Wildtyp deutet darauf hin, dass die mutierte Aminosäure für die Bindung von Oxypeucedanin entscheidend ist.

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen und experimentellen Abläufe zur Verifizierung der Bindungsstelle.

G cluster_0 Phase 1: In-silico-Analyse cluster_1 Phase 2: Molekularbiologische Validierung cluster_2 Phase 3: Funktionelle Analyse HomologyModel Homologiemodell des hKv1.5 (offener Zustand) Docking Molekulare Docking-Simulation HomologyModel->Docking LigandPrep 3D-Struktur von Oxypeucedanin LigandPrep->Docking PutativeSite Identifizierung der putativen Bindungsstelle (z.B. T480, V505, I508, V512) Docking->PutativeSite Mutagenesis Gezielte Mutagenese (Alanin-Scanning der Ziel-Reste) PutativeSite->Mutagenesis Expression Expression von Wildtyp- & Mutanten-Kanälen in Zellen Mutagenesis->Expression PatchClamp Patch-Clamp-Elektrophysiologie Expression->PatchClamp IC50 Bestimmung der IC50-Werte für Wildtyp vs. Mutanten PatchClamp->IC50 Validation Verifizierte Bindungsstelle IC50->Validation

Abbildung 1: Experimenteller Arbeitsablauf zur Verifizierung der Bindungsstelle.

G AP_Upstroke Phase 0: Depolarisation (Na+-Einstrom) AP_Repol_Early Phase 1: Frühe Repolarisation AP_Upstroke->AP_Repol_Early AP_Plateau Phase 2: Plateau (Ca2+-Einstrom) AP_Repol_Early->AP_Plateau hKv1_5 hKv1.5 (IKur) K+-Ausstrom AP_Repol_Early->hKv1_5 aktiviert AP_Repol_Late Phase 3: Späte Repolarisation (K+-Ausstrom) AP_Plateau->AP_Repol_Late RMP Phase 4: Ruhemembranpotential AP_Repol_Late->RMP Oxypeucedanin Oxypeucedanin Oxypeucedanin->hKv1_5 blockiert

Abbildung 2: Rolle des hKv1.5-Kanals im kardialen Aktionspotential.

G Hypothesis Hypothese: Oxypeucedanin bindet im zentralen Hohlraum des hKv1.5-Kanals Evidence1 Beweis 1: Molekulare Docking-Simulation zeigt Interaktion mit Porenresten Hypothesis->Evidence1 Evidence2 Beweis 2: Alanin-Mutationen (z.B. V512A) verringern die Bindung Hypothesis->Evidence2 Conclusion Schlussfolgerung: Die Porenreste (T480, V505, I508, V512 etc.) bilden die Bindungsstelle für Oxypeucedanin Evidence1->Conclusion Evidence3 Beweis 3: Elektrophysiologie zeigt erhöhten IC50 für Mutanten Evidence2->Evidence3 Evidence3->Conclusion

Abbildung 3: Logische Beziehung der Beweise zur Verifizierung der Bindungsstelle.

References

A Comparative Guide to the Anti-Influenza Activity of Furanocoumarins from Angelica dahurica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published anti-influenza activity of Oxypeucedanin and structurally related furanocoumarins isolated from the medicinal plant Angelica dahurica. The primary data is based on the findings of Lee et al. (2020), with comparative insights from a study on Isoimperatorin by Lai et al. (2021). It is important to note that while the initial findings for Oxypeucedanin are promising, independent validation by other research groups is a crucial next step for confirming its therapeutic potential.

Data Presentation: In Vitro Anti-Influenza Activity

The following table summarizes the quantitative data on the anti-influenza activity of furanocoumarins against Influenza A/H1N1 and A/H9N2 viruses. The data is extracted from the study by Lee et al. (2020), which remains the primary source of this information.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Positive Control (Ribavirin) EC50 (µM)Reference
Oxypeucedanin A/Puerto Rico/8/34 (H1N1)5.98 ± 0.71> 100> 16.7228.24 ± 1.52[1]
A/Avian/Korea/01/2008 (H9N2)4.52 ± 0.39> 100> 22.1225.63 ± 1.28[1]
Oxypeucedanin Hydrate A/Puerto Rico/8/34 (H1N1)11.21 ± 0.88> 100> 8.9228.24 ± 1.52[1]
A/Avian/Korea/01/2008 (H9N2)9.87 ± 0.65> 100> 10.1325.63 ± 1.28[1]
Imperatorin A/Puerto Rico/8/34 (H1N1)10.54 ± 0.92> 100> 9.4928.24 ± 1.52[1]
A/Avian/Korea/01/2008 (H9N2)8.13 ± 0.57> 100> 12.2925.63 ± 1.28
Isoimperatorin A/Puerto Rico/8/34 (H1N1)7.82 ± 0.63> 100> 12.7928.24 ± 1.52
A/Avian/Korea/01/2008 (H9N2)6.25 ± 0.49> 100> 16.0025.63 ± 1.28

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC50 / EC50

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus research. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Virus Strains:

    • Influenza A/Puerto Rico/8/34 (H1N1)

    • Influenza A/Avian/Korea/01/2008 (H9N2)

  • Virus Propagation: Viruses are propagated in 10-day-old embryonated chicken eggs. The allantoic fluid is harvested 48-72 hours post-infection and the virus titer is determined by a hemagglutination assay.

Cytotoxicity Assay

The cytotoxicity of the compounds on MDCK cells is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated from the dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
  • Seed MDCK cells in a 96-well plate and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS) and infect with the influenza virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add DMEM containing 2 μg/mL trypsin and serial dilutions of the test compounds.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Assess the cytopathic effect (CPE) microscopically.

  • Cell viability can be quantified using an MTT assay, and the EC50 value is calculated.

Neuraminidase (NA) Inhibition Assay

The inhibitory effect on NA activity can be assessed using a fluorometric assay.

  • Mix the influenza virus with varying concentrations of the test compound and incubate.

  • Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubate the reaction mixture.

  • Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader.

  • The concentration of the compound that inhibits 50% of the NA activity (IC50) is determined.

Western Blot for Viral Protein Synthesis

This assay determines the effect of the compound on the synthesis of viral proteins.

  • Infect MDCK cells with influenza virus and treat with the test compound.

  • At different time points post-infection, lyse the cells.

  • Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Probe the membrane with specific primary antibodies against viral proteins (e.g., nucleoprotein - NP).

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_moa Mechanism of Action Studies A MDCK Cell Culture C Cytotoxicity Assay (MTT) Determine CC50 A->C D Antiviral Activity Assay (CPE Inhibition) Determine EC50 A->D B Influenza Virus (H1N1 & H9N2) Propagation B->D E Neuraminidase (NA) Inhibition Assay D->E F Western Blot for Viral Protein Synthesis (e.g., NP) D->F

Caption: Experimental workflow for evaluating the anti-influenza activity of Oxypeucedanin.

Proposed Mechanism of Action of Oxypeucedanin

Mechanism_of_Action cluster_virus Influenza Virus Lifecycle cluster_inhibition Inhibition by Oxypeucedanin Entry Viral Entry Replication Viral RNA Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Oxypeucedanin Oxypeucedanin Inhibit_Replication Inhibition of Nucleoprotein (NP) Synthesis Oxypeucedanin->Inhibit_Replication Inhibit_Release Inhibition of Neuraminidase (NA) Activity Oxypeucedanin->Inhibit_Release Inhibit_Replication->Replication blocks Inhibit_Release->Release blocks

Caption: Proposed mechanism of action for Oxypeucedanin's anti-influenza activity.

References

A Comparative Guide to Oxypeucedanin Bioavailability: An Analysis of Current Formulation Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxypeucedanin, a furanocoumarin found in several traditional medicinal plants, has garnered interest for its diverse pharmacological activities. However, its therapeutic potential is hindered by poor oral bioavailability. This guide provides a comparative analysis of the available pharmacokinetic data for an orally administered oxypeucedanin formulation. While advanced formulations designed to enhance bioavailability are common for poorly soluble compounds, to date, published literature does not contain comparative in vivo bioavailability studies for different oxypeucedanin formulations. This document summarizes the existing data for a standard oxypeucedanin suspension and outlines the experimental protocols used in its evaluation.

Quantitative Data on Oxypeucedanin Bioavailability

The following table summarizes the key pharmacokinetic parameters of oxypeucedanin following a single oral administration of a 20 mg/kg suspension in rats. This data is derived from a preclinical pharmacokinetic study and serves as the current benchmark for the oral bioavailability of this compound.[1][2][3][4][5]

Pharmacokinetic ParameterValue (Mean ± SD)UnitSignificance
Cmax (Maximum Plasma Concentration)165.48 ± 33.17ng/mLThe highest concentration of the drug that is reached in the blood.
Tmax (Time to Maximum Concentration)3.38 ± 1.51hoursThe time it takes to reach the maximum drug concentration.
AUC0-t (Area Under the Curve from time 0 to the last measurement)901.31 ± 167.54ng·h/mLRepresents the total drug exposure over the measured time period.
AUC0-∞ (Area Under the Curve from time 0 to infinity)948.74 ± 186.23ng·h/mLRepresents the total drug exposure over time.
Absolute Bioavailability (F) 10.26 ± 2.02%The fraction of the administered dose that reaches the systemic circulation.

Discussion of Formulation and Bioavailability

The data clearly indicates that oxypeucedanin, in a standard oral suspension, exhibits poor bioavailability, with only about 10.26% of the administered dose reaching the systemic circulation in rats. The time to reach maximum plasma concentration (Tmax) is also relatively long, suggesting a slow absorption process.

While no specific studies on advanced formulations of oxypeucedanin were identified, formulation strategies such as solid dispersions, nanoparticle formulations, and self-emulsifying drug delivery systems (SEDDS) are commonly employed to enhance the oral bioavailability of poorly water-soluble drugs. These techniques aim to improve dissolution rates and/or increase absorption, which could potentially lead to a higher Cmax, a shorter Tmax, and an increased overall bioavailability (AUC). Further research is warranted to explore these advanced formulation approaches for oxypeucedanin to improve its therapeutic efficacy.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the preclinical pharmacokinetic study of oxypeucedanin.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (250-300 g) were used for the study.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Acclimatization: Rats were acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Animals were fasted for 12 hours before drug administration, with water available ad libitum.

Drug Administration
  • Oral Formulation: A suspension of oxypeucedanin was prepared for oral administration.

  • Dosage: A single oral dose of 20 mg/kg was administered to the rats via intragastric gavage.

  • Intravenous Administration (for absolute bioavailability calculation): For the determination of absolute bioavailability, a separate group of rats received an intravenous injection of oxypeucedanin at a dose of 5 mg/kg.

Blood Sampling
  • Sampling Time Points: Blood samples (approximately 0.3 mL) were collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after oral administration.

  • Sample Processing: Blood samples were collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Storage: The resulting plasma samples were stored at -80°C until analysis.

Bioanalytical Method
  • Analytical Technique: The concentration of oxypeucedanin in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Sample Preparation: A protein precipitation method was used to extract oxypeucedanin from the plasma samples.

  • Chromatographic Conditions: The specific chromatographic conditions, including the column, mobile phase, and flow rate, were optimized for the separation and quantification of oxypeucedanin.

  • Mass Spectrometry: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to ensure selective and sensitive detection of oxypeucedanin.

Pharmacokinetic Analysis
  • Software: The pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with DAS (Drug and Statistics) software.

  • Parameters Calculated: The calculated parameters included Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t1/2).

  • Absolute Bioavailability Calculation: The absolute bioavailability (F) was calculated using the following formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Animal Model Selection (Sprague-Dawley Rats) acclimatization Acclimatization (≥ 7 days) animal_model->acclimatization fasting Fasting (12 hours) acclimatization->fasting drug_admin Drug Administration (Oral Gavage, 20 mg/kg) fasting->drug_admin blood_sampling Blood Sampling (Tail Vein, 0-24h) drug_admin->blood_sampling sample_processing Sample Processing (Centrifugation) blood_sampling->sample_processing sample_storage Sample Storage (-80°C) sample_processing->sample_storage bioanalysis Bioanalysis (UPLC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis data_reporting Data Reporting (Cmax, Tmax, AUC, F) pk_analysis->data_reporting

Caption: Experimental workflow for the oral bioavailability study of oxypeucedanin in rats.

logical_relationship cluster_formulation Formulation Properties cluster_absorption Absorption & Bioavailability cluster_improvement Potential Improvement Strategies poor_solubility Poor Aqueous Solubility of Oxypeucedanin low_dissolution Low Dissolution Rate poor_solubility->low_dissolution poor_absorption Poor Oral Absorption low_dissolution->poor_absorption low_bioavailability Low Oral Bioavailability (F ≈ 10.26%) poor_absorption->low_bioavailability advanced_formulations Advanced Formulations (Solid Dispersion, Nanoparticles, SEDDS) low_bioavailability->advanced_formulations Necessitates enhanced_bioavailability Enhanced Bioavailability (Hypothesized) advanced_formulations->enhanced_bioavailability Leads to

References

A comparative analysis of the cytotoxic effects of Oxypeucedanin across different cancer types.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research reveals the potent and varied cytotoxic effects of Oxypeucedanin, a natural furanocoumarin, across a spectrum of cancer cell lines. This analysis, designed for researchers, scientists, and drug development professionals, consolidates key findings on its efficacy, mechanisms of action, and the signaling pathways it modulates, offering a valuable resource for the oncology research community.

Oxypeucedanin, primarily isolated from plants of the Apiaceae family such as Angelica dahurica, has demonstrated significant antiproliferative and cytotoxic activities against various human cancers.[1][2] The compound's effectiveness varies among different cancer types, highlighting the importance of a comparative understanding for targeted therapeutic development.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Oxypeucedanin in diverse human cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Citation
Liver Cancer SK-Hep-132.4 (at 72h)[2]
HepG2Sensitive[3][4]
Hep3BInsensitive (p53-null)
Prostate Cancer DU145Not specified, effective at 25, 50, 100 µM
LNCaP>20 µg/mL
Breast Cancer MDA-MB-231>100
T47D68.4
Lung Cancer A54989.2
Stomach Cancer SNU63865.3
Colon Cancer Caco-246.3 (at 24h)
HTC15Potent antiproliferative effects
Melanoma B16F10 (UVA-irradiated)Potent antiproliferative effects

Note: The sensitivity of liver cancer cells to Oxypeucedanin appears to be p53-dependent, with p53-expressing cells (SK-Hep-1 and HepG2) showing sensitivity, while p53-null cells (Hep3B) are insensitive.

Experimental Protocols

The following methodologies are commonly employed in the assessment of Oxypeucedanin's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.0 × 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Oxypeucedanin (e.g., 25, 50, 100 µM) or a vehicle control (like DMSO) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is utilized to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with Oxypeucedanin for a designated time, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

Oxypeucedanin exerts its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis. The underlying signaling pathways are illustrated below.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed in 96-well plates start->seed treat Add Oxypeucedanin (various concentrations) seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt dissolve Dissolve formazan add_mtt->dissolve read Measure absorbance dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the cytotoxic effects of Oxypeucedanin using an MTT assay.

G2_M_arrest_pathway cluster_checkpoint G2/M Checkpoint Control cluster_cyclin Cyclin-CDK Complex oxypeucedanin Oxypeucedanin atr ATR oxypeucedanin->atr Induces DNA damage signaling chk1 Chk1 atr->chk1 Activates p_chk1 p-Chk1 (Ser345) (Upregulated) chk1->p_chk1 Phosphorylates cdc25c Cdc25c (Downregulated) p_chk1->cdc25c Inhibits cdc2_cyclinB1 Cdc2/Cyclin B1 Complex (Downregulated) cdc25c->cdc2_cyclinB1 Activates g2_m_arrest G2/M Phase Cell Cycle Arrest cdc2_cyclinB1->g2_m_arrest Leads to

Caption: Oxypeucedanin-induced G2/M cell cycle arrest signaling pathway.

In human hepatoma and prostate cancer cells, Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest. This is associated with the downregulation of key G2/M transition regulatory proteins, including cyclin B1, cdc2, and cdc25c. Furthermore, in hepatoma cells, Oxypeucedanin upregulates the phosphorylation of Chk1 (Ser345), a crucial component of the ATR/Chk1 signaling pathway that governs the G2/M checkpoint.

apoptosis_pathway cluster_p53 p53-Dependent Pathway cluster_caspase Caspase Cascade oxypeucedanin Oxypeucedanin p53 p53 (Activated) oxypeucedanin->p53 Activates caspase3 Cleaved Caspase-3 (Increased) oxypeucedanin->caspase3 Induces mdm2 MDM2 p53->mdm2 Induces p21 p21 p53->p21 Induces apoptosis Apoptosis p21->apoptosis Contributes to parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis Hallmark of

Caption: p53-dependent apoptosis and caspase activation by Oxypeucedanin.

The induction of apoptosis is another key mechanism of Oxypeucedanin's anticancer activity. In human prostate carcinoma DU145 cells, treatment with Oxypeucedanin leads to a significant increase in apoptosis, accompanied by the cleavage of caspase-3 and poly-(ADP-ribose) polymerase (PARP). In hepatoma cells, the antiproliferative activity of Oxypeucedanin is p53-dependent. It activates p53 expression, leading to the induction of its downstream targets MDM2 and p21, which are critical regulators of cell cycle and apoptosis. Studies on Caco-2 colon carcinoma cells suggest that Oxypeucedanin induces apoptosis through the mediation of the PI3K-signaling pathway.

Conclusion

Oxypeucedanin demonstrates a broad spectrum of cytotoxic activity against various cancer cell lines, with its efficacy being particularly notable in certain liver and prostate cancers. Its mechanisms of action, primarily G2/M phase cell cycle arrest and induction of apoptosis, are mediated through key signaling pathways including the ATR/Chk1 and p53-dependent pathways. The compiled data and visual representations in this guide provide a foundational resource for further investigation into Oxypeucedanin as a potential therapeutic agent in oncology. Future research should focus on in vivo studies to validate these in vitro findings and to explore potential synergistic effects with existing chemotherapeutic drugs, as has been suggested with gemcitabine in liver cancer cells.

References

Assessing the Selectivity of Oxypeucedanin for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective cytotoxicity of Oxypeucedanin, a natural furanocoumarin, towards cancer cells over normal cells. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel anticancer agents.

Executive Summary

Oxypeucedanin has demonstrated notable antiproliferative and cytotoxic effects against a variety of cancer cell lines. A crucial aspect of its potential as a therapeutic agent is its selectivity, meaning its ability to preferentially target cancer cells while minimizing harm to healthy, normal cells. This guide summarizes the available quantitative data on this selectivity, details the experimental methodologies used to obtain this data, and illustrates the key molecular pathways involved in its mechanism of action. Evidence suggests that Oxypeucedanin exhibits a favorable selectivity profile, with significantly higher potency against cancer cells compared to normal cell lines.

Data Presentation: Comparative Cytotoxicity of Oxypeucedanin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oxypeucedanin in various human cancer cell lines compared to normal human and murine cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of selectivity. A higher SI value indicates greater selectivity for cancer cells.

Cell Line Cell Type Cancer Type IC50 (µM) Selectivity Index (SI) Reference
SK-Hep-1 Human HepatomaLiver Cancer32.4>3.09[1]
MRC5 Human Lung FibroblastNormal>100-[1]
DU145 Human Prostate CarcinomaProstate Cancer~25-100 (dose-dependent effects observed)-[2]
Mouse T-lymphoma (Parental) Murine LymphomaLymphoma40.33 ± 0.631.42[3]
Mouse T-lymphoma (Multidrug Resistant) Murine LymphomaLymphoma66.68 ± 0.000.86
NIH/3T3 Murine FibroblastNormal57.18 ± 3.91-
A549 Human Lung AdenocarcinomaLung Cancer0.4 mM (as Oxypeucedanin methanolate)-

Note: The IC50 values can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols

A fundamental technique for assessing the cytotoxic effects of compounds like Oxypeucedanin is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Oxypeucedanin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oxypeucedanin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_oxypeucedanin Add Oxypeucedanin (Various Concentrations) incubate_24h->add_oxypeucedanin incubate_treatment Incubate for 24-72h add_oxypeucedanin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: Oxypeucedanin-Induced G2/M Cell Cycle Arrest

G2M_Arrest_Pathway cluster_p53 p53-Dependent Pathway cluster_checkpoint G2/M Checkpoint Regulation oxypeucedanin Oxypeucedanin p53 p53 Activation oxypeucedanin->p53 chk1 p-Chk1 (Ser345) Upregulation oxypeucedanin->chk1 p21 p21 Expression p53->p21 mdm2 MDM2 Expression p53->mdm2 cyclinB1_cdc2 Cyclin B1/Cdc2 Complex Downregulation p21->cyclinB1_cdc2 inhibits cdc25c Cdc25c Downregulation chk1->cdc25c inhibits cdc25c->cyclinB1_cdc2 activates g2m_arrest G2/M Phase Cell Cycle Arrest cyclinB1_cdc2->g2m_arrest progression blocked Apoptosis_Pathway cluster_caspase Caspase Cascade oxypeucedanin Oxypeucedanin caspase3 Cleaved Caspase-3 Activation oxypeucedanin->caspase3 parp PARP Cleavage caspase3->parp leads to apoptosis Apoptosis parp->apoptosis

References

Safety Operating Guide

Proper Disposal of Oxypeucedanin (Standard): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Oxypeucedanin must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Oxypeucedanin, a furanocoumarin that is harmful if swallowed and may cause allergic skin reactions.[1] It is also crucial to prevent this compound from entering sewage systems or groundwater.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.

Step-by-Step Disposal Procedure

The disposal of Oxypeucedanin must be conducted in accordance with local, state, and federal regulations. The primary principle is to manage it as a hazardous chemical waste.

Step 1: Segregation and Waste Collection

  • Solid Waste: Collect unadulterated Oxypeucedanin powder, as well as any materials lightly contaminated with it (e.g., weighing paper, contaminated gloves, or paper towels), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, have a secure lid, and be in good condition.

  • Liquid Waste: For solutions of Oxypeucedanin, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: The original containers of Oxypeucedanin should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Step 2: Labeling of Waste Containers

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Oxypeucedanin"

  • The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Skin Sensitizer")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to prevent spills.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the Oxypeucedanin waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The most common method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.

Experimental Protocol for Spill Cleanup

In the event of a small spill of solid Oxypeucedanin:

  • Restrict Access: Cordon off the area to prevent unprotected personnel from entering.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or methanol) and paper towels. Collect the decontamination materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.

Logical Workflow for Oxypeucedanin Disposal

Oxypeucedanin Disposal Workflow start Start: Oxypeucedanin Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate spill Spill Occurs start->spill label_waste Label Waste Container (Name, Hazards, Date) segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Safe Disposal disposal->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxypeucedanin (Standard)
Reactant of Route 2
Reactant of Route 2
Oxypeucedanin (Standard)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。